Isooctyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2)7-5-4-6-8-12-10(3)11/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICUPLXUNISGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Record name | ISOOCTYL ACETATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067635 | |
| Record name | Acetic acid, isooctyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isooctyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may irritate and cause dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness, are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. | |
| Record name | ISOOCTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
31565-19-2, 36097-34-4 | |
| Record name | ISOOCTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Heptanol, 6-methyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36097-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetic acid, isooctyl ester | |
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| Record name | 6-Methylheptyl acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036097344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, isooctyl ester | |
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| Record name | Acetic acid, isooctyl ester | |
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| Record name | Isooctyl acetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.077 | |
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| Record name | 6-METHYLHEPTYL ACETATE | |
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Foundational & Exploratory
Isooctyl acetate chemical properties and structure
An In-Depth Technical Guide to Isooctyl Acetate: Chemical Properties, Structure, and Synthesis
This guide provides a comprehensive technical overview of this compound, a carboxylic ester of significant interest in various chemical applications. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical properties, structural characteristics, synthesis, and handling of this compound. Our narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Introduction and Chemical Identity
This compound, systematically known as 6-methylheptyl acetate , is an organic compound classified as an ester. It is derived from the formal condensation of isooctyl alcohol (6-methylheptan-1-ol) and acetic acid. Its structure consists of an eight-carbon branched alkyl chain (isooctyl group) attached to an acetate moiety. This structure imparts a characteristic sweet, fruity odor.[1][2][3]
Several identifiers are used for this compound, and it is crucial to distinguish it from other isomers like 2-ethylhexyl acetate or linear n-octyl acetate. The term "isooctyl" most commonly refers to the 6-methylheptyl structure.
-
IUPAC Name: 6-methylheptyl acetate
-
Molecular Formula: C₁₀H₂₀O₂
-
CAS Numbers: 31565-19-2 (for 6-methylheptyl acetate), 68478-37-5 (for branched octyl ester)[1][4][5][6]
-
Synonyms: Acetic acid, isooctyl ester; Isooctanol, acetate[1]
Molecular Structure
The molecular structure of this compound is fundamental to its chemical properties and reactivity. The key features include the ester functional group (-COO-), a flexible eight-carbon branched alkyl chain, and a terminal methyl group from the acetate moiety.
Caption: 2D Chemical Structure of this compound (6-methylheptyl acetate).
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties dictate its behavior in various applications, particularly its efficacy as a solvent and fragrance component. It is a colorless liquid characterized by a sweet, estery, and fruity odor.[1][2][3] It is less dense than water and has low solubility in aqueous media but is soluble in organic solvents like alcohol.[3]
| Property | Value | Source(s) |
| Molecular Weight | 172.26 g/mol | [1][4][5] |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Odor | Sweet, estery, fruity | [1][2][3] |
| Boiling Point | 195-196 °C at 760 mmHg | [3] |
| Flash Point | 77.22 °C (171.00 °F) | [3] |
| Density | Less dense than water | [1][2] |
| Vapor Pressure | 0.413 mmHg at 25 °C (est.) | [3] |
| Water Solubility | 38.59 mg/L at 25 °C (est.) | [3] |
| Solubility in Organics | Soluble in alcohol | [3] |
| logP (o/w) | 3.686 (est.) | [3] |
Synthesis of this compound
Reaction Principle: Fischer Esterification
This compound is typically synthesized via Fischer esterification. This acid-catalyzed equilibrium reaction involves the treatment of isooctyl alcohol (6-methylheptan-1-ol) with acetic acid.[7][8] To drive the reaction toward the product side and achieve a high yield, Le Châtelier's principle is applied. This is commonly accomplished by using an excess of one reactant (typically the less expensive one, acetic acid) or by removing water as it is formed.[7][8]
Reaction: CH₃COOH (Acetic Acid) + (CH₃)₂CH(CH₂)₄OH (Isooctyl Alcohol) ⇌ CH₃COO(CH₂)₄CH(CH₃)₂ (this compound) + H₂O
Experimental Protocol
Disclaimer: The following is a representative protocol adapted from established procedures for similar esters, such as isopentyl acetate, due to the lack of a specific, detailed published procedure for this compound in the initial search.[7][8][9][10]
Materials:
-
Isooctyl alcohol (6-methylheptan-1-ol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄) (catalyst)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reactant Charging: In a 250 mL round-bottom flask, combine isooctyl alcohol and an excess of glacial acetic acid (e.g., a 2:1 molar ratio of acid to alcohol). Add boiling chips.
-
Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume). This addition is exothermic.
-
Reflux: Assemble a reflux apparatus. Heat the mixture using a heating mantle to a gentle reflux for 1-2 hours. The reflux maintains the reaction temperature at the boiling point of the mixture, accelerating the reaction without loss of volatile components.
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing cold water.
-
Separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the remaining acetic and sulfuric acids. Caution: This will produce CO₂ gas; vent the separatory funnel frequently.[9][10] Continue washing until the aqueous layer is basic.
-
Wash the organic layer with a saturated brine solution to help break any emulsions and remove excess water.[9]
-
-
Drying: Transfer the crude ester (the organic layer) to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. The drying agent should be swirled until the liquid is clear.
-
Purification by Distillation: Decant the dried ester into a clean distillation flask. Purify the this compound by simple or fractional distillation, collecting the fraction that boils around 195-196 °C.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic and Reactivity Profile
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum would show a characteristic singlet for the acetate methyl protons (CH₃-COO) around δ 2.0 ppm. The protons on the carbon attached to the oxygen (CH₂-O) would appear as a triplet around δ 4.0 ppm. The complex multiplet signals for the methylene (CH₂) and methine (CH) protons of the isooctyl chain would appear further upfield (δ 0.8-1.6 ppm), with the terminal isopropyl methyl groups appearing as a doublet near δ 0.9 ppm.
-
¹³C NMR: A peak for the carbonyl carbon (C=O) would be expected around δ 170-171 ppm. The carbon of the acetate methyl group would be around δ 21 ppm. The carbon attached to the ester oxygen (CH₂-O) would appear around δ 60-65 ppm, with the remaining aliphatic carbons appearing in the δ 20-40 ppm range.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the ester carbonyl (C=O) stretching vibration would be prominent around 1735-1750 cm⁻¹. Another strong band corresponding to the C-O single bond stretching would be visible in the 1000-1300 cm⁻¹ region. C-H stretching vibrations from the alkyl chain would appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization would likely lead to fragmentation. A common fragmentation pattern for acetates is the loss of acetic acid (60 Da) from the molecular ion. The molecular ion peak (M⁺) would be at m/z = 172.
Chemical Reactivity
As an ester, this compound exhibits characteristic reactivity:
-
Hydrolysis: It can be hydrolyzed back to isooctyl alcohol and acetic acid under either acidic or basic (saponification) conditions.
-
Reaction with Oxidizers: Strong oxidizing acids can cause a vigorous, exothermic reaction.[1][2]
-
Reaction with Bases: Interaction with caustic solutions (strong bases) generates heat.[1][2]
-
Reaction with Active Metals: Like other esters, it can react with alkali metals and hydrides to generate flammable hydrogen gas.[1][2]
Applications
The primary documented application for this compound is as a fragrance agent in perfumes and cosmetics due to its pleasant fruity aroma.[3] Its relatively high boiling point and low volatility make it suitable as a long-lasting scent component. While many similar, smaller acetate esters (like isopropyl or butyl acetate) are widely used as industrial solvents in coatings and inks, specific documentation for such large-scale use of this compound was not prominent in the search results.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices. It is a combustible liquid and its vapors may be heavier than air.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[11]
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[11]
-
Respiratory Protection: If working in areas with poor ventilation or where mist/vapors are generated, use a full-face respirator with an appropriate organic vapor cartridge.[11]
-
-
Handling and Storage:
-
Health Hazards:
-
Disposal:
References
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Centers for Disease Control and Prevention (CDC). (n.d.). Isopropyl acetate - NIOSH Pocket Guide to Chemical Hazards. Retrieved January 20, 2026, from [Link]
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Swasti Exports. (n.d.). Isopropyl Acetate - Solvent for Coatings, Inks, and Cleaners. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Isopropyl Acetate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isopropyl acetate. Retrieved January 20, 2026, from [Link]
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SHANGHAI TOPFINE CHEMICAL CO., LTD. (n.d.). What Are the Uses of Isopropyl Acetate? Retrieved January 20, 2026, from [Link]
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Organisation for Economic Co-operation and Development (OECD). (2005, April 21). SIDS INITIAL ASSESSMENT PROFILE - Isopropyl Acetate. Retrieved January 20, 2026, from [Link]
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New Jersey Department of Health. (n.d.). Common Name: ISOPROPYL ACETATE HAZARD SUMMARY. Retrieved January 20, 2026, from [Link]
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Technical Products, Inc. (n.d.). Esters. Retrieved January 20, 2026, from [Link]
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News. (2025, March 3). Isopropyl Acetate Solvents For Paints, Inks. Retrieved January 20, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031528). Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2020, June 29). 5: Synthesis of Isopentyl Acetate (Experiment). Retrieved January 20, 2026, from [Link]
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Ashland University. (n.d.). 12AL Experiment 8 (3 days): Synthesis of Isopentyl Acetate (aka: Banana Oil). Retrieved January 20, 2026, from [Link]
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Proprep. (n.d.). Analyze the IR spectrum for isopentyl acetate to identify key functional groups and predict its fragrance properties. Retrieved January 20, 2026, from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Isopropyl acetate - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Ester Synthesis (Synthesis of Banana Oil). Retrieved January 20, 2026, from [Link]
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Chegg.com. (2021, November 28). Solved Analyze IR spectroscopy of Isopentyl acetate below. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 6-Methyl-2-heptyl acetate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Synthesis of isooctyl acetate via Fischer esterification
An In-Depth Technical Guide to the Synthesis of Isooctyl Acetate via Fischer Esterification
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound through Fischer esterification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers a detailed and validated experimental protocol, and discusses methods for process optimization and product characterization. By integrating theoretical mechanisms with practical, field-proven insights, this guide serves as an authoritative resource for the successful laboratory-scale synthesis of this versatile ester.
Introduction: The Significance of this compound and Fischer Esterification
This compound (6-methylheptyl acetate) is a carboxylic ester characterized by a sweet, fruity odor.[1][2] Its properties make it a valuable compound in various industries, including as a fragrance agent, a solvent, and a flavoring ingredient.[3]
The Fischer esterification, first reported in the late 19th century, remains one of the most fundamental and cost-effective methods for synthesizing esters.[4] The reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[5] In the context of this guide, glacial acetic acid reacts with isooctanol (isooctyl alcohol) in the presence of a strong acid catalyst to produce this compound and water.
The reaction is a classic example of an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by applying Le Châtelier's principle in one of two ways: using a large excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[5][6]
The Reaction Mechanism: An Acid-Catalyzed Pathway
The Fischer esterification proceeds through a series of reversible steps involving a key tetrahedral intermediate. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.[5][7]
The mechanism can be summarized in the following steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of acetic acid is protonated by the acid catalyst. This creates a highly electrophilic, resonance-stabilized oxonium ion.[7]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isooctanol attacks the protonated carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the existing hydroxyl groups. This converts a poor leaving group (-OH) into a good leaving group (H₂O).[6]
-
Elimination of Water: The lone pair on the remaining hydroxyl group forms a double bond with the carbon, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[8]
Caption: The acid-catalyzed Fischer esterification mechanism.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Isooctanol (6-methyl-1-heptanol) | C₈H₁₈O | 130.23 | 20.0 mL (16.4 g) | ~0.126 | Limiting Reagent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 25.0 mL (26.2 g) | ~0.436 | Excess Reagent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 3.0 mL | ~0.055 | Catalyst |
| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | ~75 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2-3 g | - | Drying Agent |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Simple distillation apparatus
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Magnetic stirrer and stir bar
Synthesis Workflow
Caption: Step-by-step workflow for this compound synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 20.0 mL of isooctanol, followed by 25.0 mL of glacial acetic acid.[9] Swirl the flask to ensure the contents are well mixed.
-
Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling. Causality Note: This addition is exothermic; slow addition prevents excessive heat generation. Sulfuric acid acts as both the catalyst and a dehydrating agent, helping to shift the equilibrium.[4]
-
Reflux: Attach a reflux condenser to the flask, ensuring the joints are secure. Heat the mixture to a gentle boil using a heating mantle and allow it to reflux for 1 hour.[9] The reflux ring should be stable in the lower third of the condenser. Causality Note: Refluxing at the boiling point of the mixture increases the reaction rate without loss of volatile reagents.
-
Cooling and Extraction: After 1 hour, remove the heating mantle and allow the flask to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of cold water, stopper the funnel, and shake gently to mix, allowing the layers to separate. Remove and discard the lower aqueous layer.[6]
-
Neutralization: To remove residual acetic acid and the sulfuric acid catalyst, wash the organic layer with three successive 25 mL portions of 5% aqueous sodium bicarbonate solution.[9]
-
Trustworthiness Note: During the bicarbonate wash, carbon dioxide gas is produced, which will cause pressure to build inside the separatory funnel. It is critical to vent the funnel frequently by inverting it and opening the stopcock.[9] After the final wash, test the aqueous layer with litmus or pH paper to ensure it is basic.
-
-
Final Wash and Drying: Perform a final wash with 25 mL of water to remove any remaining bicarbonate solution. Transfer the organic layer (top layer) to a clean, dry Erlenmeyer flask and add 2-3 grams of anhydrous magnesium sulfate to remove trace amounts of water.[9] Swirl the flask until the liquid is clear and the drying agent no longer clumps.
-
Purification by Distillation: Decant the dried liquid into a clean, dry round-bottom flask suitable for distillation. Assemble a simple distillation apparatus. Add a few boiling chips and distill the crude product. Collect the fraction that boils between 195-196 °C .[2] Causality Note: Distillation separates the desired this compound from any remaining starting material (isooctanol has a boiling point of ~189 °C) and potential high-boiling byproducts.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using analytical techniques.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to its structure. For instance, a singlet around 2.0 ppm for the acetate methyl protons (CH₃-COO) and a triplet around 4.0 ppm for the methylene protons adjacent to the ester oxygen (-O-CH₂-).[6][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group. A strong, characteristic C=O (carbonyl) stretching band should be observed around 1735-1750 cm⁻¹. The absence of a broad O-H stretch (from the alcohol and carboxylic acid starting materials) around 3200-3600 cm⁻¹ indicates a successful reaction and purification.
-
Gas Chromatography (GC): GC can be used to assess the purity of the final product and quantify any remaining starting materials or byproducts.
Safety and Handling
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
-
Glacial Acetic Acid & Sulfuric Acid: Both are highly corrosive and can cause severe burns. Handle with extreme care.[11]
-
Isooctanol: May cause skin and eye irritation.[12]
-
This compound: The product is a flammable liquid.[1] Vapors may cause dizziness or irritation to the eyes and respiratory tract.[1][11] Keep away from open flames and ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.
Conclusion
The Fischer esterification is a robust and reliable method for the synthesis of this compound. By carefully controlling reaction conditions, particularly through the use of excess acetic acid and an acid catalyst, and by performing a meticulous workup and purification, high yields of pure product can be consistently achieved. The protocol described herein provides a trustworthy and reproducible framework for researchers and scientists, grounded in established chemical principles and validated laboratory practices.
References
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Spectroscopic Profile of Isooctyl Acetate: A Technical Guide
Introduction
Isooctyl acetate is a carboxylic ester characterized by the molecular formula C₁₀H₂₀O₂. The term "isooctyl" can encompass several structural isomers, with the most common being 2-ethylhexyl acetate. This guide will focus primarily on the spectroscopic data of 2-ethylhexyl acetate , a widely used solvent in the coatings, inks, and adhesives industries, and also employed as a fragrance and flavoring agent.[1][2] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in research and industrial settings.
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-ethylhexyl acetate. The content herein is curated for researchers, scientists, and drug development professionals, offering not just the data, but the underlying principles and experimental causality.
The molecular structure of 2-ethylhexyl acetate is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of 2-ethylhexyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For a seemingly simple molecule like 2-ethylhexyl acetate, both ¹H and ¹³C NMR provide a wealth of structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-ethylhexyl acetate is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen causing a downfield shift (to a higher ppm value).
Table 1: ¹H NMR Spectroscopic Data for 2-Ethylhexyl Acetate
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H on C1 | ~2.04 | Singlet | 3H | - |
| H on C3 | ~3.98 | Doublet | 2H | ~6.0 |
| H on C4 | ~1.55 | Multiplet | 1H | - |
| H on C5, C6, C7, C9 | ~1.28-1.35 | Multiplet | 8H | - |
| H on C8, C10 | ~0.89 | Triplet | 6H | ~7.4 |
Data compiled from publicly available spectra.[3][4]
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
The Acetyl Protons (C1): The singlet at ~2.04 ppm integrating to 3H is characteristic of the methyl protons of an acetate group.[5] Its isolation (singlet) is due to the absence of adjacent protons, as it is bonded to the carbonyl carbon.
-
The Methylene Protons Adjacent to Oxygen (C3): The signal at ~3.98 ppm is shifted significantly downfield. This is a direct consequence of the deshielding effect of the adjacent ester oxygen atom. It appears as a doublet because it is coupled to the single proton on the chiral center (C4).
-
The Alkyl Chain Protons: The protons on the ethyl and butyl chains (C5, C6, C7, C9) are magnetically similar and overlap in a complex multiplet between 1.28 and 1.35 ppm. The single proton on the chiral center (C4) is also found within a multiplet around 1.55 ppm.
-
The Terminal Methyl Protons (C8, C10): The signal at ~0.89 ppm, integrating to 6H, corresponds to the two terminal methyl groups of the ethyl and butyl chains. It appears as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.
Table 2: ¹³C NMR Spectroscopic Data for 2-Ethylhexyl Acetate
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | ~21.0 |
| C2 (C=O) | ~171.4 |
| C3 | ~66.9 |
| C4 | ~38.7 |
| C5 | ~30.4 |
| C6 | ~28.9 |
| C7 | ~22.9 |
| C8 | ~14.0 |
| C9 | ~23.7 |
| C10 | ~10.9 |
Data compiled from publicly available spectra.[3][6]
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
The Carbonyl Carbon (C2): The most downfield signal at ~171.4 ppm is characteristic of an ester carbonyl carbon.[7][8] Its significant downfield shift is due to the strong deshielding effect of the double bond to two oxygen atoms.
-
The Oxygen-Linked Methylene Carbon (C3): The carbon at ~66.9 ppm is the one directly attached to the ester oxygen, causing it to be shifted downfield compared to other sp³ hybridized carbons.
-
The Alkyl Carbons: The remaining signals in the upfield region (~10-40 ppm) correspond to the carbons of the 2-ethylhexyl group. The chemical shifts are subtly influenced by their position relative to the ester functionality and branching.
Experimental Protocol: NMR Spectroscopy
A self-validating NMR protocol ensures reproducibility and accuracy.
Caption: Common workflows for FTIR analysis of liquid samples.
-
ATR-FTIR (Recommended):
-
Setup: Ensure the ATR crystal (commonly diamond or ZnSe) is clean. [9] * Background Scan: A background spectrum of the clean, empty crystal is acquired. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts. [10] * Sample Analysis: A single drop of 2-ethylhexyl acetate is placed directly onto the ATR crystal. The spectrum is then acquired. [9][11]The ATR technique is favored for its ease of use and minimal sample preparation.
-
-
Liquid Film Method:
-
Setup: A drop of the liquid sample is placed between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. [11] * Analysis: The "sandwich" is placed in the spectrometer's sample holder, and the spectrum is recorded. This method requires careful handling to avoid damaging the salt plates, which are typically soluble in water.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.
Table 4: Major Fragments in the EI Mass Spectrum of 2-Ethylhexyl Acetate
| m/z | Proposed Fragment | Comments |
| 172 | [C₁₀H₂₀O₂]⁺• | Molecular Ion (M⁺•) |
| 112 | [C₈H₁₆]⁺• | Loss of acetic acid (CH₃COOH) |
| 84 | [C₆H₁₂]⁺• | Product of McLafferty rearrangement |
| 70 | [C₅H₁₀]⁺• | Further fragmentation |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [CH₃CO]⁺ | Acylium ion (often the base peak) |
Data compiled from NIST Chemistry WebBook and PubChem. [12][13] Expertise & Experience: Interpreting the Mass Spectrum
The fragmentation of 2-ethylhexyl acetate is driven by the stability of the resulting ions and neutral molecules.
-
Molecular Ion (m/z 172): The peak corresponding to the intact molecule with one electron removed. For esters, this peak may be weak or absent depending on the ionization conditions.
-
Loss of Acetic Acid (m/z 112): A common fragmentation pathway for esters is the loss of the carboxylic acid as a neutral molecule, leaving behind the alkyl radical cation.
-
McLafferty Rearrangement (m/z 84): This is a highly characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. A six-membered transition state leads to the cleavage of the α-β carbon bond and the formation of a neutral alkene and a new radical cation. [14][15]For 2-ethylhexyl acetate, this results in the formation of a neutral butene molecule and a radical cation of m/z 84.
-
Acylium Ion (m/z 43): Often the most intense peak (the base peak) in the spectrum of an acetate ester. It is formed by the cleavage of the C-O bond, resulting in the highly stable, resonance-stabilized acylium ion [CH₃C=O]⁺. [16]
Caption: Simplified key fragmentation pathways for 2-ethylhexyl acetate in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is suitable for volatile and thermally stable compounds like 2-ethylhexyl acetate.
-
Sample Introduction: The sample is introduced into the ion source, typically via Gas Chromatography (GC-MS) for separation of mixtures, or by direct insertion probe for pure samples. The sample is vaporized by heating under high vacuum. [12][17]2. Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). [18][19]This energy is sufficient to eject an electron from the molecule, forming a molecular ion (M⁺•), and to induce extensive fragmentation.
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The synergistic application of NMR, IR, and MS provides an unambiguous structural confirmation of this compound (specifically, 2-ethylhexyl acetate). IR spectroscopy confirms the presence of the ester functional group through its characteristic C=O and C-O stretching vibrations. Mass spectrometry provides the molecular weight and a detailed fragmentation pattern, including the diagnostic acylium ion and McLafferty rearrangement product, which corroborates the ester structure and the nature of the alkyl chain. Finally, ¹H and ¹³C NMR spectroscopy offers a complete map of the carbon-hydrogen framework, allowing for the precise assignment of each atom within the molecule. This comprehensive spectroscopic dataset serves as a reliable reference for quality assurance and advanced research applications.
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.14: Fragmentation of Esters. Retrieved from [Link]
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JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
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University of Hawai'i at Mānoa. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]
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American Chemical Society. (1966). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry. Retrieved from [Link]
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TheElkchemist. (2023). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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American Chemical Society. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
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Professor Carbon. (2019). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]
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Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]
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Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
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Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7635, 2-Ethylhexyl acetate. Retrieved from [Link]
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University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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The Hong Kong University of Science and Technology. (n.d.). Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]
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Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]
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University of Rochester. (n.d.). The features of IR spectrum. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Professor Carbon. (2020). Ester NMR Problem solving nuclear magnetic resonance Organic Chemistry Help tutorial. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetic acid, 2-ethylhexyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]
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ResearchGate. (2011). Molecular Structure and Vibrational Spectra of 2-Ethylhexyl Acrylate by Density Functional Theory Calculations. Retrieved from [Link]
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Carbon, C. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Isooctyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctyl acetate (CAS No. 31565-19-2), a significant member of the ester chemical family, is a compound of increasing interest across various scientific disciplines, including pharmaceutical development.[1][2] This guide serves as a comprehensive technical resource, offering a detailed exploration of the physical and chemical properties of this compound. As a senior application scientist, the following sections are designed to provide not just data, but also a deeper understanding of the causality behind its characteristics and the methodologies used to ascertain them. This document is structured to be a practical and authoritative reference for researchers and professionals who require a thorough understanding of this versatile solvent and chemical intermediate.
Part 1: Core Physicochemical Properties
A fundamental understanding of a substance's physical properties is paramount for its effective application in research and development. These properties dictate its behavior in various environments and processes.
Identification and General Characteristics
This compound is a clear, colorless liquid characterized by a sweet, ester-like odor.[2][3][4] It is less dense than water, and its vapors are heavier than air.[2][3]
Table 1: Identifiers and Key Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | 6-methylheptyl acetate | [1] |
| Synonyms | Acetic acid, isooctyl ester; Isooctanol, acetate | [3] |
| CAS Number | 31565-19-2 | [1] |
| Molecular Formula | C10H20O2 | [1] |
| Molecular Weight | 172.27 g/mol | [2] |
| Appearance | Clear colorless liquid with a sweet ester odor | [2][3] |
Thermal and Physical Constants
The thermal and physical constants of this compound are critical for its handling, storage, and application in various processes, including chemical synthesis and formulation.
Table 2: Key Physical and Thermal Properties of this compound
| Property | Value | Conditions | Source(s) |
| Boiling Point | 195-196 °C | 760 mm Hg | [1] |
| Melting Point | -65.75 °C (estimate) | [2] | |
| Flash Point | 77.22 °C (171.00 °F) | TCC | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [2] | |
| Vapor Pressure | 0.413 mmHg | 25 °C (est.) | [1] |
| Refractive Index | 1.421 | [2] |
Part 2: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. This section provides an overview of the key spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl protons of the acetate group, the methylene protons adjacent to the ester oxygen, and the various methyl and methylene groups of the isooctyl chain. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (coupling) provide information about adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbon of the methylene group attached to the oxygen, and the different carbons of the isooctyl group, providing a map of the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, typically appearing around 1740-1735 cm⁻¹.[5][6] Other significant peaks include those for C-H stretching vibrations of the alkyl groups (around 2960-2870 cm⁻¹) and the C-O stretching vibration of the ester linkage (around 1250-1050 cm⁻¹).[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the ester group and fragmentation of the isooctyl chain, yielding characteristic fragment ions that can be used for structural confirmation.
Part 3: Chemical Properties and Reactivity
The chemical properties of this compound are largely defined by the reactivity of the ester functional group.
Stability and Storage
This compound is generally stable under normal conditions.[7] For safe storage, it should be kept in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[8][9] It is incompatible with strong oxidizing agents, strong acids, nitrates, and alkali metals.[7]
Hydrolysis
Like other esters, this compound can undergo hydrolysis to yield isooctyl alcohol and acetic acid. This reaction can be catalyzed by either an acid or a base.
Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This irreversible reaction produces an alcohol and the salt of the carboxylic acid.
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
Transesterification
Transesterification is a process where the isooctyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by an acid or a base.[10] For example, the reaction of this compound with methanol would yield methyl acetate and isooctyl alcohol. This equilibrium-limited reaction's feasibility can be analyzed using residue curve maps, and processes like reactive distillation can be employed to drive the reaction to completion by continuously removing one of the products.[11]
Caption: General scheme for the transesterification of this compound.
Part 4: Solubility and Applications
Solubility Profile
This compound is generally miscible with most common organic solvents. Its solubility in water is limited. A thorough understanding of its solubility is crucial for its use as a solvent in extractions, chromatography, and formulations.
Applications in Research and Drug Development
The favorable solvent properties of this compound make it a valuable tool in the pharmaceutical industry. Its applications include:
-
Extraction Solvent: It can be used as an extractant to isolate active pharmaceutical ingredients (APIs) from reaction mixtures or natural products.[12]
-
Recrystallization Solvent: Its moderate polarity and boiling point make it suitable for the purification of pharmaceutical compounds through recrystallization.
-
Component in Formulations: In some cases, it may be used as a component in topical or other formulations, where its solvent and sensory properties are advantageous.
-
Fragrance Component: Due to its pleasant odor, it can be used as a fragrance in certain pharmaceutical and personal care products.[12]
Part 5: Experimental Methodologies
The accurate determination of physicochemical properties relies on standardized experimental protocols.
Determination of Boiling Point
The boiling range of esters like this compound can be determined using gas chromatography, following standard methods such as ASTM D7398.[2][13] This method provides a boiling range distribution which is more informative than a single boiling point, especially for technical grade substances.
Determination of Density
The density of liquid chemicals can be measured using a hydrometer or a pycnometer according to standard test methods like ASTM D3505 for pure liquid chemicals.[14]
Determination of Solubility
The water solubility of a substance can be determined following OECD Guideline 105.[3] This typically involves either the column elution method for poorly soluble substances or the flask method for more soluble substances, where the substance is equilibrated with water and its concentration is then determined by a suitable analytical technique. For solubility in organic solvents, a gravimetric method can be employed where a saturated solution is prepared at a specific temperature, and a known volume of the solution is evaporated to determine the mass of the dissolved solute.
Determination of Viscosity
The viscosity of liquids can be measured using various types of viscometers, such as capillary viscometers or rotational viscometers. Standard test methods like those from ASTM provide detailed procedures for these measurements.
Part 6: Safety and Handling
According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance.[15] However, as with any chemical, it should be handled with care.
-
Hazards: Vapors may cause irritation to the eyes and respiratory tract.[2] Prolonged or repeated skin contact may cause dermatitis.[2]
-
Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[15]
-
Fire Safety: this compound is a combustible liquid.[4] Keep away from heat, sparks, and open flames.[8] Use appropriate fire extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.[8]
Conclusion
This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound. By understanding these fundamental characteristics, researchers, scientists, and drug development professionals can effectively and safely utilize this compound in their work. The provided data, reaction mechanisms, and references to standard methodologies are intended to serve as a valuable resource for laboratory applications and process development.
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Isooctyl acetate CAS number and molecular formula
An In-Depth Technical Guide to Isooctyl Acetate for Scientific Professionals
Introduction: Defining this compound
This compound is a carboxylic ester characterized by a branched eight-carbon alkyl group attached to an acetate moiety. While the term "isooctyl" can refer to several isomers, this guide focuses on the well-defined compound 6-methylheptyl acetate . This specific isomer is a clear, colorless liquid with a characteristic sweet, fruity odor.[1][2] Its unique combination of moderate volatility, low water solubility, and effective solvency for a range of organic compounds makes it a valuable, though specialized, tool in research and development.
A point of clarification is necessary regarding its identifiers. The CAS Registry Number predominantly associated with 6-methylheptyl acetate is 31565-19-2 .[1][2] Another CAS number, 68478-37-5, is sometimes cited but refers to a broader category of "acetic acid, octyl ester, branched," which may include a mixture of isomers.[3] For the purposes of precise scientific application and reproducibility, referencing CAS 31565-19-2 is recommended.
Molecular Formula: C₁₀H₂₀O₂[1][3]
Molecular Weight: 172.26 g/mol [1]
Physicochemical Properties: A Solvent's Profile
The utility of a solvent in a laboratory setting is dictated by its physical and chemical properties. This compound's characteristics make it suitable for applications requiring a non-polar, moderately volatile medium with low water miscibility.
| Property | Value | Source(s) |
| CAS Number | 31565-19-2 | [1][2] |
| Molecular Formula | C₁₀H₂₀O₂ | [1][3] |
| Molecular Weight | 172.26 g/mol | [1] |
| Appearance | Clear, colorless liquid with a sweet, ester odor | [1][2] |
| Density | Less dense than water | [1] |
| Flash Point | 77.22 °C (171.00 °F) | [4] |
| Reactivity | Reacts with strong acids and oxidizing agents. Interaction with caustic solutions generates heat. Mixing with alkali metals or hydrides can generate flammable hydrogen gas. | [1] |
These properties are significant for several reasons. The relatively high flash point compared to more volatile esters like ethyl acetate reduces flammability risks. Its low density and immiscibility with water facilitate straightforward phase separation during aqueous workups in chemical synthesis and extractions.
Synthesis Pathway: Fisher-Speier Esterification
The most common and direct method for preparing this compound in a laboratory setting is through Fisher-Speier esterification. This acid-catalyzed reaction involves refluxing the parent alcohol (isooctyl alcohol, specifically 6-methyl-1-heptanol) with a carboxylic acid (acetic acid).
The reaction is a reversible equilibrium. To drive the reaction toward the product (the ester), an excess of one reactant is typically used. Given its lower cost and ability to also act as a solvent, acetic acid is the logical choice to use in excess. The strong acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Reaction Mechanism Diagram
Caption: Mechanism of Acid-Catalyzed Fisher Esterification.
Detailed Laboratory Synthesis Protocol
This protocol describes the synthesis of this compound from 6-methyl-1-heptanol and glacial acetic acid.
-
Reactant Setup:
-
To a 250 mL round-bottom flask, add 13.0 g (0.10 mol) of 6-methyl-1-heptanol.
-
Add 18.0 g (0.30 mol, 3 equivalents) of glacial acetic acid. The excess acetic acid serves to shift the reaction equilibrium towards the product, maximizing the yield.
-
Carefully add 1-2 mL of concentrated sulfuric acid to the flask while swirling. This serves as the catalyst. Caution: This addition is exothermic.
-
Add several boiling chips to ensure smooth boiling.
-
-
Reflux:
-
Assemble a reflux apparatus by attaching a condenser to the flask.
-
Heat the mixture to a gentle reflux using a heating mantle and boil for 1-2 hours. The reflux allows the reaction to be maintained at the boiling temperature of the reactants without loss of material.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of cold water.
-
Wash the organic layer sequentially with:
-
50 mL of 5% sodium bicarbonate solution. This step neutralizes the excess acetic acid and the sulfuric acid catalyst. Caution: Vent the funnel frequently to release CO₂ pressure. Repeat until the aqueous layer is basic.
-
50 mL of water to remove any remaining bicarbonate solution.
-
25 mL of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and aids in phase separation.[5]
-
-
Separate the organic layer (top layer) and transfer it to a clean Erlenmeyer flask.
-
Dry the crude product with anhydrous magnesium sulfate or sodium sulfate to remove trace amounts of water.[5]
-
Filter the drying agent to yield the crude this compound.
-
-
Final Distillation (Optional):
-
For higher purity, the crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.
-
Applications in a Research & Development Context
While not as common as ethyl or butyl acetate, this compound's properties make it a useful alternative in specific pharmaceutical and chemical research scenarios. Its applications are primarily as a specialized solvent.
-
Synthesis Medium: Its ester functionality makes it a relatively inert, non-polar solvent suitable for reactions involving moisture-sensitive reagents where protic solvents are not viable. Its higher boiling point allows for reactions to be conducted at elevated temperatures compared to solvents like ethyl acetate.
-
Extraction Solvent: this compound is an effective extraction solvent for isolating moderately non-polar to non-polar compounds from aqueous mixtures, such as natural product extracts or post-reaction workups. Its low solubility in water ensures minimal product loss and clean phase separation. Esters like ethyl acetate are widely used for such purposes in the pharmaceutical industry.[6]
-
Formulation Component: In drug development, solvents are critical for formulation. While less common, this compound could be explored as a component in topical or transdermal drug delivery systems, where its solvency and evaporation rate can be tailored to control the release of an active pharmaceutical ingredient (API). The "isooctyl" chain itself can enhance solubility and aid in formulation, a principle seen with other isooctyl-containing compounds used in pharmaceuticals.[7]
Safety, Handling, and Storage
As with any chemical, proper handling of this compound is crucial for laboratory safety. The primary hazards are associated with irritation and vapor inhalation.
Core Hazards:
-
Eye Irritation: Contact can cause eye irritation.[1]
-
Skin Irritation: Prolonged or frequent skin contact may cause irritation and dermatitis.[1][2]
-
Inhalation: Vapors can irritate the respiratory tract. High concentrations may lead to headaches, dizziness, and other central nervous system effects.[1]
Laboratory Safety Workflow
Caption: Recommended Safety Workflow for Handling this compound.
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition, strong oxidizing agents, and strong acids.
Conclusion
This compound (6-methylheptyl acetate) is a useful ester with a well-defined set of physicochemical properties that make it a valuable tool for specialized applications in organic synthesis and pharmaceutical sciences. Its role as a moderately volatile, non-polar solvent for reactions, extractions, and potentially novel formulations allows researchers to expand their toolkit beyond more common esters. Understanding its synthesis via Fisher esterification and adhering to strict safety protocols enables its effective and safe utilization in a professional laboratory environment.
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Introduction to Isooctyl Acetate: A Compound of Growing Importance
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Health and safety information for isooctyl acetate in the lab
By Gemini, Senior Application Scientist
Introduction and Scope
Isooctyl acetate is a clear, colorless liquid characterized by a sweet, fruity ester odor.[1][2] As a carboxylic ester, it finds use in various industrial and research applications.[3] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth health and safety information for the handling and use of this compound in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, a cautious and proactive approach to safety is paramount. This document synthesizes available safety data to provide a robust framework for risk mitigation.
Hazard Identification and Classification
While some sources suggest this compound is not classified under the Globally Harmonized System (GHS), its known properties and the hazards associated with similar esters warrant a cautious approach.[2][4] It is a combustible liquid and its vapors can form flammable mixtures with air.[1]
Potential Health Effects:
-
Inhalation: Vapors may irritate the respiratory tract.[1] High concentrations can lead to headaches, dizziness, and other central nervous system effects.[1]
-
Skin Contact: Frequent or prolonged contact may cause skin irritation and dermatitis.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: Ingestion of the liquid, particularly if aspirated into the lungs, may lead to serious complications such as bronchopneumonia or pulmonary edema.[3] There is also a potential for liver and kidney disorders with significant exposure.[3]
Fire and Explosion Hazards:
-
Flammability: this compound is a combustible liquid with a flash point of approximately 71-77°C.[2][4] It can be ignited by heat, sparks, or flames.[1]
-
Vapor Explosion: Vapors are heavier than air and can travel along the ground to a source of ignition and flash back.[1] Vapors may form explosive mixtures with air, posing a hazard in indoor, outdoor, or confined spaces.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 31565-19-2 (for 6-methylheptyl acetate) | [2] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Sweet, ester-like, fruity | [1][2] |
| Boiling Point | 195-196 °C @ 760 mmHg | [4] |
| Flash Point | 71 - 77.22 °C | [2][4] |
| Density | Less dense than water | [1][2] |
| Vapor Density | Heavier than air | [1][2] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [4] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[2]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[2]
-
Use non-sparking tools and explosion-proof equipment, especially when transferring or handling large quantities.[2]
-
All equipment used for handling this compound must be properly grounded to prevent the buildup of static electricity.[1]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1]
-
Ensure that emergency eyewash stations and safety showers are readily accessible.
Storage:
-
Store in tightly closed containers in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] this compound is an ester and can react with acids to liberate heat. Strong oxidizing acids may cause a vigorous, exothermic reaction.[1]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. A lab coat or other protective clothing is also recommended to prevent skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may spread the fire.[1]
-
Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases.[1] Containers may explode when heated.[1]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2] Use water spray to keep fire-exposed containers cool.[1]
Experimental Protocol: Laboratory Spill Response for this compound
This protocol outlines the steps for responding to a small to medium-sized spill of this compound in a laboratory setting.
1. Immediate Actions & Assessment: 1.1. Alert personnel in the immediate area of the spill. 1.2. If the spill is large or if you are unsure how to handle it, evacuate the area and call for emergency assistance. 1.3. Identify the source of the spill and, if it is safe to do so, stop the leak. 1.4. Eliminate all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).
2. Containment & Cleanup: 2.1. Don appropriate PPE (gloves, goggles, lab coat, and respirator if needed). 2.2. Confine the spill by using an inert absorbent material such as sand, dry earth, or a commercial sorbent pad.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill. 2.3. Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[1]
3. Decontamination & Disposal: 3.1. Clean the spill area with soap and water. 3.2. Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container. 3.3. Ensure the waste container is properly sealed, labeled, and stored for disposal according to institutional and local regulations.
4. Reporting: 4.1. Report the spill to your laboratory supervisor or safety officer. 4.2. Document the incident according to your institution's policies.
Below is a diagram illustrating the workflow for responding to an this compound spill.
Caption: Workflow for an this compound laboratory spill.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste.[5] Follow all local, state, and federal regulations for chemical waste disposal. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of this compound down the drain.[6]
Toxicological and Environmental Information
Toxicological Data: As of the writing of this guide, specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for this compound are not readily available in the referenced safety literature. The absence of this data necessitates that this compound be handled as a substance of unknown toxicity, and exposure should be minimized.
Environmental Hazards: Specific data on the environmental fate and ecotoxicity of this compound is limited. However, as with many organic solvents, it should be prevented from entering waterways, sewers, or the soil.[1] Discharge into the environment must be avoided.[2]
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Introduction: The Profile of a High-Performance Solvent
An In-Depth Technical Guide to the Commercial Production of Isooctyl Acetate
This compound, known industrially as 2-ethylhexyl acetate, is a high-boiling point, slow-evaporating organic ester valued for its excellent solvency characteristics and pleasant, mild odor.[1][2] Its unique combination of properties—low volatility, good miscibility with common organic solvents, and low water solubility—makes it an indispensable component in a multitude of industrial formulations.[3][4] This guide provides a detailed technical overview of the prevalent commercial methods for its synthesis, focusing on the underlying chemistry, process technology, and optimization strategies relevant to researchers and chemical industry professionals.
Chemical Identity and Physicochemical Properties
The term "isooctyl" in an industrial context most commonly refers to the 2-ethylhexyl isomer. This structural distinction is critical for understanding its physical properties and reactivity.
| Property | Value | Source(s) |
| Synonyms | 2-Ethylhexyl acetate, this compound, 2-EHA | [3][5] |
| CAS Number | 103-09-3 | [3][6] |
| Molecular Formula | C₁₀H₂₀O₂ | [3][7] |
| Molecular Weight | 172.27 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2][3] |
| Odor | Mild, sweet, fruity | [2][7] |
| Boiling Point | 199 - 200.1 °C | [2][3][8] |
| Melting Point | -93 °C | [2] |
| Density | ~0.873 g/cm³ @ 20°C | [2][3] |
| Flash Point | 71 °C | [2] |
| Water Solubility | Very low (0.0039 g/L) | [9] |
Industrial Significance and Applications
2-Ethylhexyl acetate's primary role is as a high-performance retarder solvent. Its slow evaporation rate is crucial for promoting uniform film formation and preventing surface defects like "blushing" in coatings. Key application areas include:
-
Paints and Coatings: It is a preferred solvent for nitrocellulose lacquers, baking enamels, and air-dry enamels, where it improves flow and leveling.[1][3][4]
-
Printing Inks: Its solvency and slow evaporation are beneficial in various ink formulations.[3]
-
Adhesives: Used to modify viscosity and drying time.[7]
-
Leather and Textiles: Employed in dyeing and finishing processes to aid in film formation.[3][5]
-
Other Uses: It also finds application as a fragrance component and as a coalescing agent in emulsion paints.[3][5][7]
Core Synthesis Methodologies
The commercial synthesis of 2-ethylhexyl acetate is dominated by two primary equilibrium-driven reactions: direct esterification and transesterification. The choice of method often depends on raw material availability, cost, and the desired integration with other chemical processes.
Direct Esterification (Fischer-Speier Reaction)
The most common production route is the direct acid-catalyzed esterification of 2-ethylhexanol with acetic acid.[7][10] This is a classic example of the Fischer-Speier esterification, a reversible condensation reaction.
Reaction: CH₃COOH (Acetic Acid) + C₈H₁₇OH (2-Ethylhexanol) ⇌ CH₃COOC₈H₁₇ (2-Ethylhexyl Acetate) + H₂O (Water)
The reaction proceeds via a nucleophilic acyl substitution mechanism, which is significantly accelerated by an acid catalyst. The catalyst protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Fischer-Speier esterification mechanism.
The esterification is a reversible and typically slightly exothermic reaction.[10] The equilibrium constant (Kc) for the reaction between acetic acid and 2-ethylhexanol catalyzed by Amberlyst 36 resin has been determined to be 81 in the temperature range of 333–363 K.[10][11] To achieve high conversion (>99%), the equilibrium must be shifted towards the products. Commercially, this is achieved by continuously removing one of the products, almost always water, from the reaction mixture.[8][12]
Transesterification
An alternative route involves the reaction of an existing ester, such as methyl acetate or ethyl acetate, with 2-ethylhexanol.[13][14] This process is also reversible and requires a catalyst.
Reaction: CH₃COOCH₃ (Methyl Acetate) + C₈H₁₇OH (2-Ethylhexanol) ⇌ CH₃COOC₈H₁₇ (2-Ethylhexyl Acetate) + CH₃OH (Methanol)
This method can be advantageous if a facility produces a surplus of a lower-value acetate.[14] The principle of driving the reaction to completion by removing the lower-boiling alcohol byproduct (methanol) remains the same.
Catalysis in this compound Production
Catalyst selection is a critical determinant of process efficiency, cost, and environmental impact. Both homogeneous and heterogeneous catalysts are employed in industry.
Homogeneous Acid Catalysis
Conventional processes often use strong mineral acids as catalysts.
-
Examples: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (pTSA).[8][15]
-
Mechanism: These catalysts operate as described in the Fischer-Speier mechanism by providing protons (H⁺).
| Advantages | Disadvantages |
| High catalytic activity | Highly corrosive to equipment |
| Low initial cost | Difficult to separate from the product |
| Requires a neutralization step, creating waste salts | |
| Can lead to side reactions (e.g., dehydration of alcohol) |
Heterogeneous Solid Acid Catalysis
Modern production facilities increasingly favor solid acid catalysts due to their significant process and environmental advantages.[10]
-
Examples: Macroporous strong-acid ion-exchange resins (e.g., Amberlyst-15, Amberlyst 36, NKC-9), zeolites.[8][10][14]
-
Mechanism: These materials contain sulfonic acid (-SO₃H) groups on a solid polymer backbone, which provide the necessary catalytic protons.
| Advantages | Disadvantages |
| Non-corrosive | Higher initial cost than mineral acids |
| Easily separated by filtration | Lower thermal stability (e.g., < 150°C for Amberlyst 36)[10] |
| Catalyst can be regenerated and reused | Potential for mass transfer limitations |
| Eliminates neutralization and waste salt streams | |
| Often leads to higher product selectivity |
The shift towards heterogeneous catalysts represents a key step in the "greening" of ester production, simplifying downstream processing and minimizing waste.[10]
Commercial Production Process & Technology
Process intensification, particularly the integration of reaction and separation, is central to the modern, efficient production of 2-ethylhexyl acetate.
Process Technology: Entrainer-Based Reactive Distillation
Reactive Distillation (RD) is the technology of choice for this equilibrium-limited reaction.[8][16] In an RD column, the catalyst (typically an ion-exchange resin) is packed into a specific section where both reaction and distillation occur simultaneously.
However, because the reactants (acetic acid, b.p. 118°C; 2-ethylhexanol, b.p. 185°C) are high-boiling, a third component, an entrainer , is introduced.[8][12][15] Toluene is a common and effective entrainer for this system.[8]
The role of the entrainer is twofold:
-
Azeotropic Water Removal: Toluene forms a low-boiling heterogeneous azeotrope with water, which is continuously distilled overhead, effectively removing water from the reactive zone and driving the conversion to completion.[8][12]
-
Temperature Control: The boiling point of the azeotrope maintains the temperature in the reactive section below the thermal degradation limit of the solid acid catalyst.[8][12]
Conceptual Process Flow
Caption: Conceptual flow diagram for 2-EHA synthesis via reactive distillation.
Representative Batch Protocol (Laboratory Scale)
This protocol outlines the synthesis using a solid acid catalyst, simulating the core principles of a commercial batch process.
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reactants: Charge the flask with 2-ethylhexanol (1.0 mol), acetic acid (1.2 mol, slight excess), toluene (as entrainer, ~30% of total volume), and the solid acid catalyst (e.g., Amberlyst 36, 5-10 wt% of reactants).[10]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer is periodically removed, while the upper toluene layer overflows back into the reactor.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected. The reaction is complete when water ceases to form.
-
Catalyst Removal: Cool the reaction mixture to room temperature and remove the solid catalyst by filtration. The catalyst can be washed and dried for reuse.
-
Purification:
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any residual acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by vacuum distillation to separate the final 2-ethylhexyl acetate from the toluene and any unreacted 2-ethylhexanol.[17]
-
Process Parameters and Optimization
Optimizing the production of 2-ethylhexyl acetate involves balancing reaction kinetics, chemical equilibrium, and energy consumption.
| Parameter | Effect and Optimal Conditions | Rationale | Source(s) |
| Temperature | Reaction rate increases with temperature. Typical range: 333-363 K (60-90°C) for batch kinetics studies; higher in RD but limited by catalyst stability (~120-150°C). | Follows Arrhenius behavior. Higher temperatures accelerate the approach to equilibrium. The upper limit is dictated by the thermal stability of the ion-exchange resin catalyst. | [8][10] |
| Reactant Molar Ratio | A slight excess of one reactant (e.g., acetic acid) is used. For transesterification, a larger excess (e.g., 4:1 methyl acetate to alcohol) can be used. | According to Le Châtelier's principle, using an excess of a reactant shifts the equilibrium to favor product formation. The choice of which to use in excess depends on cost and ease of separation. | [11][14] |
| Catalyst Loading | Reaction rate is proportional to catalyst concentration. Typical lab loadings are 5-20 wt%. | Increases the number of available active sites, accelerating the reaction. The optimal loading balances reaction rate against cost and potential mass transfer issues. | [8][10][14] |
| Agitation Speed | Must be sufficient to eliminate external mass transfer resistance. Speeds of ~1100 rpm are shown to be effective in lab-scale reactors. | Ensures reactants are in intimate contact with the catalyst surface, so the reaction rate is not limited by diffusion from the bulk liquid to the catalyst surface. | [10] |
Safety, Health, and Environmental Profile
Safe handling of all chemicals involved in the production of 2-ethylhexyl acetate is paramount.
Material Safety Data Summary
| Substance | Key Hazards |
| Acetic Acid | Corrosive, causes severe skin and eye burns. Flammable liquid and vapor. |
| 2-Ethylhexanol | Harmful if swallowed, causes skin and serious eye irritation. |
| Toluene | Highly flammable liquid and vapor. Can cause genetic defects and damage to organs through prolonged exposure. Aspiration hazard. |
| 2-Ethylhexyl Acetate | Flammable liquid. May cause skin and eye irritation. Vapors may cause drowsiness or dizziness. |
This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling these materials.
Waste Stream Management
The use of heterogeneous catalysts significantly reduces waste compared to traditional homogeneous processes.[10] The primary waste stream is the water removed during the reaction. In processes using homogeneous catalysts, a significant waste stream of sulfate or sulfonate salts is generated during neutralization, which requires treatment before disposal. The modern approach using reactive distillation with solid catalysts is inherently more environmentally benign.
Conclusion and Future Outlook
The commercial production of 2-ethylhexyl acetate has evolved from conventional batch processes using corrosive homogeneous catalysts to highly efficient, intensified processes like entrainer-based reactive distillation with reusable solid acid catalysts. This evolution has been driven by the need for higher efficiency, lower capital and energy costs, and improved environmental performance.[12][15]
Future research will likely focus on developing even more robust and active solid catalysts with higher thermal stability, potentially expanding the operating window of reactive distillation. Furthermore, exploring alternative separation techniques like reactive chromatography for specialty applications may offer advantages for producing high-purity esters from temperature-sensitive feedstocks.[18][19]
References
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Silver Fern Chemical, Inc. (n.d.). 2-Ethylhexyl Acetate Supplier | 103-09-3. Retrieved from [Link]
- Patidar, P., & Mahajani, S. (2012). Entrainer-Based Reactive Distillation for the Synthesis of 2-Ethylhexyl Acetate. Industrial & Engineering Chemistry Research, 51(26), 8748–8759.
- Patidar, P., & Mahajani, S. (2011). Entrainer-Based Reactive Distillation for the Synthesis of 2-Ethylhexyl Acetate.
- Akyalçın, S. (2017). kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 18(5), 1098-1106.
- Akyalçın, S. (2017). KINETICS OF ESTERIFICATION OF ACETIC ACID WITH 2-ETHYLHEXANOL IN THE PRESENCE OF AMBERLYST 36.
- Patidar, P., & Mahajani, S. (2011). Entrainer-Based Reactive Distillation for the Synthesis of 2-Ethylhexyl Acetate. Industrial & Engineering Chemistry Research.
- Gyani, V. C., & Mahajani, S. M. (2008). Reactive Chromatography for the Synthesis of 2-Ethylhexyl Acetate. Separation Science and Technology, 43(9-10), 2245-2268.
- Patidar, P., & Mahajani, S. (2011).
- Yin, L., et al. (2014). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol.
- Yin, L., et al. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Asian Journal of Chemistry, 27(4), 1363-1367.
-
Maha Automations. (2023, May 29). 2-ETHYL HEXYL ACETATE. Retrieved from [Link]
- Patidar, P., & Mahajani, S. (2011). Entrainer-Based Reactive Distillation for the Synthesis of 2-Ethylhexyl Acetate.
- Ragaini, V., et al. (2007). Kinetic of esterification of diluted acetic acid with pure 2-ethyl-1-hexanol.
-
Somu Organo Chem Pvt. Ltd. (n.d.). 2-Ethyl Hexyl Acetate Manufacturer, Supplier, Exporter. Retrieved from [Link]
- Gyani, V. C., & Mahajani, S. M. (2008). Reactive Chromatography for the Synthesis of 2-Ethylhexyl Acetate.
- Lilja, J., et al. (2006). Kinetics of the esterification of acetic acid with 2‐propanol: Impact of different acidic cation exchange resins on reaction mechanism.
- Valerio, O., et al. (2012). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of....
- Akyalçın, S. (2017). KINETICS OF ESTERIFICATION OF ACETIC ACID WITH 2-ETHYLHEXANOL IN THE PRESENCE OF AMBERLYST 36. DergiPark.
-
LookChem. (n.d.). Cas 103-09-3,2-Ethylhexyl acetate. Retrieved from [Link]
-
Process Engineering International. (2025). 2-Ethylhexyl Acrylate Purity Control: 5 Proven Synthesis Strategies. Retrieved from [Link]
-
Esters And Solvents LLP. (n.d.). 2 Ethylhexyl Acetate Manufacturer from Navi Mumbai. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
- Google Patents. (n.d.). DE60205422T2 - Process for the preparation of 2-ethylhexyl acrylate.
-
Univar Solutions. (n.d.). 2-Ethylhexyl Acetate, Technical Grade, Liquid, 398 lb Drum. Retrieved from [Link]
- Huang, S.-M., et al. (2017). Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling.
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Isooctyl acetate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Isooctyl Acetate in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the solubility characteristics of this compound, a key solvent and intermediate in various scientific fields. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles governing solubility and provides actionable protocols for empirical determination.
Introduction: The Role of this compound
This compound (6-methylheptyl acetate) is an ester recognized for its use as a solvent and a fragrance component. Its unique structure, featuring a polar ester group and a substantial nonpolar branched alkyl chain, imparts a distinct set of physical and chemical properties. For professionals in pharmaceutical development and organic synthesis, a comprehensive understanding of its solubility profile is critical for applications ranging from reaction media selection and extraction processes to the formulation of non-aqueous drug delivery systems. This guide offers a framework for predicting and verifying the solubility of this compound in a variety of common organic solvents.
Physicochemical Properties of this compound
To understand the solubility of this compound, one must first appreciate its molecular structure and resulting physical properties.
-
Molecular Structure: this compound consists of a polar "head" (the acetate group, CH₃COO-) and a large, nonpolar, branched "tail" (the C8H₁₇ isooctyl group). This amphipathic nature is the primary determinant of its solubility behavior.
-
Polarity: The ester functional group introduces polarity and the capacity for dipole-dipole interactions. However, the long, eight-carbon alkyl chain dominates the molecule's overall character, rendering it a predominantly nonpolar substance.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via its two oxygen atoms, allowing it to interact with protic solvents. However, it lacks a hydrogen bond donor, meaning it cannot form hydrogen bonds with itself.[1][2]
Key Physicochemical Data:
| Property | Value | Source |
| Synonyms | 6-methylheptyl acetate | [3] |
| CAS Number | 31565-19-2 | [3] |
| Molecular Formula | C₁₀H₂₀O₂ | [3] |
| Molecular Weight | 172.27 g/mol | [3] |
| Appearance | Clear, colorless liquid with a sweet ester odor. | [3] |
| Density | Less dense than water. | [3] |
Guiding Principles of Solubility: "Like Dissolves Like"
The foundational principle for predicting solubility is "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[4][5] The solubility of this compound can be predicted by comparing its predominantly nonpolar character to that of the solvent.
-
Nonpolar Solvents (e.g., Hydrocarbons, Ethers): Due to the large, nonpolar isooctyl tail, this compound is expected to be highly miscible with nonpolar solvents. The van der Waals dispersion forces between the alkyl chains of the solute and solvent are strong and energetically favorable.
-
Polar Aprotic Solvents (e.g., Ketones, Ethyl Acetate): These solvents possess dipole moments but do not engage in hydrogen bonding as donors. This compound is generally expected to be soluble in these solvents, as their polarities are intermediate and compatible with the ester group. Organic acetates are known to be good solvents for a broad range of resins and are miscible with almost all common organic liquids.[5]
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents, particularly those with short alkyl chains like methanol and ethanol, are highly polar and engage in extensive hydrogen bonding. The large nonpolar portion of this compound disrupts these strong intermolecular forces, making it energetically unfavorable to dissolve. Therefore, solubility is expected to be low in highly polar protic solvents. Higher acetates, in general, exhibit low solubility in water.[5]
Caption: Interaction model for this compound with different solvent classes.
Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; strong van der Waals forces between alkyl groups. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | Miscible | "Like dissolves like"; strong van der Waals forces. |
| Polar Aprotic | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | General miscibility of esters with ketones.[2] |
| Ethyl Acetate, Butyl Acetate | Miscible | Structural similarity promotes miscibility. | |
| Tetrahydrofuran (THF), Diethyl Ether | Miscible | Ethers are effective solvents for moderately polar compounds. | |
| Polar Protic | Ethanol, Isopropanol | Soluble / Partially Soluble | Solubility decreases as alcohol polarity increases. |
| Methanol | Partially Soluble / Low | Higher polarity of methanol reduces miscibility with the long alkyl chain. | |
| Water | Insoluble | The large nonpolar tail cannot overcome the strong hydrogen bonding in water.[5] |
Experimental Protocol: Determination of Liquid-Liquid Solubility
For definitive solubility data, empirical determination is essential. The Shake-Flask Method is a reliable and widely adopted technique for assessing the solubility of a liquid in a liquid solvent at a controlled temperature.[6]
Objective: To determine if this compound is miscible, partially soluble, or immiscible in a given organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solute)
-
Test Solvent
-
Calibrated pipettes or syringes
-
20 mL glass vials with PTFE-lined screw caps (x3 for each solvent)
-
Thermostatic shaker or water bath
-
Analytical balance (for quantitative analysis)
-
Gas Chromatograph (GC) or other suitable analytical instrument (optional, for quantitative analysis)
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is clean and dry. Label three vials for each solvent to be tested (for triplicate analysis).
-
Solvent Addition: Accurately dispense 5.0 mL of the test solvent into each of the three labeled vials.
-
Solute Addition (for Miscibility Check): To the first vial, add 5.0 mL of this compound. This creates a 1:1 (v/v) mixture.
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[6] The long duration allows for the slow kinetics of dissolution to complete.
-
-
Observation (Qualitative Assessment):
-
After equilibration, remove the vial and let it stand undisturbed at the same temperature for 1-2 hours.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: The mixture is a single, clear, homogenous phase.
-
Immiscible: Two distinct layers are observed.
-
Partially Soluble: The mixture appears cloudy, or the volume of one layer has changed significantly, indicating some degree of mutual dissolution.
-
-
-
Confirmation of Partial Solubility (If necessary): If partial solubility is suspected, repeat the experiment with varying ratios (e.g., 1:9 and 9:1 of solute to solvent) to observe the extent of dissolution.
-
Quantitative Analysis (Optional):
-
If a quantitative measure is needed, carefully extract a sample from the solvent-rich phase (in a two-phase system) or from the homogenous phase.
-
Prepare a calibration curve using standards of known this compound concentration in the test solvent.
-
Analyze the sample using an appropriate technique (e.g., GC) to determine the exact concentration of dissolved this compound.
-
Caption: Workflow for the Shake-Flask method of solubility determination.
Applications in Research and Drug Development
The solubility profile of this compound is directly relevant to its practical applications:
-
Synthesis and Extraction: Its miscibility with hydrocarbons and other nonpolar liquids makes it an excellent solvent for organic synthesis involving nonpolar reagents and as an extraction solvent to isolate nonpolar products from aqueous reaction mixtures.
-
Formulation Science: In drug development, poorly water-soluble active pharmaceutical ingredients (APIs) often require non-aqueous or lipid-based formulations. This compound can serve as a non-polar excipient or solvent in such systems, enhancing the solubility of lipophilic APIs.
-
Cleaning and Degreasing: Its ability to dissolve oils and fats makes it an effective cleaning agent for removing nonpolar residues from laboratory equipment.
Conclusion
This compound is a predominantly nonpolar solvent characterized by its high miscibility with hydrocarbons, ethers, and ketones, and its low solubility in polar solvents like water. This behavior is dictated by its molecular structure, which combines a polar ester group with a large, nonpolar isooctyl chain. While quantitative public data is sparse, its solubility can be reliably predicted using the "like dissolves like" principle and confirmed using the standardized shake-flask experimental protocol. This understanding empowers researchers to effectively utilize this compound as a versatile tool in synthesis, formulation, and other critical scientific applications.
References
-
Monument Chemical. (n.d.). Isopropyl Acetate Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropyl acetate. Retrieved from [Link]
-
Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). PRODUCT DATA SHEET – Isopropyl Acetate. Retrieved from [Link]
-
Chemconnections.org. (n.d.). isopropyl acetate. Retrieved from [Link]
-
Univar Solutions. (2023). Isopropyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (This source provides general experimental methodology but lacks a verifiable primary link).
-
The Good Scents Company. (n.d.). isopropyl acetate. Retrieved from [Link]
-
Wohl, A., & Schlemmer, U. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-899. Retrieved from [Link]
-
Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). LIQUID-LIQUID SOLUBILITY: INTRODUCTORY INFORMATION. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl Acetate. Retrieved from [Link]
Sources
An In-depth Technical Guide to Isooctyl Acetate: Natural Occurrence and Synthetic Sources
This guide provides a comprehensive overview of isooctyl acetate (CAS No: 31565-19-2), a branched-chain ester with applications in research and chemical industries. While its presence in nature is not as widely documented as other esters, this document will explore its known and potential sources, from biosynthesis to industrial synthesis, and detail the analytical methodologies for its detection and quantification.
Introduction to this compound
This compound, systematically known as 6-methylheptyl acetate, is a carboxylic ester characterized by a sweet, fruity odor. Unlike its more commonly known isomer, isoamyl acetate (banana oil), the natural occurrence of this compound is not well-established in scientific literature. However, its synthesis and detection are of interest to researchers and professionals in drug development and chemical manufacturing. This guide will delve into the technical aspects of this compound, providing insights into its origins and analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 31565-19-2 |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.27 g/mol |
| Appearance | Clear, colorless liquid |
| Odor | Sweet, estery, fruity |
| Boiling Point | 195-196 °C at 760 mmHg |
| Flash Point | 77.22 °C |
| Solubility | Soluble in alcohol; slightly soluble in water (38.59 mg/L at 25 °C) |
Natural Occurrence: An Elusive Presence
While many esters are celebrated for their contribution to the natural aromas of fruits and flowers, this compound's footprint in the natural world is less distinct. Extensive research has identified a wide array of volatile esters in plants, but specific documentation of this compound as a significant natural constituent is scarce.
In contrast, the related compound, heptyl acetate, has been identified in several plants, including ginger.[1] This suggests that longer-chain branched esters can be naturally produced, and the absence of evidence for this compound may be due to its low concentration or the limited scope of analytical studies on certain plant species.
Biosynthesis of Branched-Chain Esters: A Plausible Pathway for this compound
The biosynthesis of branched-chain esters in plants typically originates from amino acids.[2] Alcohol acyltransferase (AAT) enzymes play a crucial role in the final step of ester formation by catalyzing the reaction between an alcohol and an acyl-CoA molecule.[2]
Based on established biochemical pathways for other branched-chain esters, a plausible biosynthetic route for this compound can be proposed. This pathway would likely begin with the branched-chain amino acid, leucine.
Caption: Plausible biosynthetic pathway of this compound from leucine.
This proposed pathway underscores the intricate connection between primary and specialized metabolism in generating the chemical diversity observed in nature.[3]
Industrial Synthesis: The Fischer Esterification
The primary method for the industrial production of this compound is the Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[4] For this compound, the reactants are isooctyl alcohol (6-methyl-1-heptanol) and acetic acid.
The reaction is reversible, and to achieve a high yield, it is typically driven to completion by using an excess of one of the reactants or by removing the water formed during the reaction.[4]
Caption: Overview of the Fischer esterification for this compound synthesis.
Detailed Experimental Protocol for Fischer Esterification
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
Isooctyl alcohol (6-methyl-1-heptanol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine a molar excess of glacial acetic acid with isooctyl alcohol.[5]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the excess acetic acid and sulfuric acid.
-
Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash with brine to remove any remaining water-soluble byproducts.[6]
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Purification: Purify the crude this compound by fractional distillation to obtain the pure product.
Enzymatic Synthesis: A Greener Alternative
Enzymatic synthesis of esters using lipases is gaining traction as a more environmentally friendly alternative to traditional chemical methods.[7] This approach offers milder reaction conditions and higher selectivity. Lipases can catalyze the esterification of isooctyl alcohol and acetic acid in an organic solvent or a solvent-free system.[8] Immobilized lipases are often used to facilitate catalyst recovery and reuse.[7]
Analytical Methods for Detection and Quantification
Gas chromatography (GC) is the primary analytical technique for the separation and analysis of volatile esters like this compound.[9] Coupling GC with a mass spectrometer (MS) or a flame ionization detector (FID) allows for both qualitative identification and quantitative measurement.
Experimental Protocol for GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)
Sample Preparation:
-
For liquid samples, a direct injection of a diluted solution in a suitable solvent (e.g., hexane, dichloromethane) can be performed.
-
For solid or complex matrices, sample extraction techniques such as solid-phase microextraction (SPME) or solvent extraction may be necessary.[10]
GC-MS Parameters:
| Parameter | Typical Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial temp: 40-60 °C, hold for 1-2 min, ramp at 5-10 °C/min to 250-280 °C, hold for 5-10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Data Analysis:
-
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST, Wiley).[1]
-
Quantification: Quantification is typically performed by creating a calibration curve using standards of known concentrations and integrating the peak area of a characteristic ion.[11]
Conclusion
This compound remains a compound of interest primarily from a synthetic and analytical perspective. While its natural occurrence is not well-documented, the established principles of ester biosynthesis provide a strong hypothetical framework for its formation in biological systems. The industrial synthesis via Fischer esterification is a robust and well-understood process, with enzymatic methods offering a promising green alternative. The analytical detection and quantification of this compound are readily achievable using standard GC-MS techniques, enabling its study in various scientific and industrial applications. This guide provides the foundational knowledge for researchers and professionals to understand, synthesize, and analyze this particular branched-chain ester.
References
-
-
The Fischer Esterification. (n.d.). Retrieved from [Link]
-
- Dalal, S.N., & Das, P.K. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. SciRP.org.
- Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024). Research and Reviews: Journal of Food and Dairy Technology.
- Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. (n.d.).
- Enzymatic Synthesis of Isoamyl Acetate by Nanoconventional Techniques. (2025).
- Gas chromatography–olfactometry in food flavour analysis. (2007). Flavour and Fragrance Journal.
- Biosynthesis of Branched Chain Fatty Acids. (2025).
- A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. (2016). PubMed Central.
- Extraction and GC-MS Analysis of Phthlate Esters in Food Matrices: a Review. (2025).
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
-
C Separation of acetate esters. (n.d.). Agilent. Retrieved from [Link]
- Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. (n.d.). Frontiers.
- Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. (2025).
-
C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. (n.d.). Shimadzu. Retrieved from [Link]
- Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction–gas chromatography with a mass selective detector. (n.d.). DOI.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. (n.d.). PubMed Central.
- GC-O-MS technique and its applications in food flavor analysis. (n.d.). PubMed.
- Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. (n.d.).
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
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- Synthesis of isoamyl acet
- Process of making isopropyl acetate. (n.d.).
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Methodological & Application
Introduction: Re-evaluating Solvent Selection in Modern Synthesis
An In-Depth Guide to the Application of Isooctyl Acetate as a Solvent in Organic Synthesis
In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and process safety. While traditional solvents have long been the workhorses of the laboratory, the growing emphasis on process safety, environmental impact, and unique reactivity profiles has spurred the investigation of alternatives. This compound (IUPAC name: 6-methylheptyl acetate), a carboxylic ester, emerges as a compelling candidate in this context.[1] This clear, colorless liquid, characterized by a sweet, fruity odor, offers a unique combination of physical and chemical properties that make it a versatile and advantageous medium for a range of synthetic transformations.[1][2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, detailing its properties, explaining the rationale for its use, and providing actionable protocols for its application in organic synthesis.
Physicochemical Profile of this compound
A solvent's utility is fundamentally governed by its physical properties. This compound possesses a profile that makes it suitable for reactions requiring elevated temperatures while ensuring straightforward product isolation. Its high flash point compared to more volatile esters enhances process safety.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| Appearance | Clear, colorless liquid with a sweet ester odor | [1][3] |
| Boiling Point | 195.00 to 196.00 °C @ 760 mm Hg | [4] |
| Flash Point | 77.22 °C (171.00 °F) TCC | [4] |
| Density | ~0.868 g/cm³ | [2] |
| Solubility in Water | Less dense than water and sparingly soluble | [1][3] |
| Vapor Pressure | 0.413 mmHg @ 25.00 °C | [4] |
Core Rationale for Application: The this compound Advantage
The decision to employ this compound is not arbitrary; it is based on distinct chemical and physical advantages that address common challenges in organic synthesis.
-
High Boiling Point for Thermal Reactions: With a boiling point approaching 200°C, this compound is an excellent medium for reactions that require significant thermal energy to overcome activation barriers, without the need for specialized high-pressure apparatus.
-
Azeotropic Water Removal: In reactions that produce water as a byproduct, such as Fischer esterifications, the solvent's ability to form an azeotrope can be leveraged to drive the reaction equilibrium toward the product side. While specific azeotropic data for this compound is not as common as for smaller esters, its structural similarity to other acetates used for this purpose suggests this utility.[5][6]
-
Enhanced Safety Profile: Compared to lower-boiling point esters like ethyl acetate or isopropyl acetate, this compound's higher flash point (77.22 °C) reduces the risk of ignition from heat, sparks, or flames, contributing to a safer laboratory environment.[2][4]
-
Inert Reaction Medium: As an ester, this compound is relatively inert under many reaction conditions. It is less prone to hydrolysis than more volatile esters and does not participate in many common synthetic transformations, ensuring it acts as a true medium rather than a reactant.[1] It reacts with strong acids and caustic solutions, but is generally stable.[1][2]
-
Favorable Solvency: It demonstrates excellent solvency for a wide range of non-polar and moderately polar organic compounds, including oils, fats, and various resins, making it a versatile choice for diverse reaction systems.[5][7]
Application in Organic Synthesis: Key Areas
Fischer Esterification and Transesterification Reactions
The synthesis of esters from carboxylic acids and alcohols (Fischer esterification) is a cornerstone of organic chemistry.[8][9] These reactions are typically equilibrium-limited. The use of this compound as a solvent, particularly in syntheses where one of the reactants is a solid, provides a high-temperature medium that can also facilitate the removal of water, thereby driving the reaction to completion.
-
Causality in Action: In the synthesis of a high-molecular-weight ester, using this compound allows the reaction to be heated to a temperature sufficient to promote the reaction rate while simultaneously allowing for the potential azeotropic removal of water using a Dean-Stark apparatus. Its low solubility in water simplifies the subsequent aqueous workup. A study on the synthesis of this compound itself via transesterification highlights the utility of acetate esters in such equilibrium-driven processes.[10]
Solvent for Polymer and Resin Synthesis
This compound's ability to dissolve various polymers and resins makes it a suitable solvent for their synthesis and modification.[11] While direct examples in literature are specific, the solvency characteristics of related compounds like isopropyl acetate for cellulose, acrylics, and polyesters suggest a strong potential application for this compound, particularly where higher processing temperatures are required.[7][11]
-
Expert Insight: The choice of a solvent in polymerization is critical for controlling viscosity and reaction kinetics. The moderate polarity and high boiling point of this compound can provide a stable thermal environment for polymerization, preventing premature solvent loss and ensuring consistent reaction conditions.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales. They serve as a starting point for methods development.
Protocol 1: General Procedure for Fischer Esterification Using this compound
This protocol describes a general method for synthesizing an ester from a carboxylic acid and an alcohol, a reaction type where this compound serves as an effective high-boiling solvent.
Caption: Workflow for a typical Fischer Esterification.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 equivalent), the alcohol (1.0-1.5 equivalents), and this compound as the solvent (approx. 0.2-0.5 M concentration).
-
Rationale: Using a slight excess of the more readily available reactant can help shift the equilibrium.[8]
-
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%) to the stirring solution.
-
Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Rationale: The high temperature accelerates the reaction rate. Refluxing prevents the loss of volatile reactants or solvent.
-
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Aqueous Workup: a. Wash the organic layer with water to remove the bulk of the acid catalyst and any water-soluble byproducts. b. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat until gas evolution (CO₂) ceases.
- Rationale: This step neutralizes the remaining acid catalyst.[12][13] Failure to do so could cause product decomposition during distillation. c. Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
- Rationale: The brine wash helps to remove residual water from the organic layer and aids in breaking up any emulsions.[13]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rationale: Removal of all water is crucial before the final purification step to ensure product purity.[8]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the this compound solvent. The crude ester product can then be purified by vacuum distillation or column chromatography.
Protocol 2: this compound as an Extraction Solvent for Reaction Workup
This protocol outlines the use of this compound for extracting an organic product from an aqueous reaction mixture.
Sources
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The Application of Isooctyl Acetate in the Fragrance and Flavor Industry: A Technical Guide
This guide provides a comprehensive overview of isooctyl acetate, a key aroma chemical in the fragrance industry. It is intended for researchers, scientists, and product development professionals seeking to understand its sensory properties, applications, and the technical protocols for its effective use. This document delves into the causality behind experimental choices and provides self-validating systems for its application, grounded in authoritative references.
Introduction to this compound
This compound (CAS No. 31565-19-2), also known as 6-methylheptyl acetate, is a carboxylic ester recognized for its characteristic sweet, estery, and fruity aroma.[1][2] As a clear, colorless liquid, it is soluble in alcohol, a common solvent in perfumery, but has low solubility in water.[1] Its molecular structure and physical properties make it a valuable component for introducing or enhancing fruity notes in a variety of fragrance applications.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C10H20O2 | [2] |
| Molecular Weight | 172.26 g/mol | [2] |
| Appearance | Colorless clear liquid | [1] |
| Odor Profile | Sweet, estery, fruity | [1] |
| Boiling Point | 195-196 °C @ 760 mm Hg | [1] |
| Flash Point | 77.22 °C (171.00 °F) TCC | [1] |
| Solubility | Soluble in alcohol; Water solubility: 38.59 mg/L @ 25 °C (est) | [1] |
Sensory Profile and Olfactory Characteristics
The olfactory character of this compound is primarily defined by its fruity and sweet notes. It is a versatile ingredient that can be used to build a variety of fruit accords. While many short-chain esters are known for their potent and sometimes sharp fruity scents, this compound offers a softer, more complex profile.
A critical aspect of working with potent aroma chemicals like esters is understanding their behavior at different concentrations. It is recommended to evaluate this compound in dilution to fully appreciate its nuanced character.
Protocol for Sensory Evaluation of this compound
This protocol outlines a standardized method for the sensory evaluation of this compound to ensure consistent and reproducible results.
Objective: To characterize the olfactory profile of this compound at various concentrations.
Materials:
-
This compound
-
Perfumer's alcohol (undenatured ethanol)
-
Glass beakers and stirring rods
-
Pipettes
-
Smelling strips
-
A well-ventilated, odor-neutral room
Procedure:
-
Preparation of Dilutions: Prepare 10%, 1%, and 0.1% dilutions of this compound in perfumer's alcohol.
-
Labeling: Clearly label all dilutions.
-
Evaluation:
-
Dip a clean smelling strip into the 0.1% dilution, ensuring not to oversaturate.
-
Wave the strip a few inches from the nose and inhale briefly.
-
Record initial impressions (top notes).
-
Allow the solvent to evaporate for a few minutes and smell again, noting any changes in the scent profile (heart notes).
-
Repeat the evaluation at intervals (e.g., 15 minutes, 1 hour, 4 hours) to assess the tenacity and evolution of the fragrance.
-
Repeat steps 3a-3d for the 1% and 10% dilutions, and for the neat (100%) material.
-
-
Data Recording: Use a standardized sensory evaluation form to record descriptors for the aroma at each concentration and time point. Note attributes such as fruity (specify type, e.g., pear, banana), sweet, green, waxy, etc.
Causality: Evaluating at different dilutions is crucial because the perceived scent of an aroma chemical can change significantly with concentration. A compound that is harsh or overly chemical at 100% may reveal pleasant and desirable facets at lower, more realistic usage levels.
Applications in the Fragrance Industry
This compound is primarily used as a fragrance agent. Its fruity character makes it suitable for a wide range of product categories, from fine fragrances to personal care and household products.
Use in Fine Fragrance
In fine fragrance, this compound can be used to impart a natural-smelling fruitiness, often as a modifier in floral or fruity compositions. It can enhance the top notes of a perfume, providing a bright and effervescent opening.
Use in Personal Care Products
This compound is incorporated into lotions, creams, soaps, and shampoos to provide a pleasant scent. Its stability in various cosmetic bases is a key consideration for formulators.
Use in Household Products
In household products such as air fresheners and cleaning agents, this compound can contribute to a fresh and clean scent profile.
Regulatory Status and Safety
IFRA Status
The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials. As of the 51st Amendment to the IFRA Standards, published on June 30, 2023, this compound is not explicitly listed as a prohibited or restricted substance.[3][4] However, it is the responsibility of the formulator to ensure that all ingredients in a fragrance compound comply with the latest IFRA standards and any applicable regional regulations. The Research Institute for Fragrance Materials (RIFM) conducts safety assessments of fragrance ingredients, and their findings inform the IFRA standards. For specific safety data, consulting the RIFM database is recommended.
Flavor Status: Not for Flavor Use
It is important to note that this compound is recommended for fragrance use only and is not intended for use in flavor applications.[1][5] While many esters are "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use in food, this compound does not hold this status. The rationale for this is often related to a lack of sufficient toxicological data for oral exposure or the presence of metabolic pathways that could produce undesirable byproducts. The safety of branched-chain esters is evaluated based on their hydrolysis to the corresponding alcohols and carboxylic acids.[2] In the case of this compound, this would be 6-methylheptanol and acetic acid. While acetic acid is of low toxicological concern, the safety profile of 6-methylheptanol upon ingestion would be a key factor in a flavor safety assessment. Without a specific FEMA GRAS evaluation, its use in food is not permitted.
Protocols for Application
The following protocols provide step-by-step methodologies for incorporating this compound into different product matrices.
Protocol for an Eau de Toilette Formulation
Objective: To create a simple fruity-floral Eau de Toilette incorporating this compound.
Materials:
-
This compound
-
Other fragrance raw materials (e.g., Linalool, Hedione, Galaxolide)
-
Perfumer's alcohol
-
Glass beaker
-
Stirring rod
-
Graduated cylinders or a precise digital scale
-
Perfume bottle with a spray atomizer
Formulation Example:
| Ingredient | Parts (w/w) | Olfactive Contribution |
| This compound | 20 | Fruity, sweet |
| Linalool | 150 | Floral (lily of the valley), fresh |
| Hedione | 200 | Floral (jasmine), diffusive |
| Galaxolide (50% in IPM) | 100 | Musk, clean |
| Perfumer's Alcohol | 530 | Solvent |
| Total | 1000 |
Procedure:
-
Blending the Concentrate: In a glass beaker, combine the this compound, Linalool, Hedione, and Galaxolide. Stir gently until a homogenous solution is formed.
-
Dilution: Add the perfumer's alcohol to the fragrance concentrate.
-
Maceration: Stir the mixture, transfer it to a sealed perfume bottle, and allow it to macerate in a cool, dark place for at least 48 hours. A longer maceration period of 2-3 weeks is recommended for the scents to meld and mature.[6][7][8]
-
Filtration (Optional): If any cloudiness or sediment appears after maceration, the perfume can be chilled and then filtered.
-
Final Product: The Eau de Toilette is now ready for use.
Causality: The order of addition (fragrance concentrate into alcohol) ensures that the less volatile components are well-solubilized. Maceration is a critical step that allows the different fragrance molecules to interact and reach a state of equilibrium, resulting in a more rounded and harmonious final scent.
Protocol for a Perfumed Body Lotion
Objective: To incorporate this compound into a stable and pleasantly scented body lotion.
Materials:
-
Pre-made unscented lotion base or individual lotion ingredients (oils, emulsifiers, water, preservatives)
-
This compound as part of a fragrance oil blend
-
Beakers
-
Homogenizer or high-shear mixer
-
Water bath
-
Lotion containers
Procedure:
-
Prepare the Fragrance Oil: Create a fragrance blend containing this compound and other desired aroma chemicals. Esters are often used in combination with other ingredients to create a complete and balanced scent profile.[9][10][11]
-
Prepare the Lotion Base: If making the lotion from scratch, heat the oil and water phases separately to approximately 75°C. Combine the phases and homogenize to form an emulsion.
-
Cool Down: Allow the lotion base to cool to below 40°C.
-
Incorporate the Fragrance: Add the fragrance oil blend to the cooled lotion base while stirring gently but thoroughly. A typical usage level for fragrance in a lotion is 0.5% to 2%.
-
Final Mixing: Mix until the fragrance is evenly distributed throughout the lotion.
-
Packaging: Pour the scented lotion into containers.
Causality: Adding the fragrance during the cool-down phase is crucial to prevent the heat from degrading the volatile aroma chemicals, which could alter the scent profile and reduce its intensity. High temperatures can accelerate the hydrolysis of esters, especially in aqueous formulations with non-neutral pH.[10]
Protocol for Scenting Cold Process Soap
Objective: To successfully incorporate a fragrance containing this compound into a cold process soap formulation.
Materials:
-
Fats and oils for soap making (e.g., olive oil, coconut oil, shea butter)
-
Sodium hydroxide (lye)
-
Distilled water
-
Fragrance oil blend containing this compound
-
Stick blender
-
Soap mold
-
Safety equipment (goggles, gloves)
Procedure:
-
Prepare the Lye Solution: Carefully and safely, add the sodium hydroxide to the distilled water and stir until dissolved. Allow the lye solution to cool to the desired temperature (typically around 38-49°C or 100-120°F).
-
Prepare the Oils: Melt and combine the solid and liquid oils. Allow them to cool to a similar temperature as the lye solution.
-
Add Fragrance to Oils: Add the fragrance oil blend to the base oils before adding the lye solution.[1][12] This method helps to ensure even distribution of the scent. A typical usage rate is 0.5 to 1 ounce of fragrance per pound of oils (approximately 3-6%).[1]
-
Combine and Trace: Slowly add the lye solution to the oils and mix with a stick blender until the mixture reaches a light "trace" (the point where the soap batter thickens slightly).
-
Pour and Insulate: Pour the soap batter into the mold, cover, and insulate to allow it to go through the gel phase.
-
Cure: After 24-48 hours, unmold the soap and cut it into bars. Allow the bars to cure in a well-ventilated area for 4-6 weeks.
Causality: Adding the fragrance to the oils before the lye helps to prevent the fragrance from accelerating the "trace," which is when the soap batter thickens rapidly. Some fragrance components can react with the highly alkaline lye solution, causing the soap to seize or become difficult to work with. The long curing time is necessary for the saponification process to complete and for the excess water to evaporate, resulting in a harder, milder, and longer-lasting bar of soap.
Stability and Performance in Formulations
The stability of any fragrance ingredient is critical to the shelf-life and performance of the final product. For esters like this compound, the primary stability concern is hydrolysis, which is the cleavage of the ester bond to form the parent alcohol and carboxylic acid.
Factors Affecting Stability:
-
pH: Esters are most stable in a neutral pH range. In highly acidic or alkaline conditions, the rate of hydrolysis increases.[10] This is a significant consideration in products like soaps, which are inherently alkaline.
-
Temperature: High temperatures can accelerate the rate of hydrolysis and the evaporation of volatile components.[13]
-
Presence of Water: As a reactant in hydrolysis, the presence of water is necessary for this degradation to occur. This makes esters more susceptible to degradation in aqueous formulations like lotions and shampoos compared to alcohol-based perfumes.
Protocol for Stability Testing
This protocol is a general guideline for assessing the stability of a fragrance containing this compound in a cosmetic product, based on ISO/TR 18811:2018.[6][14][15][16]
Objective: To evaluate the physical and chemical stability of a finished product containing this compound under various storage conditions.
Materials:
-
Finished product samples in their final packaging
-
Temperature- and humidity-controlled stability chambers
-
Analytical equipment (GC-MS, pH meter, viscometer)
-
Sensory evaluation panel
Procedure:
-
Sample Preparation: Prepare multiple samples of the finished product.
-
Storage Conditions: Place samples in stability chambers under the following conditions:
-
Real-Time: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
Freeze-Thaw Cycling: 24 hours at -10°C followed by 24 hours at 25°C, repeated for at least three cycles.
-
-
Evaluation Intervals: Test the samples at initial (time zero), 1 month, 2 months, and 3 months for accelerated testing. For real-time testing, intervals can be longer (e.g., 6 months, 12 months, 24 months).
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity.[13]
-
Chemical (Quantitative): Use a validated analytical method, such as GC-MS, to determine the concentration of this compound at each interval.
-
Packaging Compatibility: Check for any changes to the packaging, such as discoloration, deformation, or leakage.
-
-
Data Analysis: Compare the results at each interval to the initial data. A significant change in any parameter may indicate instability. For example, a decrease in the concentration of this compound coupled with a change in odor could indicate hydrolysis.
Analytical Methods for Quality Control
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the qualitative and quantitative analysis of volatile fragrance components like this compound in complex mixtures.[17][18]
Protocol for GC-MS Analysis of this compound
Objective: To quantify the concentration of this compound in a fragrance oil or finished product.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polarity column like DB-Wax or a non-polar column like DB-5ms)
-
Helium carrier gas
-
This compound standard of known purity
-
Internal standard (e.g., a different ester not present in the sample)
-
Solvent (e.g., ethanol or hexane)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound at different known concentrations in the chosen solvent. Add a fixed amount of the internal standard to each.
-
Sample Preparation: Dilute a known amount of the fragrance oil or finished product in the solvent. For solid or emulsion-based products, a liquid-liquid or solid-phase microextraction (SPME) may be necessary to isolate the volatile components. Add the same fixed amount of the internal standard.
-
GC-MS Analysis:
-
Inject the standards and the sample into the GC-MS system.
-
Use a suitable temperature program to separate the components of the mixture.
-
The mass spectrometer will fragment the eluting molecules, producing a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the sample.
-
Causality: The use of an internal standard is crucial for accurate quantification as it corrects for variations in injection volume and instrument response. The mass spectrometer provides definitive identification of the target analyte, even in a complex matrix, by matching its fragmentation pattern to a reference library.
Conclusion
This compound is a valuable fragrance ingredient that offers a pleasant, sweet, and fruity character to a wide array of consumer products. Its successful application requires a thorough understanding of its sensory profile, stability in different formulations, and the regulatory landscape. While it is not suitable for flavor applications, its utility in perfumery is well-established. By following standardized protocols for sensory evaluation, formulation, stability testing, and quality control, researchers and product developers can effectively harness the desirable properties of this compound to create appealing and high-quality fragranced products.
References
-
Bahamas Candle and Soap. (n.d.). How to add fragrance to cold process soap? Retrieved January 20, 2026, from [Link]
-
HBNO. (2025, March 4). How to Use Fragrance Oil for Soap Making: Tips & Calculator Guide. Retrieved January 20, 2026, from [Link]
-
Riverlea Soap. (2025, April 25). How to Master the Art of Scent Layering in Cold Process Soap Making. Retrieved January 20, 2026, from [Link]
-
Natures Garden. (n.d.). Anchoring Fragrances in Cold Process Soap. Retrieved January 20, 2026, from [Link]
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Cosmetic Labs. (n.d.). Stability Testing of Cosmetics. Retrieved January 20, 2026, from [Link]
-
Utrecht University. (2024, December 16). Update to RIFM fragrance ingredient safety assessment, isobutyl butyrate, CAS Registry Number 539-90-2. Retrieved January 20, 2026, from [Link]
-
Supplies for Candles. (n.d.). Cold Process Soap Making Guide. Retrieved January 20, 2026, from [Link]
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Api, A. M., et al. (2016). RIFM fragrance ingredient safety assessment, p-Isopropylbenzyl acetate, CAS Registry Number 59230-57-8. Food and Chemical Toxicology, 97S, S69-S79. [Link]
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Tsubuku, S., et al. (2004). Thirteen-week oral toxicity study of branched-chain amino acids in rats. International Journal of Toxicology, 23(2), 119-126. [Link]
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BSB Edge. (n.d.). ISO/TR 18811:2018 Stability Testing Guidelines for Cosmetics. Retrieved January 20, 2026, from [Link]
-
Radtke, C. W., et al. (2005). Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. Journal of Chromatography A, 1066(1-2), 225-230. [Link]
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Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Atmosphere, 4(4), 495-511. [Link]
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PCC Group. (2025, May 5). Esters in cosmetics – application in the creation of durable and effective formulations. Retrieved January 20, 2026, from [Link]
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Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved January 20, 2026, from [Link]
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Ferreira, V., & Lopez, R. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 25(24), 6012. [Link]
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ResearchGate. (2025, December 15). Thirteen-Week Oral Toxicity Study of Branched-Chain Amino Acids in Rats. Retrieved January 20, 2026, from [Link]
-
Aston Chemicals. (n.d.). The link between function and structure of esters. Retrieved January 20, 2026, from [Link]
-
Eaton, C., & Donahue, J. (2013, November 12). Using Esters to Deliver Multifunctionality in Color Cosmetics. Cosmetics & Toiletries. Retrieved January 20, 2026, from [Link]
-
Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, isopropyl acetate, CAS Registry Number 108-21-4. Food and Chemical Toxicology, 127S, S187-S192. [Link]
-
Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, isopropyl acetate, CAS registry number 108-21-4. Food and Chemical Toxicology, 192S, 114959. [Link]
-
Adams, T. B., et al. (2007). The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Food and Chemical Toxicology, 45(2), 171-201. [Link]
-
Critical Catalyst. (2023, June 30). Notification of the 51st Amendment to the IFRA Standards. Retrieved January 20, 2026, from [Link]
-
Soap Chef Blog. (2025, September 9). ESTERS IN FORMULATION: THE ART OF CASCADING EMOLLIENTS. Retrieved January 20, 2026, from [Link]
-
IFRA. (2023, June 30). Notification of the 51st Amendment to the IFRA Standards. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Gas Chromatography—Olfactometry of Aroma Compounds. Retrieved January 20, 2026, from [Link]
-
BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved January 20, 2026, from [Link]
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de Gennaro, G., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. AIDIC. Retrieved January 20, 2026, from [Link]
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Swedish Institute for Standards. (n.d.). ISO/TR 18811:2018 - Cosmetics -- Guidelines on the stability testing of cosmetic products. Retrieved January 20, 2026, from [Link]
-
Scentspiracy. (2023, December 5). Ifra 51st Amendment explained by Scentspiracy. Retrieved January 20, 2026, from [Link]
-
SVC. (n.d.). The Essential Role of Esters in Modern Industries: From Cosmetics to Manufacturing. Retrieved January 20, 2026, from [Link]
-
Cosmetic Formulation. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved January 20, 2026, from [Link]
-
SIS. (n.d.). Guidelines on the stability testing of cosmetic products ISO/TR 18811:2018. Retrieved January 20, 2026, from [Link]
-
IFRA. (n.d.). IFRA Standards 51st Amendment. Retrieved January 20, 2026, from [Link]
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The Perfumers Apprentice. (n.d.). IFRA Compliance Certificate for Ingredients. Retrieved January 20, 2026, from [Link]
-
Testing Laboratory. (n.d.). Sensory Evaluation Testing of Cosmetic Fragrances. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2024, August 1). Update to RIFM fragrance ingredient safety assessment, isopropyl acetate, CAS Registry Number 108-21-4. Retrieved January 20, 2026, from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
European Commission. (2003, January 5). Opinion of the SCF on Flavouring Group Evaluation 2 (Branched- and straight-chain aliphatic saturated primary alcohols, aldehydes and related esters). Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Ionic liquids as water-compatible GC stationary phases for the analysis of fragrances and essential oils: Quantitative GC-MS analysis of officially-regulated allergens in perfumes. Retrieved January 20, 2026, from [Link]
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Oser, B. L., & Ford, R. A. (1995). a GRAS assessment program for flavor ingredients. Regulatory Toxicology and Pharmacology, 21(1), 156-173. [Link]
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Brattoli, M., et al. (2014). Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. AIDIC. Retrieved January 20, 2026, from [Link]
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Belsito, D., et al. (2010). A Safety Assessment of Branched Chain Saturated Alcohols When Used as Fragrance Ingredients. Food and Chemical Toxicology, 48S, S1-S21. [Link]
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Touboul, D., et al. (2019). GC-MS of 4 commercial perfumes. Zenodo. [Link]
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ResearchGate. (2025, August 7). The FEMA GRAS assessment of cinnamyl derivates used as flavour ingredients. Retrieved January 20, 2026, from [Link]
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Goff, S. A., & Klee, H. J. (2006). Branched-Chain Volatiles in Fruit: A Molecular Perspective. HortScience, 41(2), 337-341. [Link]
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Application Note: Isooctyl Acetate as a Research Plasticizer for Advanced Polymer Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of isooctyl acetate as a plasticizer in polymer research. It details the fundamental mechanism of plasticization, outlines its compatibility with various polymer systems, and provides validated, step-by-step protocols for formulation and characterization. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.
Introduction to this compound
This compound (CAS No. 31565-19-2), specifically 6-methylheptyl acetate, is an organic ester characterized by its sweet, fruity odor. It is a clear, colorless liquid with lower volatility than many short-chain acetate esters, a property crucial for its role as a plasticizer. While traditionally used in fragrance formulations and as a solvent for coatings like nitrocellulose lacquers, its molecular structure—a polar ester group coupled with a non-polar branched alkyl chain—makes it a compelling candidate for specialty plasticizer applications in polymer research.
Plasticizers are additives that increase the flexibility, or plasticity, of a material.[1][2] They function by inserting themselves between polymer chains, thereby weakening the intermolecular forces and increasing the mobility of the polymer chains.[1] This leads to a reduction in the material's glass transition temperature (Tg), making it softer and less brittle at room temperature.
Mechanism of Action: How this compound Plasticizes Polymers
The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains.[2] this compound achieves this through a well-understood mechanism involving solvency and steric hindrance.
-
Solvation and Interaction: The polar ester group (-COO-) of this compound can interact with polar segments of a polymer, such as the chloride in polyvinyl chloride (PVC) or the nitrate group in nitrocellulose.[3][4] These interactions disrupt the strong polymer-polymer dipole forces.
-
Steric Effect: Once solvated, the bulky, non-polar isooctyl group (C8H17) physically separates the polymer chains. This increased spacing, or free volume, allows the polymer chains to slide past one another more easily, enhancing flexibility.
This process effectively lowers the glass transition temperature (Tg), the temperature at which a rigid, glassy polymer becomes soft and rubbery. The reduction in Tg is a primary quantitative indicator of plasticizer efficiency.
Conceptual Model of Plasticization
The diagram below illustrates the effect of this compound on polymer chain arrangement at a molecular level.
Caption: Molecular mechanism of plasticization by this compound.
Polymer System Compatibility
The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer. This compound, being a moderately polar ester, shows good compatibility with polymers containing polar functional groups.
| Polymer | Compatibility Rationale | Potential Research Application |
| Nitrocellulose | High. The ester group of this compound interacts well with the nitrate groups of nitrocellulose. Historically used in lacquers.[5] | Development of flexible, durable coatings and films.[6] |
| Cellulose Acetate | Moderate to High. Compatibility depends on the degree of acetylation. The ester groups provide good interaction points. | Creation of bio-based plastics with tailored flexibility.[7] |
| Polyvinyl Chloride (PVC) | Moderate. While less polar than traditional phthalate plasticizers, it can still plasticize PVC by interacting with the C-Cl dipole. | Phthalate-free alternative for specialty PVC applications requiring moderate flexibility. |
| Polyvinyl Acetate (PVAc) | High. Excellent compatibility due to the similar acetate structures ("like dissolves like"). | Modification of adhesives and coatings to improve tack and flexibility. |
Experimental Protocols
Protocol 1: Formulation and Casting of Plasticized Polymer Films
This protocol describes a solvent casting method suitable for laboratory-scale screening of this compound's effect on polymers like cellulose acetate or nitrocellulose.
Objective: To prepare polymer films with varying concentrations of this compound for subsequent characterization.
Materials:
-
Polymer powder (e.g., Cellulose Acetate, 5 g)
-
This compound (Plasticizer)
-
Appropriate solvent (e.g., Acetone, 95 mL)
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Fume hood
Procedure:
-
Control Sample Preparation:
-
In a fume hood, dissolve 5 g of the polymer powder in 95 mL of acetone in a sealed flask.
-
Stir with a magnetic stirrer until the solution is completely homogeneous. This may take several hours. This is your 0% plasticizer control.
-
-
Plasticizer Stock Preparation:
-
Prepare solutions with varying weight percentages (wt%) of this compound relative to the polymer. For a 10% formulation (by polymer weight), add 0.5 g of this compound to the polymer-solvent mixture.
-
Causality: The concentration range is critical. Start with 10%, 20%, and 30% (by weight of polymer) to observe a clear trend in properties. Too little may have no effect; too much can lead to phase separation.
-
-
Casting the Films:
-
Pour a consistent volume of each solution into a clean, level glass petri dish.
-
Cover the dishes loosely to allow for slow solvent evaporation. This prevents bubble formation and ensures a uniform film.
-
Allow the solvent to evaporate completely in the fume hood over 24-48 hours.
-
-
Film Conditioning:
-
Once dry, carefully peel the films from the glass substrate.
-
Condition the films at a standard temperature and humidity (e.g., 23°C, 50% RH) for at least 48 hours before testing. This ensures that absorbed atmospheric moisture, which can also act as a plasticizer, reaches equilibrium.
-
Protocol 2: Characterization of Plasticized Films
Objective: To quantify the effect of this compound on the thermal and mechanical properties of the polymer films.
A. Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg). A significant decrease in Tg indicates effective plasticization.[8]
-
Procedure:
-
Cut a small sample (5-10 mg) from the center of each conditioned film.
-
Seal the sample in an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Run a heat-cool-heat cycle. A typical cycle for cellulose acetate might be:
-
Heat from 25°C to 180°C at 10°C/min (to erase thermal history).
-
Cool from 180°C to 25°C at 10°C/min.
-
Heat from 25°C to 200°C at 10°C/min (analysis scan).
-
-
Analyze the data from the second heating scan to determine the Tg, which appears as a step-change in the heat flow curve.
-
B. Mechanical Analysis using a Universal Testing Machine (UTM)
-
Purpose: To measure changes in the film's strength and flexibility. Plasticization typically decreases tensile strength and increases elongation at break.[9]
-
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned films using a die cutter (e.g., ASTM D638 Type V).
-
Measure the thickness and width of the narrow section of each specimen.
-
Clamp the specimen into the grips of the UTM.
-
Apply a tensile load at a constant rate of extension (e.g., 5 mm/min) until the specimen breaks.
-
Record the force and displacement data.
-
Calculate Tensile Strength (stress at break) and Elongation at Break (% change in length). Test at least five specimens per formulation and report the average.
-
Data Interpretation and Expected Results
The inclusion of this compound should yield clear trends in the measured properties.
| Property | 0% Plasticizer (Control) | 20% this compound | Trend with Increasing Plasticizer |
| Appearance | Clear, rigid, possibly brittle | Clear, flexible | Increased flexibility |
| Glass Transition (Tg) | High (e.g., ~150°C for CA) | Significantly Lower | Decreases |
| Tensile Strength | High | Lower | Decreases[10] |
| Elongation at Break | Low | Higher | Increases[10][11] |
Troubleshooting:
-
Oily Film Surface: This indicates poor compatibility or oversaturation of the plasticizer. The plasticizer has migrated to the surface. Reduce the concentration.
-
Brittle Films Even with Plasticizer: The plasticizer may be incompatible with the polymer, or the concentration is too low. Verify polymer-plasticizer compatibility.
-
Inconsistent Mechanical Data: Ensure films are of uniform thickness and are free of air bubbles or defects. Proper conditioning is also crucial.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound as a polymer plasticizer.
Safety and Handling
Handle this compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13] Avoid prolonged skin contact and inhalation of vapors.[12] Store in a tightly sealed container away from heat and ignition sources. Consult the Safety Data Sheet (SDS) for complete handling information.
References
-
Quora. (2017). What is the mechanism of plasticizer in polymers? Retrieved from [Link]
-
Nanjing Union Rubber Chemicals. (2016). Mechanism of plasticizer. Retrieved from [Link]
-
Bausano. Plasticizers: What They Are and How They Work. Retrieved from [Link]
-
Longchang Chemical. (2022). What is the role of plasticizers? What is the mechanism of action? Retrieved from [Link]
-
Monument Chemical. Isopropyl Acetate - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (1969). US3476694A - Lacquer compositions containing nitrocellulose, an ethylene/vinyl acetate copolymer, and sucrose acetate isobutyrate.
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-
PubMed. (2019). Structural characterization and properties of polyols plasticized chitosan films. Retrieved from [Link]
-
Malvern Panalytical. (2024). Polymer characterization techniques – an introduction. Retrieved from [Link]
-
MDPI. (2018). Effect of Plasticizer Type and Concentration on Tensile, Thermal and Barrier Properties of Biodegradable Films Based on Sugar Palm (Arenga pinnata) Starch. Retrieved from [Link]
-
PubMed. (2013). The effect of plasticizers on the erosion and mechanical properties of polymeric films. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Effect of Plasticizer Type and Concentration on Tensile, Thermal and Barrier Properties of Biodegradable Films Based on Sugar Palm (Arenga pinnata) Starch. Retrieved from [Link]
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Application and Protocol Guide for the Quantitative Analysis of Isooctyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical quantification of isooctyl acetate, a significant compound in various industrial applications. Recognizing the need for robust and reliable analytical methods, this guide moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, ensuring that researchers can not only replicate the protocols but also adapt them to specific matrices and analytical challenges. The primary focus is on Gas Chromatography (GC) due to its suitability for volatile esters, with detailed protocols for both direct injection and headspace sampling techniques coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS). Furthermore, a comparative overview of High-Performance Liquid Chromatography (HPLC) as an alternative method is presented. Each protocol is designed as a self-validating system, incorporating essential quality control and validation steps.
Introduction: The Analytical Imperative for this compound
This compound (C10H20O2) is a carboxylic ester characterized by its sweet, fruity odor.[1] Its properties make it a valuable solvent and fragrance component in industries ranging from cosmetics and food to pharmaceuticals. Accurate quantification is paramount for quality control, ensuring product consistency, and meeting regulatory standards. The volatility of this compound makes Gas Chromatography (GC) the predominant analytical technique.[2] This guide provides detailed methodologies to ensure accurate and reproducible quantification.
Core Principles of Quantification: Method Selection
The choice of an analytical method is dictated by the sample matrix, the required sensitivity, and the available instrumentation. For this compound, the primary considerations are its volatility and thermal stability, which make it an ideal candidate for GC analysis.
-
Gas Chromatography (GC): GC is the cornerstone for analyzing volatile and semi-volatile compounds like this compound.[3] The compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a stationary phase within a column.
-
Flame Ionization Detection (FID): FID is a robust and widely used detector for organic compounds. It offers high sensitivity and a wide linear range, making it suitable for routine quantitative analysis.
-
Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also definitive identification of the analyte based on its mass-to-charge ratio, which is invaluable for complex matrices or when specificity is critical.[4][5]
-
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile esters, HPLC can be employed, particularly when dealing with non-volatile matrices or when GC is not available.[6] this compound lacks a strong chromophore, necessitating detection by methods like refractive index or derivatization to introduce a UV-active or fluorescent tag.[7]
Gas Chromatography-Flame Ionization Detection (GC-FID) Methodology
GC-FID is a reliable and cost-effective method for the quantification of this compound. The following protocol is a validated starting point for method development.
Experimental Workflow: GC-FID Analysis
The overall workflow for GC-FID analysis involves sample preparation, instrument setup, data acquisition, and quantification.
Caption: GC-FID experimental workflow for this compound quantification.
Detailed Protocol: Direct Injection GC-FID
This protocol is suitable for liquid samples where this compound is present at concentrations within the linear range of the detector.
Materials and Reagents:
-
This compound analytical standard (≥99.5% purity)
-
Internal Standard (e.g., n-dodecane or tridecane)
-
GC-grade solvent (e.g., hexane or ethyl acetate)
-
Volumetric flasks and pipettes
-
GC vials with PTFE-lined septa
Instrumentation:
-
Gas Chromatograph with FID and autosampler
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Add a constant concentration of the internal standard to each calibration standard and blank.
-
-
Sample Preparation:
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dilute the sample with the solvent to bring the this compound concentration within the calibration range.
-
Add the same constant concentration of the internal standard to the diluted sample.
-
Transfer an aliquot to a GC vial.
-
-
GC-FID Parameters:
-
The following table provides a starting point for instrument parameters. Optimization may be required based on your specific instrument and column.
-
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium or Hydrogen | Provides efficient separation. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates this compound from other volatile components. |
| Detector Temp | 280 °C | Prevents condensation of analytes in the detector. |
| Detector Gases | Hydrogen, Air, and Makeup Gas (N2 or He) | As per manufacturer's recommendations for optimal FID performance. |
-
Data Analysis and Quantification:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
-
Headspace Gas Chromatography (HS-GC) for Trace Level Analysis
For samples with low concentrations of this compound or in complex matrices, static headspace (HS) sampling is a powerful technique that minimizes matrix effects and enhances sensitivity.[8][9]
Experimental Workflow: HS-GC-MS Analysis
The HS-GC workflow introduces an incubation and headspace extraction step prior to GC analysis.
Caption: HS-GC-MS experimental workflow for volatile compound analysis.
Detailed Protocol: Static Headspace GC-MS
This protocol is ideal for the analysis of this compound in solid or liquid matrices where trace levels are expected.
Materials and Reagents:
-
Same as GC-FID protocol, plus:
-
Headspace vials (e.g., 20 mL) with magnetic crimp caps
-
Sodium chloride (for salting out, if necessary)
Instrumentation:
-
GC-MS system with a static headspace autosampler
Procedure:
-
Standard and Sample Preparation:
-
Prepare calibration standards in a matrix that mimics the sample, if possible.
-
Accurately transfer a known amount of the sample or standard into a headspace vial.
-
Add the internal standard.
-
For aqueous samples, adding a salt like NaCl can increase the partitioning of this compound into the headspace.[10]
-
Immediately seal the vial.
-
-
HS-GC-MS Parameters:
| Parameter | Setting | Rationale |
| HS Oven Temp | 90 °C | Facilitates volatilization into the headspace. |
| HS Loop Temp | 100 °C | Prevents condensation during transfer. |
| HS Transfer Line Temp | 110 °C | Ensures complete transfer to the GC inlet. |
| Incubation Time | 20 min | Allows for equilibrium between the sample and headspace.[11] |
| GC Parameters | Similar to direct injection, may require optimization | |
| MS Source Temp | 230 °C | Optimal for ionization. |
| MS Quad Temp | 150 °C | Maintains ion stability. |
| Scan Mode | Full Scan (e.g., m/z 40-400) or SIM | Full scan for identification, Selected Ion Monitoring (SIM) for higher sensitivity. |
-
Data Analysis:
-
Quantification is performed similarly to the GC-FID method, using peak area ratios from the extracted ion chromatogram for the target and internal standard ions.
-
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC is the preferred method, HPLC can be adapted for this compound analysis.[6] Due to the lack of a strong UV chromophore, derivatization or the use of a universal detector is necessary.
HPLC with UV Detection via Derivatization
Principle: The ester is first hydrolyzed to isooctanol, which is then reacted with a derivatizing agent to attach a UV-absorbing moiety.
Protocol Outline:
-
Sample Hydrolysis: Saponify the this compound in the sample using a base (e.g., NaOH) to form isooctanol.
-
Derivatization: React the resulting isooctanol with a derivatizing agent such as p-nitrobenzoyl chloride.[12]
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: UV detector set to the absorbance maximum of the derivatized product.
-
Quantification: Use an external or internal standard method with a similarly derivatized standard.
-
Method Validation: Ensuring Trustworthy Results
All analytical methods must be validated to ensure they are fit for purpose.[13][14] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, etc. |
Conclusion
The quantification of this compound is reliably achieved using Gas Chromatography, with both direct injection and headspace techniques offering robust solutions for different sample types and concentration levels. GC-FID provides a cost-effective and sensitive method for routine analysis, while GC-MS offers enhanced specificity and is ideal for complex matrices and trace-level detection. While HPLC presents a viable alternative, it typically requires a derivatization step. The protocols and principles outlined in this guide provide a solid foundation for developing and validating analytical methods for this compound, ensuring data integrity and reliability in research, development, and quality control settings.
References
-
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
-
SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. [Link]
-
TestAmerica. EPA 8260 Volatile Organic Compound Testing. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
SIELC Technologies. Separation of Isopropyl acetate on Newcrom R1 HPLC column. [Link]
-
EUREKA srl – LAB DIVISION. ISOBUTYL ACETATE in urine by GC-FID. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Manual of Analytical Methods (NMAM) 1454: ISOPROPYL ACETATE. [Link]
-
SIELC Technologies. Separation of Acetic acid, isooctyl ester on Newcrom R1 HPLC column. [Link]
-
Radtke, C. W., et al. (2005). Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction–gas chromatography with a mass selective detector. Journal of Chromatography A, 1066(1-2), 225-30. [Link]
-
Li, H., et al. (2015). Quantitative Analysis of Flavor Volatiles in Beer Using Headspace Solid-Phase Microextraction and Gas Chromatography-Flame Ionization Detection (HS-SPME-GC-FID). Journal of the American Society of Brewing Chemists, 73(4), 262-269. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7915, Isopropyl acetate. [Link]
-
Stoica, R., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences, 14(5), 1894. [Link]
-
Boggia, R., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Foods, 9(7), 932. [Link]
-
Boggia, R., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. ResearchGate. [Link]
-
Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
National Institute of Standards and Technology. This compound. NIST Chemistry WebBook, SRD 69. [Link]
-
Radtke, C. W., et al. (2005). Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. PubMed. [Link]
-
National Institute of Standards and Technology. Isopropyl acetate. NIST Chemistry WebBook, SRD 69. [Link]
-
Di Gangi, I. M., et al. (2017). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Scientific Reports, 7, 10838. [Link]
-
Sessions Biogeochemistry Lab. (2009). Preparation of Acetate Derivatives of Alcohols. CalTech. [Link]
-
International Institute for Science, Technology and Education (IISTE). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Merck Millipore. Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Manual of Analytical Methods (NMAM) 1460: ISOPROPYL ACETATE. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 169321, Acetic acid, isooctyl ester. [Link]
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Pérez-Castaño, E., et al. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. Foods, 12(11), 2132. [Link]
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British Journal of Analytical Chemistry. Rapid Qualitative and Quantitative Analysis of Residual Solvents in Food Packaging by Static Headspace coupled to GC-FID/MS. [Link]
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Lee, J., et al. (2025). Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS. Food Science and Biotechnology. [Link]
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Chemistry LibreTexts. Derivatization. [Link]
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Nagarajan, B., et al. (2023). GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material. ResearchGate. [Link]
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Hinton, A. C., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1757–1764. [Link]
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SKC Inc. OSHA / NIOSH Sampling Guide for Isopropyl acetate. [Link]
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PubChem. Detection Methods and Analytical Techniques of Isopropyl Acetate. [Link]
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Zhu, J., et al. Analysis of organic acetates in e-vapor products by GC-MS/MS. CORESTA. [Link]
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Tesso, H., & K. Dagne. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Cereals and Oilseeds, 7(4), 26-34. [Link]
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Restek. Isopropyl acetate - EZGC Method Translator. [Link]
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Scharlab. Solvents for gas chromatography. [Link]
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Dalal, S.N., & Das, P.K. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry, 15, 235-250. [Link]
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Protocol for using isooctyl acetate in liquid-liquid extraction
An Application Guide and Protocol for the Use of Isooctyl Acetate in Liquid-Liquid Extraction
Introduction
Liquid-liquid extraction (LLE) is a foundational separation technique used extensively in pharmaceutical, environmental, and chemical research to isolate target analytes from complex matrices.[1][2][3] The method's efficacy hinges on the principle of differential solubility, where a compound partitions between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[4] The choice of the organic solvent is the most critical parameter, dictating the selectivity, efficiency, and overall success of the extraction.[2][5]
This guide provides a comprehensive overview and detailed protocol for using this compound as an effective extraction solvent. This compound (6-methylheptyl acetate) is a higher acetate ester that offers distinct advantages over more traditional solvents like ethyl acetate or halogenated hydrocarbons. Its lower water solubility, moderate polarity, and higher boiling point make it an excellent candidate for the selective extraction of a wide range of compounds, minimizing emulsion formation and improving recovery for subsequent analytical procedures. We will explore the physicochemical rationale for its use, a framework for method development, and a step-by-step protocol for its practical application.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for designing a robust LLE protocol. As a carboxylic ester, its characteristics make it a versatile solvent for analytes of intermediate polarity.[6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₂ | [6] |
| Molecular Weight | 172.26 g/mol | [6] |
| Appearance | Clear, colorless liquid with a sweet, ester odor | [6] |
| Boiling Point | 195-196 °C at 760 mmHg | [7] |
| Density | Less dense than water | [6] |
| Flash Point | 77.2 °C (171 °F) | [7] |
| logP (o/w) | 3.686 (estimated) | [7] |
| Solubility | Sparingly soluble in water; miscible with most organic solvents. | [8] |
The high logP value indicates significant hydrophobicity, ensuring minimal miscibility with water and a strong affinity for non-polar to moderately polar analytes.[7] Its high boiling point simplifies post-extraction solvent removal by evaporation without significant loss of more volatile analytes.
The Principle of Liquid-Liquid Extraction
LLE operates on the principle of partitioning, where a solute (analyte) distributes itself between two immiscible liquid phases until equilibrium is reached.[4] The efficiency of this distribution is described by the distribution ratio (D), which is the ratio of the total analytical concentration of a solute in the organic phase to its total analytical concentration in the aqueous phase.
For ionizable compounds, the distribution ratio is pH-dependent. The underlying principle is that neutral, uncharged species are more soluble in organic solvents like this compound, while charged, ionic species are more soluble in the aqueous phase.[5][9] Therefore, manipulating the pH of the aqueous sample is a powerful tool for optimizing extraction selectivity and efficiency.
-
For acidic analytes (HA): Adjusting the sample pH to be at least two units below the analyte's pKa ensures the protonated, neutral form (HA) predominates, maximizing its partitioning into the this compound.[5]
-
For basic analytes (B): Adjusting the sample pH to be at least two units above the analyte's pKa ensures the deprotonated, neutral form (B) is present, driving the extraction into the organic phase.[5]
Protocol for Method Development and Optimization
A successful LLE protocol is rarely a one-size-fits-all solution. It requires systematic optimization.[10] The following workflow provides a logical approach to developing a robust method using this compound.
Key Optimization Parameters:
-
pH of the Aqueous Phase: As discussed, this is the most critical variable for ionizable analytes. Test a range of pH values around the analyte's pKa to find the point of maximum recovery.[9]
-
Solvent-to-Sample Volume Ratio: A higher ratio of this compound to the aqueous sample can improve recovery, with a 7:1 ratio often cited as a good starting point for optimization.[5][9] However, this must be balanced with the need to avoid excessive dilution of the final extract. Test ratios from 2:1 to 10:1.
-
Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can increase the distribution of hydrophilic analytes into the organic phase.[5][9] This occurs because the salt ions hydrate, reducing the amount of available water to solvate the analyte and effectively "pushing" it into the organic layer. Empirically test salt concentrations from 1 M up to saturation.
-
Mixing Time and Method: Ensure thorough mixing to facilitate the transfer of the analyte across the phase boundary. Vortexing for 1-2 minutes or gentle inversion of the tube for 5-10 minutes is typically sufficient. Overly vigorous shaking can lead to emulsion formation.
Detailed Step-by-Step Protocol: Extraction of a Neutral Drug from Plasma
This protocol provides a practical example for extracting a hypothetical neutral drug (Analyte X) from a human plasma sample.
Materials:
-
This compound (High-Purity/HPLC Grade)
-
Human Plasma Sample containing Analyte X
-
Deionized Water
-
Sodium Chloride (NaCl)
-
15 mL Polypropylene Centrifuge Tubes
-
Vortex Mixer
-
Centrifuge
-
Pipettes and Tips
-
Nitrogen Evaporation System
Protocol:
-
Sample Preparation:
-
Pipette 1.0 mL of the human plasma sample into a 15 mL polypropylene centrifuge tube.
-
Add 1.0 mL of deionized water to dilute the plasma, which helps to disrupt protein binding.
-
-
Salting-Out (Optional but Recommended):
-
Add 0.5 g of solid NaCl to the diluted plasma. The high salt concentration will aid in phase separation and can improve the recovery of moderately polar compounds.[5]
-
-
Addition of Extraction Solvent:
-
Add 5.0 mL of this compound to the tube. This corresponds to a 5:1 organic-to-initial sample ratio.
-
-
Mixing and Equilibration:
-
Cap the tube securely.
-
Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the two phases and allow the analyte to partition.
-
-
Phase Separation:
-
Centrifuge the tube at 3,000 x g for 10 minutes. This will pellet any precipitated proteins and create a sharp, clear interface between the lower aqueous layer and the upper organic layer (this compound is less dense than water[6]).
-
-
Collection of Organic Phase:
-
Carefully pipette the upper organic layer (approximately 4.5-5.0 mL) and transfer it to a clean glass test tube. Be cautious to avoid aspirating any of the aqueous phase or the protein pellet at the interface.
-
-
Post-Extraction Processing (Solvent Evaporation):
-
Place the glass test tube in a nitrogen evaporation system set to 40°C.
-
Evaporate the this compound to dryness under a gentle stream of nitrogen. The relatively high boiling point of this compound means this step will take longer than with more volatile solvents like ethyl acetate, but it also reduces the risk of losing semi-volatile analytes.
-
-
Reconstitution:
-
Reconstitute the dried residue in a small, known volume (e.g., 200 µL) of a solvent compatible with the intended analytical method (e.g., mobile phase for LC-MS analysis).
-
Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for analysis.
-
Safety, Handling, and Environmental Considerations
Proper safety precautions are mandatory when working with any organic solvent.
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses, and a lab coat.[11] Avoid breathing vapors and direct contact with skin and eyes.[6][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[11]
-
Disposal: Dispose of waste this compound and related materials in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains.[11]
Troubleshooting
-
Problem: Emulsion formation (a cloudy or third layer at the interface that prevents clean separation).
-
Cause: Overly vigorous mixing; presence of surfactants or high concentrations of proteins in the sample matrix.
-
Solution:
-
Centrifuge at a higher speed or for a longer duration.
-
Add a small amount of saturated NaCl solution (brine) to help break the emulsion.[15]
-
In future extractions, reduce the mixing intensity (use gentle inversions instead of vortexing).
-
-
-
Problem: Low Analyte Recovery.
References
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Liquid–liquid extraction. Wikipedia.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. Pro-Chem-Inc.
- Liquid-Liquid Extractors: Principles, Design, and Applic
- Isopropyl acet
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
- Overview of Liquid-Liquid Extraction (LLE)
- This compound - Safety D
- Solvent Extraction Techniques.
- Isopropyl Acetate Safety D
- Acetic acid, isooctyl ester.
- Isopropyl Acet
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
- This compound, 31565-19-2. The Good Scents Company.
- isopropyl acet
- SIDS INITIAL ASSESSMENT PROFILE for Isopropyl Acet
- Choise of solvent for extraction. Chemistry Stack Exchange.
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Application Note: Isooctyl Acetate as a Novel Mobile Phase Component for High-Performance Liquid Chromatography
Abstract
In the continuous pursuit of greener, more sustainable analytical methodologies, the exploration of alternative solvents for High-Performance Liquid Chromatography (HPLC) is of paramount importance. Traditional mobile phases, often relying on acetonitrile and methanol, present challenges related to toxicity and environmental disposal.[1] This application note introduces isooctyl acetate as a potential, biodegradable mobile phase component for both normal-phase (NP) and reversed-phase (RP) HPLC. We provide a comprehensive overview of its physicochemical properties, theoretical chromatographic impact, and detailed protocols for its evaluation and application. While direct, published applications are scarce, this guide serves as an exploratory framework for researchers to leverage the unique selectivity of this compound in their method development workflows.
Introduction to this compound
This compound (6-methylheptyl acetate) is a carboxylic ester characterized by a branched eight-carbon alkyl chain.[1] It is a clear, colorless liquid with a characteristic sweet, fruity odor.[1] Traditionally used in the fragrance and flavor industry, its properties suggest potential as a chromatographic solvent. As part of the broader class of acetate esters, which includes commonly used solvents like ethyl and butyl acetate, this compound offers a unique point on the polarity and selectivity spectrum.[2][3]
From a "green chemistry" perspective, this compound is an attractive candidate due to its lower toxicity compared to solvents like acetonitrile and its potential for being derived from bio-based sources. This aligns with the growing industry trend of replacing hazardous solvents with safer, more environmentally benign alternatives.[4][5]
Physicochemical Properties and Chromatographic Considerations
The successful integration of a new solvent into HPLC workflows depends on a thorough understanding of its physical and chemical properties. The following table summarizes the key properties of this compound, with comparisons to standard HPLC solvents.
| Property | This compound | n-Hexane | Acetonitrile | Methanol | Water | Ethyl Acetate |
| Formula | C₁₀H₂₀O₂ | C₆H₁₄ | C₂H₃N | CH₄O | H₂O | C₄H₈O₂ |
| MW ( g/mol ) | 172.26[1] | 86.18 | 41.05 | 32.04 | 18.02 | 88.11 |
| Boiling Point (°C) | 195-196[6] | 69 | 82 | 65 | 100 | 77 |
| Density (g/mL) | ~0.86 (est.) | 0.655 | 0.786 | 0.792 | 1.000 | 0.902 |
| Viscosity (cP at 20°C) | >1.0 (est.) | 0.31 | 0.38 | 0.59 | 1.00 | 0.45[7] |
| Polarity Index (P') | <4.0 (est.) | 0.1 | 5.8 | 5.1 | 10.2 | 4.4[3] |
| Eluent Strength (ε° on SiO₂) | <0.48 (est.) | 0.01 | 0.52 | 0.70 | - | 0.48[8] |
| UV Cutoff (nm) | ~255 (est.) | 195 | 190 | 205 | 190 | 256[9][10] |
| Water Miscibility | Very Low (est.) | Immiscible | Miscible | Miscible | - | 8.3%[2] |
Note: Properties for this compound are estimated based on its chemical structure and trends from related compounds where direct experimental data is unavailable.
Key Considerations for HPLC Application:
-
Polarity and Eluent Strength: With its long alkyl chain, this compound is a non-polar to weakly polar solvent. In normal-phase HPLC , it is expected to be a weaker eluent than ethyl acetate, providing unique selectivity for moderately polar compounds when blended with highly non-polar solvents like hexane.[8] Its larger size may also introduce steric interactions that influence separation.
-
Reversed-Phase Potential: Due to its very low miscibility with water, this compound is not a suitable organic modifier for traditional aqueous reversed-phase chromatography. However, it could be explored in non-aqueous reversed-phase (NARP) systems for the separation of highly hydrophobic or lipid-soluble analytes.
-
UV Cutoff: The estimated UV cutoff of ~255 nm, similar to other acetate esters, restricts its use to applications with detectors operating above this wavelength (e.g., UV-Vis above 260 nm, Refractive Index, ELSD, or Mass Spectrometry).[9][10]
-
Viscosity and Pressure: The viscosity of this compound is expected to be higher than that of smaller solvents like methanol or acetonitrile. This will result in higher system backpressure, a critical consideration for instrument limitations and flow rate selection.
Method Development Workflow with a Novel Solvent
Integrating a new solvent like this compound requires a systematic approach. The following workflow outlines the key steps from initial evaluation to final method optimization.
Caption: Workflow for evaluating a novel HPLC solvent.
Protocols: Application of this compound
The following protocols are exemplary and should be adapted based on the specific application and available instrumentation. They serve as a starting point for exploring the utility of this compound.
Protocol 1: Normal-Phase Separation of Phthalate Esters
Objective: To evaluate this compound as a component of the mobile phase for the separation of a mixture of common phthalate esters on a silica column.
1. Materials and Reagents:
-
Solvents: HPLC-grade n-Hexane, HPLC-grade this compound.
-
Analytes: Analytical standards of Dimethyl phthalate (DMP), Diethyl phthalate (DEP), and Dibutyl phthalate (DBP), each at 1 mg/mL in isopropanol.
-
HPLC System: HPLC with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Silica stationary phase, 4.6 x 150 mm, 5 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A: 100% n-Hexane.
-
Mobile Phase B: 100% this compound.
-
Ensure all solvents are filtered through a 0.45 µm filter and degassed prior to use.[11]
3. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Gradient Program | 2% B to 20% B over 15 minutes |
4. System Suitability:
-
Injection: Inject the mixed standard solution (diluted 1:10 in hexane) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of retention times < 1.0%.
-
RSD of peak areas < 2.0%.
-
Tailing factor for each peak between 0.9 and 1.5.
-
Resolution between DEP and DBP > 2.0.
-
5. Expected Outcome: The use of this compound is expected to provide good selectivity for the phthalate esters. As a weaker polar modifier compared to isopropanol or ethyl acetate, it may offer a wider gradient window for separating compounds with similar polarities. The elution order is expected to be DMP, followed by DEP, and then DBP.
Protocol 2: Non-Aqueous Reversed-Phase (NARP) Separation of Carotenoids
Objective: To demonstrate the utility of this compound in a NARP system for the separation of a mixture of carotenoids.
1. Materials and Reagents:
-
Solvents: HPLC-grade Methanol, HPLC-grade this compound.
-
Analytes: Analytical standards of β-Carotene and Lycopene, each at 0.1 mg/mL in a 50:50 mixture of methanol and this compound.
-
HPLC System: As described in Protocol 4.1.
-
Column: C18 stationary phase, 4.6 x 250 mm, 5 µm particle size.
2. Mobile Phase Preparation:
-
Prepare an isocratic mobile phase consisting of 90% Methanol and 10% this compound (v/v) .
-
Filter and degas the pre-mixed mobile phase.[11]
3. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column Temperature | 25 °C |
| Flow Rate | 0.8 mL/min (Note: start with a lower flow rate due to potentially higher viscosity) |
| Injection Volume | 20 µL |
| Detection Wavelength | 450 nm |
| Run Time | 20 minutes |
4. System Suitability:
-
Injection: Inject the mixed standard solution six times.
-
Acceptance Criteria:
-
RSD of retention times < 1.5%.
-
RSD of peak areas < 2.5%.
-
Resolution between Lycopene and β-Carotene > 1.5.
-
5. Expected Outcome: In NARP, the mobile phase is entirely organic. This compound acts as a non-polar component, increasing the retention of the highly non-polar carotenoids on the C18 phase. Methanol serves as the stronger, more polar eluting solvent. This system may provide enhanced resolution for these lipid-soluble compounds compared to traditional RP-HPLC where they can be poorly retained.
Decision Framework for Using this compound
The choice to employ this compound should be guided by the analytical goal. The following diagram provides a decision-making framework.
Caption: Decision tree for applying this compound.
Safety and Handling
This compound is a flammable liquid and its vapors may form explosive mixtures with air.[1] Handle in a well-ventilated area, away from ignition sources. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
This compound presents an intriguing, yet underexplored, option as a "green" solvent in the HPLC mobile phase toolbox. Its distinct position in terms of polarity and eluent strength suggests it could offer unique selectivity, particularly in normal-phase chromatography for moderately polar analytes. While its high UV cutoff and potential for increased backpressure are limitations, for applications compatible with high-wavelength UV, RI, ELSD, or MS detection, it warrants consideration. The protocols and frameworks provided herein offer a robust starting point for scientists and researchers to pioneer the application of this compound, contributing to the development of more sustainable and versatile chromatographic methods.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169321, Acetic acid, isooctyl ester. Retrieved from [Link]
-
Bertin, H., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4967. Available at: [Link]
-
Separation Science (2024). Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography. Retrieved from [Link]
-
Tenger Chemical (2024). Choosing the Right Solvents for HPLC Applications and Improvements. Retrieved from [Link]
-
The Good Scents Company (n.d.). This compound. Retrieved from [Link]
-
GL Sciences (n.d.). Organic Solvents for Mobile Phases. Retrieved from [Link]
-
Welch Materials (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Chromatography Forum (2011). ethyl acetate as a normal phase eluent?. Retrieved from [Link]
-
University of Toronto Scarborough (n.d.). UV Cutoff – TRACES Centre. Retrieved from [Link]
-
Burdick & Jackson (n.d.). UV Cutoff. Retrieved from [Link]
-
Burdick & Jackson (n.d.). Eluotropic Values. Retrieved from [Link]
-
Burdick & Jackson (n.d.). Polarity Index. Retrieved from [Link]
-
Burdick & Jackson (n.d.). Viscosity. Retrieved from [Link]
-
Shimadzu (n.d.). How to Prepare Mobile Phases - Solvent Mixture Ratios. Retrieved from [Link]
-
MAC-MOD Analytical (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Retrieved from [Link]
-
Molnar-Institute (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
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The Strategic Application of Isooctyl Acetate in Modern Pharmaceutical Synthesis
This technical guide provides an in-depth exploration of isooctyl acetate's role in pharmaceutical synthesis. Moving beyond its conventional applications, we delve into its nuanced functionalities as a versatile solvent, a strategic reactant in prodrug synthesis, and a valuable medium for enzymatic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to enhance efficiency, purity, and sustainability in pharmaceutical manufacturing.
Introduction: Re-evaluating this compound in a Pharmaceutical Context
This compound (C₁₀H₂₀O₂), a branched-chain ester, is a clear, colorless liquid with a characteristic sweet, fruity odor. While traditionally utilized in the flavor and fragrance industries, its physicochemical properties merit significant attention within the pharmaceutical sector. With a moderate boiling point, low water solubility, and favorable toxicity profile, this compound presents itself as a compelling alternative to more conventional, and often more hazardous, solvents.
The strategic selection of a solvent is a critical parameter in the synthesis of an Active Pharmaceutical Ingredient (API), influencing not only reaction kinetics and yield but also the crystalline form, purity, and solubility of the final product. As the pharmaceutical industry increasingly embraces the principles of green chemistry, solvents like this compound are being re-evaluated for their potential to create more sustainable and efficient manufacturing processes.
Table 1: Physicochemical Properties of this compound and Common Pharmaceutical Solvents
| Property | This compound | Isopropyl Acetate | Toluene | Dichloromethane (DCM) |
| Formula | C₁₀H₂₀O₂ | C₅H₁₀O₂ | C₇H₈ | CH₂Cl₂ |
| Molecular Weight | 172.26 g/mol | 102.13 g/mol | 92.14 g/mol | 84.93 g/mol |
| Boiling Point | ~199 °C | 89 °C | 111 °C | 39.6 °C |
| Density | ~0.87 g/mL | 0.872 g/mL | 0.867 g/mL | 1.33 g/mL |
| Water Solubility | Low | Moderately Soluble | Very Low | Slightly Soluble |
| ICH Class | Class 3 (anticipated) | Class 3 | Class 2 | Class 2 |
Note: The ICH classification for this compound is anticipated as Class 3, signifying low toxic potential, similar to other common acetate esters.[1][2]
Core Applications in Pharmaceutical Synthesis
The utility of this compound in pharmaceutical synthesis can be broadly categorized into three key areas: as a process solvent, a reactant in derivatization, and a medium for biocatalysis.
This compound as a Process Solvent
The selection of a solvent system is pivotal in controlling reaction pathways, facilitating purification, and influencing the final solid-state properties of an API.[3] this compound offers several advantages in this domain.
With its relatively high boiling point, this compound can be employed in reactions requiring elevated temperatures, offering better process control compared to more volatile solvents. Its ester functionality renders it a non-polar to weakly polar aprotic solvent, suitable for a range of organic transformations where protic solvents might interfere.
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Using this compound as a Solvent
-
Reactor Preparation: Ensure a glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the starting material (e.g., a substituted benzyl halide, 1.0 eq) and the nucleophile (e.g., a primary amine, 1.1 eq) to the reactor.
-
Solvent Addition: Add this compound (5-10 volumes relative to the limiting reagent).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove any acidic byproducts. The low water solubility of this compound facilitates a clean phase separation.
-
Isolation: The this compound layer can be dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude product.
This compound's hydrophobicity makes it an effective extraction solvent for isolating APIs from aqueous media, particularly in post-reaction work-ups or from fermentation broths. Its lower volatility compared to solvents like ethyl acetate can reduce solvent loss during processing.
Workflow: Extraction of a Lipophilic API
Caption: Workflow for API extraction using this compound.
The choice of crystallization solvent is critical for controlling polymorphism, crystal habit, and purity of the final API.[3][4] this compound's slow evaporation rate and solvency profile can be advantageous in developing robust crystallization processes, potentially leading to larger, more well-defined crystals.
Protocol 2: Cooling Crystallization of an API from this compound
-
Dissolution: In a suitable crystallization vessel, dissolve the crude API in a minimal amount of this compound at an elevated temperature (e.g., 70-80 °C) to achieve a clear, saturated solution.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10 °C/hour) to induce nucleation and crystal growth. The slow cooling allows for the formation of a more ordered crystal lattice.
-
Maturation: Hold the resulting slurry at a lower temperature (e.g., 0-5 °C) for a period of time (e.g., 2-4 hours) to maximize the yield.
-
Filtration: Isolate the crystalline product by filtration.
-
Washing: Wash the filter cake with a small amount of cold this compound to remove any residual impurities.
-
Drying: Dry the purified API crystals under vacuum at a suitable temperature.
This compound in Prodrug Synthesis
Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo in vivo transformation to release the active drug.[5] The esterification of a hydroxyl or carboxyl group on an API is a common strategy to enhance lipophilicity, improve membrane permeability, or mask taste. This compound can participate in transesterification reactions to create isooctyl ester prodrugs.
Reaction Scheme: Transesterification for Prodrug Synthesis
Caption: General transesterification reaction for prodrug synthesis.
This approach is particularly valuable for APIs where increased lipophilicity could enhance absorption or allow for formulation in a lipid-based delivery system.
Protocol 3: Lipase-Catalyzed Synthesis of an Isooctyl Ester Prodrug
-
Reaction Setup: In a flask, dissolve the API containing a hydroxyl group (1.0 eq) in this compound (which acts as both solvent and reactant, 10-20 volumes).
-
Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) to the solution. The use of an immobilized enzyme simplifies catalyst removal.[2]
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir. The reaction is typically conducted under anhydrous conditions to favor esterification.
-
Monitoring: Monitor the formation of the prodrug by HPLC.
-
Catalyst Removal: Once the reaction reaches the desired conversion, remove the immobilized enzyme by simple filtration.
-
Purification: Remove the excess this compound under reduced pressure. The crude product can be further purified by chromatography if necessary.
This compound as a Medium for Biocatalysis
Enzymatic reactions are gaining prominence in pharmaceutical synthesis due to their high selectivity and mild reaction conditions.[2] The choice of solvent is critical for maintaining enzyme activity and stability. Non-polar, hydrophobic solvents like this compound can be excellent media for certain enzymatic reactions, particularly those involving lipases.
In such a system, the enzyme is often suspended in the organic solvent, and the hydrophobic environment can enhance its catalytic activity for esterification and transesterification reactions by shifting the thermodynamic equilibrium towards synthesis.[6]
Regulatory and Safety Considerations
This compound is a flammable liquid and appropriate safety precautions, such as handling in a well-ventilated area and avoiding sources of ignition, should be taken.[7] From a regulatory perspective, residual solvents in pharmaceuticals are a critical quality attribute. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity.[1][8] While this compound is not explicitly listed, it is expected to fall into Class 3, which includes solvents with low toxic potential. Class 3 solvents are considered less toxic and have a permitted daily exposure (PDE) of 50 mg/day or more without justification.[2] This favorable toxicological profile further strengthens the case for its use as a greener alternative to Class 2 solvents like toluene and dichloromethane.
Conclusion and Future Perspectives
This compound represents an underutilized yet promising solvent and reagent for pharmaceutical synthesis. Its favorable physicochemical properties, low toxicity profile, and versatility in extractions, crystallizations, and as a reaction medium align well with the goals of modern, sustainable drug manufacturing. While direct, published applications in specific API syntheses are still emerging, the principles outlined in this guide, based on its chemical properties and analogies to similar esters, provide a solid foundation for its exploration and implementation. As the pharmaceutical industry continues to innovate, the strategic application of solvents like this compound will be instrumental in developing more efficient, safer, and environmentally benign processes for bringing new medicines to patients.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169321, Acetic acid, isooctyl ester. Retrieved from [Link]
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International Council for Harmonisation. (2021). ICH Harmonised Guideline Q3C(R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
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European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]
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Pharma Specialists. (2022). Impurities: Guideline for Residual Solvents | ICH Q3C (R8). Retrieved from [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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SHANGHAI TOPFINE CHEMICAL CO., LTD. (n.d.). What Are the Uses of Isopropyl Acetate?. Retrieved from [Link]
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Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Isopropyl acetate. Retrieved from [Link]
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ChemConnections. (n.d.). ISOPROPYL ACETATE. Retrieved from [Link]
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MDPI. (2024). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]
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Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
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RSC Publishing. (2020). A transesterification–acetalization catalytic tandem process for the functionalization of glycerol: the pivotal role of isopropenyl acetate. Retrieved from [Link]
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Application Notes and Protocols: Isooctyl Acetate as a High-Performance Solvent for Coatings and Lacquers
Abstract
This technical guide provides an in-depth analysis and practical protocols for the utilization of isooctyl acetate as a high-performance retarder solvent in advanced coating and lacquer formulations. As a high-boiling point, slow-evaporating ester, this compound offers formulators precise control over drying times and film formation dynamics. Its excellent solvency for a broad spectrum of resins, coupled with its low water miscibility, makes it an indispensable tool for mitigating common film defects such as blushing and orange peel, thereby enhancing final film quality, particularly in high-gloss and clear coat applications. This document outlines the core physicochemical properties of this compound, presents detailed experimental methodologies for its evaluation, and explains the causal relationships between its properties and the resultant coating performance.
Introduction: The Critical Role of Retarder Solvents in Modern Coatings
The solvent system in a coating formulation is not merely a carrier for the solid components; it is an active agent that dictates the application properties and the ultimate quality of the cured film. While fast-evaporating solvents are necessary to initiate the drying process, high-boiling "retarder" solvents play a crucial role in the final stages of film formation. They prevent the film from drying too quickly, which can trap imperfections and lead to poor surface quality.
This compound (a C10 ester) is a prime example of a high-performance retarder solvent. Its molecular structure and high boiling point result in a very slow evaporation rate, which provides an extended "wet edge" time. This allows the coating to flow and level out, releasing trapped air and solvent, leading to a smooth, uniform, and high-gloss finish. Its use is particularly advantageous in applications sensitive to environmental conditions, such as high humidity, where faster-evaporating solvents can cause moisture condensation and film blushing.[1]
Core Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is fundamental to its effective application. These properties dictate its behavior within a formulation and its impact on the final coating.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31565-19-2 | [2] |
| Molecular Formula | C₁₀H₂₀O₂ | [2] |
| Molecular Weight | 172.27 g/mol | [2] |
| Boiling Point | 195 - 196 °C (383 - 385 °F) | [2] |
| Flash Point (TCC) | 77.2 °C (171 °F) | [2] |
| Evaporation Rate (n-Butyl Acetate = 1.0) | ~0.03 (Value for isomer 2-Ethylhexyl Acetate) | [3][4] |
| Vapor Pressure @ 25°C | 0.413 mmHg | [2] |
| Water Solubility @ 25°C | 38.59 mg/L (very low) | [2] |
Causality Insight: The very slow evaporation rate (relative rate of ~0.03) is the most critical property.[3][4] It is a direct consequence of the high molecular weight and boiling point. This slow release from the film is what allows for superior flow and leveling, preventing the viscosity from increasing too rapidly before a smooth surface is achieved.
Applications and Performance Benefits in Coating Systems
This compound's strong solvency and slow evaporation make it a versatile choice for a variety of demanding coating applications.
Compatible Resin Systems
High-carbon alcohol acetates like this compound are effective solvents for a wide array of polymers used in the coatings industry.[5] This includes, but is not limited to:
-
Nitrocellulose
-
Cellulose Acetate Butyrate (CAB)[4]
-
Acrylic Resins
-
Polyurethane Resins
-
Polyester Resins
-
Vinyl Copolymers[1]
Key Performance Enhancements
-
Flow and Leveling Agent: The primary function is to improve the flow of the coating after application. This minimizes surface defects like brush marks in architectural paints and "orange peel" in spray-applied automotive finishes.[1]
-
Blush Resistance: In humid conditions, fast-evaporating solvents can cool the surface of the coating, causing atmospheric moisture to condense and become trapped in the film, resulting in a milky haze (blushing). The slow evaporation and low water miscibility of this compound significantly reduce this cooling effect, preventing blush formation.[1]
-
High-Gloss Finishes: By allowing for a longer period of leveling, the solvent helps to form a smoother, more uniform surface, which directly translates to higher gloss and improved distinctness of image (DOI).
-
Coalescing Aid: In lacquer emulsions and some water-based systems, it can act as a coalescing aid, helping polymer particles fuse together properly during film formation.[1]
Experimental Protocols for Solvent Evaluation
To harness the full potential of this compound, formulators must systematically evaluate its impact on their specific coating systems. The following protocols provide a standardized framework for this evaluation.
Protocol: Comparative Solvent Evaporation Rate
Objective: To quantify the relative evaporation rate of this compound against other solvents in the formulation to validate its retarder properties.
Rationale: This gravimetric method provides empirical data on how quickly a solvent evaporates under controlled conditions. Comparing it to a known standard like n-butyl acetate confirms its slow-evaporation profile, which is critical for predicting its effect on drying time and flow.
Materials:
-
Analytical balance (0.001 g resolution)
-
Shallow aluminum dishes of identical size
-
Constant temperature/humidity chamber or a draft-free room
-
Test solvents: this compound, n-butyl acetate, and another relevant solvent (e.g., xylene).
Procedure:
-
Label and pre-weigh three aluminum dishes.
-
Add exactly 1.0 g of each test solvent to its respective dish.
-
Immediately place the dishes in the controlled environment (e.g., 25°C, 50% RH).
-
Record the weight of each dish at regular intervals (e.g., every 30 minutes for this compound, more frequently for faster solvents).
-
Continue until the weight stabilizes, indicating complete evaporation.
-
Plot the percentage of weight loss versus time for each solvent.
-
Calculate the time required for 90% evaporation for each solvent.
-
Determine the relative evaporation rate (RER) using the formula: RER = (Time for 90% evaporation of n-Butyl Acetate) / (Time for 90% evaporation of Test Solvent)
Experimental Workflow for Evaporation Rate
Caption: Workflow for the gravimetric determination of relative solvent evaporation rates.
Protocol: Film Hardness Development (Pencil Hardness Test)
Objective: To assess how this compound affects the curing time and final hardness of the coating film.
Rationale: The slow evaporation of a retarder solvent can sometimes delay the final hardening of a film. This test, standardized by ASTM D3363, provides a simple yet effective way to track the curing process and ensure the final film meets hardness specifications.[6][7]
Materials:
-
Coating formulations (with and without this compound)
-
Test panels (e.g., steel, glass)
-
Film applicator (drawdown bar) for uniform thickness
-
Set of calibrated drawing pencils ranging from 6B (softest) to 6H (hardest)
-
Pencil sharpener and abrasive paper (400 grit)
-
Pencil hardness tester (optional, provides constant pressure)
Procedure:
-
Apply the coatings to test panels at a consistent, specified dry film thickness.
-
Allow the panels to cure under controlled conditions.
-
At specified time intervals (e.g., 24h, 48h, 7 days), perform the hardness test.
-
Prepare the pencils: Sharpen a pencil and then flatten the tip by holding it perpendicular to abrasive paper and rotating it until a flat, smooth circular cross-section is obtained.
-
Hold the pencil at a 45° angle to the coated surface and push it forward about 6 mm (¼ inch) with uniform, firm pressure.[6]
-
Start with a medium-hard pencil (e.g., 2H) and work up or down the hardness scale.
-
The gouge hardness is the hardest pencil that cuts or gouges the film. The scratch hardness is the hardest pencil that does not scratch the film. Record both.
-
Compare the hardness development over time for the different formulations.
Protocol: Coating Adhesion (Cross-Hatch Test)
Objective: To ensure that the use of this compound does not compromise the adhesion of the coating to the substrate.
Rationale: Solvents can influence the coating-substrate interface. A well-established method like ASTM D3359 is used to verify that the final cured film remains well-adhered, a critical performance parameter.[8][9][10]
Materials:
-
Cured coating panels from Protocol 4.2
-
Cross-hatch cutting tool with the correct blade spacing for the film thickness
-
Soft brush
-
Pressure-sensitive adhesive tape as specified in ASTM D3359
Procedure:
-
Select a cured panel.
-
Make a grid of cuts through the coating to the substrate. For films up to 50 µm (2 mils), this is typically 11 cuts spaced 1 mm apart.
-
Brush the area lightly to remove any detached flakes of coating.
-
Apply the center of the adhesive tape over the grid and smooth it down firmly.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle back upon itself.
-
Inspect the grid area for removal of coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling, to 0B: severe peeling).[11]
Logical Flow from Solvent Properties to Film Performance
Caption: The causal pathway from this compound's properties to final coating performance.
Safety and Handling Precautions
As with all organic solvents, proper handling of this compound is essential for laboratory safety.
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[12]
-
Ignition Sources: this compound is a combustible liquid. Keep it away from heat, sparks, and open flames. Ground all transfer equipment to prevent static discharge.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, neoprene), safety glasses or goggles, and a lab coat.[12]
-
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.
Always consult the material's Safety Data Sheet (SDS) for complete and detailed safety information before use.
Conclusion
This compound is a highly effective retarder solvent that provides coating formulators with a powerful tool to enhance film quality. Its slow evaporation rate is the key property that enables superior flow and leveling, leading to high-gloss, defect-free finishes. Its strong solvency and blush resistance further expand its utility across a wide range of resin systems and application conditions. By employing the systematic evaluation protocols detailed in this guide, researchers and scientists can confidently incorporate this compound into their formulations to achieve premium performance and appearance in their final products.
References
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- Eastman. (n.d.). Eastman™ cellulose-based specialty polymers.
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- American Tinning & Galvanizing. (2009). D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1.
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- Wikipedia. (n.d.). Isopropyl acetate.
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- Industrial Physics. (n.d.). ASTM D3363 testing.
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- A B Enterprises. (n.d.). ISOPROPYL ACETATE.
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Application Notes and Protocols: The Strategic Application of Isooctyl Acetate in High-Performance Printing Inks
Foreword
In the dynamic landscape of printing ink formulation, the pursuit of enhanced performance, operational efficiency, and regulatory compliance is perpetual. Solvents, the foundational carriers of resins and pigments, are pivotal in this equation. Among the diverse classes of available solvents, high-boiling point esters have emerged as critical tools for fine-tuning ink properties. This guide focuses on isooctyl acetate, a slow-evaporating, high-performance solvent, detailing its strategic application in modern printing ink systems. The following notes and protocols are designed for formulation scientists and researchers, providing not only procedural steps but also the underlying scientific rationale to empower informed formulation decisions.
Core Principles: The Role of a Retarder Solvent
The primary function of a solvent in a printing ink is to dissolve the binder resin and maintain a stable, low-viscosity dispersion of the pigment, allowing for efficient transfer from the press to the substrate.[1] The rate at which this solvent evaporates is a critical parameter that dictates the ink's behavior both on the press and on the printed film.
-
Fast-Evaporating Solvents (e.g., Ethyl Acetate, MEK): Provide rapid drying, which is essential for high-speed printing to prevent smudging and blocking (prints sticking together).[2][3]
-
Slow-Evaporating Solvents (Retarders) (e.g., this compound, Methoxy Propyl Acetate): Intentionally slow the drying process.[4]
The strategic incorporation of a retarder solvent like this compound is crucial for overcoming defects associated with overly rapid drying, such as:
-
Poor Ink Leveling: The ink does not have sufficient time to flow into a smooth, uniform film, resulting in streaks or an "orange peel" effect.
-
Blushing: Rapid evaporation cools the ink surface, causing atmospheric moisture to condense and become trapped, creating a milky or hazy appearance.
-
Screen/Gravure Cell Blocking: Ink dries prematurely on the printing screen or in the engraved cells of a gravure cylinder, leading to incomplete ink transfer and print defects.
This compound's utility is therefore defined by its ability to extend the "open time" of the ink, ensuring smooth application and a high-quality finish.
Physicochemical Profile of this compound
Understanding the fundamental properties of this compound is key to predicting its behavior in a formulation.
| Property | Typical Value | Rationale for Use in Printing Inks |
| Boiling Point | ~199 °C | A high boiling point is directly correlated with a slow evaporation rate, making it an effective retarder to improve ink flow and prevent premature drying on the press. |
| Flash Point | ~71 °C (Closed Cup) | A higher flash point compared to fast solvents enhances safety by reducing the risk of fire during ink manufacturing, storage, and printing. |
| Vapor Pressure | <0.1 kPa @ 20°C | Low vapor pressure minimizes the emission of Volatile Organic Compounds (VOCs) and ensures a more stable ink viscosity during long print runs by reducing solvent loss. |
| Solvency | Excellent for nitrocellulose, acrylics, vinyl copolymers, polyesters.[5] | Its strong solvency for a wide range of common ink binders allows for versatile formulation and can improve the gloss and flexibility of the final ink film.[6] |
| Substrate Compatibility | Good | The solvent must not adversely react with the printing substrate, ensuring proper adhesion and preventing surface damage.[1] |
Formulation and Optimization Workflow
This compound is most effective as a component of a balanced solvent system. The goal is to create a blend that provides rapid initial setting followed by a slower, controlled final drying phase.
Caption: Iterative workflow for optimizing this compound concentration in an ink formulation.
Standardized Evaluation Protocols
To quantitatively assess the impact of this compound, the following standardized protocols should be employed.
Protocol 3.1: Rotational Viscometry
Objective: To measure the ink's resistance to flow, a critical parameter for printability.[7] Rationale: While this compound's primary role is to control evaporation, its addition can alter the bulk viscosity of the formulation. This protocol ensures the ink remains within the operational window for the intended printing process (e.g., gravure, screen). Apparatus:
-
Rotational Viscometer (e.g., Brookfield type)
-
Temperature-controlled bath (25 ± 0.5 °C)
-
Appropriate spindle for the expected viscosity range
Procedure:
-
Temperature Equilibration: Place the ink sample in the temperature-controlled bath for at least 1 hour to ensure a stable temperature of 25 °C. Temperature fluctuations are a major source of viscosity measurement error.
-
Instrument Setup: Select a spindle and rotational speed that will yield a torque reading between 20-80% of the instrument's full scale. This range ensures maximum accuracy.
-
Measurement: Immerse the spindle into the ink to the designated immersion mark. Start the rotation.
-
Data Acquisition: Allow the reading to stabilize for 60 seconds before recording the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). This waiting period allows the thixotropic structure of the ink to break down to a steady state.
-
Replication: Perform the measurement in triplicate for each sample and report the average.
Protocol 3.2: Drying Time Determination
Objective: To quantify the retarding effect of this compound on the ink's drying profile. Rationale: This test directly measures the primary performance attribute modified by this compound. It provides critical data for matching the ink's drying speed to the printing press speed. Apparatus:
-
Film applicator/drawdown bar (to create a film of controlled thickness)
-
Non-porous substrate (e.g., Leneta chart, plastic film)
-
Stopwatch
-
Cotton balls or a specialized drying time recorder[8]
Procedure:
-
Sample Preparation: Secure the substrate on a flat surface. Apply a line of ink across the top.
-
Film Application: Draw the ink down the substrate with the film applicator using a smooth, consistent motion. Start the stopwatch immediately.
-
Set-to-Touch Time: At 30-second intervals, gently press a fresh cotton ball onto the ink film and remove it. The time at which no ink fibers are pulled from the film is the "set-to-touch" time.
-
Dry-Hard Time: At longer intervals (e.g., 5-10 minutes), press a thumb firmly onto the ink film and rotate it 90 degrees. The time at which no fingerprint or mark is left on the film is the "dry-hard" time.[9]
-
Data Reporting: Record both times for each formulation. A clear trend of increasing drying time with increasing this compound concentration should be observed.
Expected Data Output:
| This compound Conc. (% of solvent) | Set-to-Touch Time (min) | Dry-Hard Time (min) | Observations (e.g., Leveling, Gloss) |
| 0% (Control) | |||
| 2% | |||
| 5% | |||
| 10% |
Protocol 3.3: Adhesion Assessment (Cross-Hatch Method)
Objective: To evaluate the integrity of the bond between the dried ink film and the substrate. Rationale: Solvents can influence adhesion. A solvent that evaporates too quickly can build stress into the ink film, while a solvent that is too slow can remain trapped, plasticizing the film and weakening its bond. This test, based on ASTM D3359, is a reliable method to ensure that the addition of this compound does not compromise this critical property.[10][11] Apparatus:
-
Cross-hatch cutting tool with multiple blades (per ASTM D3359)[11]
-
Specified pressure-sensitive tape (e.g., Permacel P-99)
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Curing: Allow the printed sample to cure fully under specified conditions (e.g., 24 hours at ambient temperature).
-
Incision: Place the cutter on the ink film and, applying firm pressure, make a straight cut through the film to the substrate. Repeat this process at a 90-degree angle to create a lattice pattern.
-
Cleaning: Gently brush the area to remove any detached flakes of ink.
-
Tape Application: Apply the center of the test tape over the grid and smooth it down firmly with a finger to ensure good contact.
-
Tape Removal: After 90 ± 30 seconds, remove the tape by seizing the free end and pulling it back upon itself at a 180-degree angle in a rapid, steady motion.
-
Classification: Examine the grid area under magnification and classify the adhesion according to the ASTM D3359 scale, from 5B (no detachment) to 0B (more than 65% of the ink removed).
Caption: Causal chain from this compound properties to final print quality benefits.
Safety and Handling
As with all organic solvents, proper handling of this compound is paramount.
-
Ventilation: Always work in a well-ventilated area or under a fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Never pour solvents down the drain.
Always consult the manufacturer's Safety Data Sheet (SDS) for detailed hazard and handling information before use.[12]
Conclusion
This compound is a highly effective retarder solvent that provides the formulation chemist with a precise tool for controlling the drying dynamics of printing inks. Its slow evaporation rate is instrumental in improving ink flow and leveling, preventing common print defects, and ensuring consistent quality, particularly in screen and gravure applications. By employing the systematic formulation and testing protocols outlined in this guide, researchers and scientists can harness the full potential of this compound to develop robust, high-performance printing ink systems.
References
-
The Function of Solvent in Ink. (2023). KDW - Kinderway Packaging. [Link]
-
Flexographic Printing: The Role of Inks and Solvents. (2023). Kwality Labels Inc. [Link]
-
The choice of common solvent in gravure printing ink. (2016). Wanmey Ink. [Link]
-
What are the solvents used for offset printing ink? (2024). Offset Printing Ink Information. [Link]
-
How to test the viscosity and drying speed of ink. (2025). Guangdong Anysil Silicone Co., Ltd. [Link]
-
Inks for printing on plastic films. (n.d.). Sintochem. [Link]
-
ISOPROPYL ACETATE. (n.d.). The Good Scents Company. [Link] (Note: This links to Isopropyl Acetate, which has similar solvency properties to other acetate esters like this compound).
-
ASTM D3359 - 09(2017) Standard Test Methods for Measuring Adhesion by Tape Test. (2017). ASTM International. [Link]
-
The Impact of Ink Viscosity on Print Quality. (2023). INX International Ink Co. [Link]
- CN103436081A - Silk screen printing ink for plastics. (2013).
-
Drying Time Tester. (n.d.). IGT Testing Systems. [Link]
Sources
- 1. Gravure ink | solvent ink for gravure printing | KDW [kdwpack.com]
- 2. wanmeyink.wordpress.com [wanmeyink.wordpress.com]
- 3. starcolor-ink.com [starcolor-ink.com]
- 4. Flexographic Printing: The Role of Inks and Solvents I Kwality Labels Inc [kwalitylabels.com]
- 5. isopropyl acetate, 108-21-4 [thegoodscentscompany.com]
- 6. CN103436081A - Silk screen printing ink for plastics - Google Patents [patents.google.com]
- 7. inxinternational.com [inxinternational.com]
- 8. igt.nl [igt.nl]
- 9. anysiliconerubber.com [anysiliconerubber.com]
- 10. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 11. industrialphysics.com [industrialphysics.com]
- 12. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Isooctyl Acetate
Welcome to the technical support center for the purification of isooctyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from its reaction byproducts. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and purification of this compound, a process often accomplished via Fischer-Speier esterification.[1]
Q1: What are the primary impurities I can expect in my crude this compound reaction mixture?
A1: The most common impurities are unreacted starting materials: isooctanol and acetic acid.[2] Water is also a significant byproduct of the esterification reaction.[3][4] Depending on the reaction conditions and the catalyst used (e.g., sulfuric acid), you might also encounter side-products such as di-isooctyl ether, which can form through the acid-catalyzed self-condensation of isooctanol, and various dehydration products (isooctenes).[5]
Q2: Why is it necessary to remove the acid catalyst (e.g., sulfuric acid) before distillation?
A2: It is crucial to neutralize and remove the acid catalyst before heating the mixture for distillation. Strong acids like sulfuric acid can promote the reverse reaction (hydrolysis of the ester) and the formation of colored byproducts, especially at elevated temperatures.[5][6] Failure to remove the acid can lead to lower yields and a less pure final product.
Q3: What is the purpose of washing the crude product with a sodium bicarbonate solution?
A3: Washing the organic layer with a weak base like sodium bicarbonate or sodium carbonate solution is a critical step to neutralize and remove any remaining acidic components, primarily the unreacted acetic acid and the acid catalyst.[2][7] This is an acid-base extraction where the acidic impurities are converted into their corresponding salts, which are soluble in the aqueous layer and can thus be easily separated.[8]
Q4: My product yield is lower than expected. What are the potential causes?
A4: Low yield in a Fischer esterification can be attributed to several factors. Since the reaction is an equilibrium process, incomplete conversion is a common issue.[3][4][9] To favor the product, you can use an excess of one of the reactants (typically the less expensive one) or remove water as it is formed, for instance, by using a Dean-Stark apparatus.[4][10][11] Other causes for low yield can include loss of volatile compounds if the reaction is not performed under reflux, or incomplete extraction of the product.[6]
Q5: Can I use a different purification method instead of distillation?
A5: While distillation is the most common and effective method for purifying this compound on a laboratory scale, other techniques can be considered.[2] For instance, if the byproducts are significantly more polar than the ester, column chromatography could be a viable option, although it is generally more time-consuming and requires larger volumes of solvent. For specific industrial applications, methods like extractive distillation might be employed, especially when dealing with azeotropes.[12][13]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Incomplete Separation of Layers During Aqueous Wash
Symptom: After adding the sodium bicarbonate solution and shaking, the organic and aqueous layers in the separatory funnel do not separate cleanly, or an emulsion has formed.
Possible Causes and Solutions:
-
Insufficient Ionic Strength: The densities of the organic and aqueous layers may be too similar.
-
Solution: Add a saturated sodium chloride solution (brine). This will increase the ionic strength and density of the aqueous layer, promoting a sharper separation.[2]
-
-
Vigorous Shaking: Overly aggressive shaking can lead to the formation of stable emulsions.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion has already formed, allow the funnel to stand undisturbed for a period. Gentle swirling or the addition of a small amount of brine can also help to break the emulsion.
-
-
Presence of Surfactant-like Impurities: Certain byproducts could be acting as emulsifying agents.
-
Solution: In addition to adding brine, gentle warming of the separatory funnel with a warm water bath can sometimes help to break the emulsion. However, be cautious with flammable organic solvents.
-
Problem 2: Product is Contaminated with Water
Symptom: The purified this compound appears cloudy or "wet," indicating the presence of residual water.
Possible Causes and Solutions:
-
Inadequate Drying: The drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) may have been insufficient or not given enough time to work.
-
Solution: Add more drying agent until it no longer clumps together and swirls freely in the liquid. Allow the mixture to stand for at least 10-15 minutes, with occasional swirling, before decanting or filtering.
-
-
Solubility of Water in the Ester: this compound has a low but non-zero solubility for water.
-
Solution: Ensure a thorough final wash with brine before the drying step. Brine helps to pull residual water from the organic layer.
-
Problem 3: Poor Separation During Fractional Distillation
Symptom: During fractional distillation, it is difficult to achieve a stable plateau at the boiling point of this compound, and the collected distillate is a mixture of components.
Possible Causes and Solutions:
-
Azeotrope Formation: this compound can form azeotropes (mixtures that boil at a constant temperature) with water and potentially with isooctanol. For example, isopropyl acetate, a similar compound, forms a ternary azeotrope with isopropanol and water.[12] While specific data for this compound is less common, the principle remains.
-
Solution: Ensure the crude product is thoroughly dried before distillation to minimize the impact of water azeotropes. If an alcohol-ester azeotrope is suspected, techniques like azeotropic distillation with a different solvent or extractive distillation may be necessary in more advanced applications.[13]
-
-
Inefficient Distillation Column: The fractionating column may not have enough theoretical plates for a clean separation.
-
Solution: Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibration between the liquid and vapor phases in the column.
-
Solution: Reduce the heating rate to allow for a slow and steady collection of the distillate, typically 1-2 drops per second.
-
Problem 4: Product is Colored
Symptom: The final this compound product has a yellow or brown tint.
Possible Causes and Solutions:
-
Decomposition During Distillation: Overheating or the presence of residual acid can cause decomposition and the formation of colored impurities.[5]
-
Solution: Ensure all acidic components are removed before distillation. Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.[2]
-
-
Oxidation: Some impurities may be susceptible to air oxidation at high temperatures.
-
Solution: If sensitivity to oxidation is a concern, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
III. Data and Protocols
Physical Properties for Purification
A successful purification by distillation relies on the differences in the boiling points of the components in the mixture.
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | 195-196[14] |
| Isooctanol | 183-186[15], 185[16] |
| Acetic Acid | 118-119[17][18][19], 117.9[20] |
| Water | 100 |
Experimental Workflow: Purification of this compound
Below is a standard protocol for the purification of this compound following a typical Fischer esterification reaction.
Step 1: Neutralization and Extraction
-
Cool the crude reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.
-
Add a saturated solution of sodium bicarbonate portion-wise to the organic layer in the separatory funnel. Swirl gently after each addition and vent the funnel frequently to release the pressure from the evolved carbon dioxide.
-
Once the addition of bicarbonate no longer produces effervescence, shake the funnel gently, allowing the layers to separate. Discard the aqueous layer.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to help remove residual water and dissolved salts. Discard the aqueous brine layer.
Step 2: Drying the Organic Layer
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of a drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Swirl the flask occasionally and let it stand for at least 15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Separate the dried liquid from the drying agent by decanting or filtering into a round-bottom flask suitable for distillation.
Step 3: Fractional Distillation
-
Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser.
-
Add a few boiling chips to the round-bottom flask containing the dried crude product.
-
Heat the flask gently using a heating mantle.
-
Collect the fractions that distill over at different temperature ranges. The first fraction will likely be any remaining low-boiling impurities.
-
Collect the main fraction at the boiling point of this compound (approximately 195-196 °C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.
IV. Visual Diagrams
Purification Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Poor Distillation Separation
This diagram outlines the decision-making process when troubleshooting poor separation during fractional distillation.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. ukessays.com [ukessays.com]
- 9. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. US4826576A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound, 31565-19-2 [thegoodscentscompany.com]
- 15. Isooctyl Alcohol/ Isooctanol [sinochemi.com]
- 16. Isooctanol, HPLC grade - Scharlab [scharlab.com]
- 17. Acetic acid - Wikipedia [en.wikipedia.org]
- 18. RAPID-N [rapidn.jrc.ec.europa.eu]
- 19. Understanding the Boiling Point of Acetic Acid: A Closer Look - Oreate AI Blog [oreateai.com]
- 20. Acetic acid | Definition, Formula, Uses, & Facts | Britannica [britannica.com]
Identifying common impurities in isooctyl acetate synthesis
Welcome to the Technical Support Center for Isooctyl Acetate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the identification and management of common impurities encountered during the synthesis of this compound, with a particular focus on 2-ethylhexyl acetate, a widely used isooctyl isomer.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification of isooctyl alcohol (e.g., 2-ethylhexanol) with acetic acid, in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is a reversible reaction, meaning that the process is in a constant state of equilibrium between reactants and products.[1][2] The position of this equilibrium, and therefore the yield and purity of the final product, is highly dependent on the reaction conditions. Understanding the main reaction and potential side reactions is crucial for troubleshooting and optimizing your synthesis.
Core Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
FAQ 1: My final product contains significant amounts of unreacted starting materials. How can I improve the conversion rate?
Answer:
The presence of unreacted isooctyl alcohol and acetic acid is the most common purity issue and is a direct consequence of the reversible nature of Fischer esterification.[1] To drive the equilibrium towards the product side, you can employ Le Châtelier's principle in the following ways:
-
Use of Excess Reactant: Employing a molar excess of one of the reactants is a common strategy. Typically, the less expensive reactant, which is often acetic acid, is used in excess. This shifts the equilibrium to favor the formation of this compound.
-
Removal of Water: Water is a byproduct of the reaction, and its removal will also drive the equilibrium towards the product. This can be achieved by:
-
Azeotropic Distillation: If your reaction is conducted in a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to continuously remove water as it is formed.
-
Use of a Dehydrating Agent: While less common for large-scale reactions, the addition of a dehydrating agent can be effective.
-
FAQ 2: I have an unexpected peak in my GC-MS analysis with a mass-to-charge ratio suggesting the loss of water from the isooctyl alcohol. What could this be?
Answer:
This is likely an alkene, specifically an isomer of isooctene (e.g., 2-ethyl-1-hexene), formed from the acid-catalyzed dehydration of isooctyl alcohol.[3][4] This is a common side reaction when alcohols are heated in the presence of a strong acid.[4]
Causality: The acidic catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). A neighboring proton is then eliminated, forming a double bond.
Troubleshooting:
-
Lower Reaction Temperature: Dehydration reactions are generally favored at higher temperatures.[4] Reducing the reaction temperature may minimize this side reaction, although it may also slow down the desired esterification.
-
Choice of Catalyst: While strong acids are needed for esterification, a milder acid catalyst or a heterogeneous catalyst (e.g., an acidic resin) might reduce the extent of dehydration.
-
Control of Reaction Time: Prolonged exposure to acidic conditions at high temperatures can increase the likelihood of side reactions.
FAQ 3: My product contains a high-boiling impurity that I suspect is an ether. Is this possible?
Answer:
Yes, the formation of di-isooctyl ether (e.g., bis(2-ethylhexyl) ether) is a plausible side reaction. This occurs via the acid-catalyzed condensation of two molecules of isooctyl alcohol.
Causality: One molecule of the alcohol is protonated by the acid catalyst, forming an alkyloxonium ion. A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol and displacing a molecule of water.
Troubleshooting:
-
Temperature Control: Similar to dehydration, ether formation is more prevalent at higher temperatures.
-
Molar Ratio of Reactants: Using a larger excess of acetic acid relative to the alcohol can favor the esterification reaction over the self-condensation of the alcohol.
-
Water Content: While water is a byproduct to be removed, completely anhydrous conditions at the start of the reaction can favor ether formation. The presence of some water can help to shift the equilibrium away from ether formation.
FAQ 4: How do I effectively remove the acid catalyst and unreacted acetic acid from my crude product?
Answer:
A standard and effective method is to perform a series of aqueous washes in a separatory funnel.
-
Neutralization Wash: Wash the crude product with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the acidic catalyst and the unreacted acetic acid, converting them into their respective salts which are soluble in the aqueous layer. Be cautious during this step as the neutralization of acid will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel.
-
Brine Wash: After the base wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water-soluble impurities and aids in the separation of the organic and aqueous layers.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.
-
Filtration and Solvent Removal: Filter off the drying agent and remove any solvent used for extraction under reduced pressure.
-
Distillation: For high purity, the final product should be distilled.
Summary of Common Impurities
| Impurity | Chemical Name (for 2-ethylhexanol) | Formation Pathway | Identification Notes (GC-MS) |
| Unreacted Alcohol | 2-Ethylhexanol | Incomplete reaction | Lower retention time than the ester product. |
| Unreacted Acid | Acetic Acid | Incomplete reaction | Very early eluting peak, often broad. |
| Water | Water | Byproduct of esterification | Not typically observed by GC-MS without specific methods. |
| Alkene | 2-Ethyl-1-hexene | Dehydration of 2-ethylhexanol | Elutes earlier than the alcohol. |
| Ether | Bis(2-ethylhexyl) ether | Condensation of two 2-ethylhexanol molecules | Higher boiling point and longer retention time than the ester. |
| Catalyst Residue | Sulfuric Acid / p-TsOH | Added as a catalyst | Non-volatile, remains in the distillation residue. |
Visualizing the Reaction Pathways
The following diagram illustrates the primary synthesis of this compound and the formation of key impurities.
Caption: Synthesis of this compound and Impurity Formation Pathways.
Experimental Protocol: GC-MS Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound and its common volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dilute a small aliquot of the crude or purified reaction mixture in a suitable solvent, such as hexane or dichloromethane, to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
GC System: A standard gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet:
-
Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Temperature: 250 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
(This program should be optimized based on the specific column and expected impurities.)
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas. For more accurate quantification, a calibration curve with authentic standards should be prepared.
References
-
PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Koch, H. M., & Calafat, A. M. (2009). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of 2-ethylhexanol.
-
Krasnoshchekov, S. V., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. National Institutes of Health. Retrieved from [Link]
-
Eagle Scholar. (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer. Retrieved from [Link]
-
IRE Journals. (2025). Modelling and Optimizing 2-Ethylhexanol Production from Propylene and Synthesis Gas, Using A Case Study of Aspen Hysys. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Retrieved from [Link]
-
Filo. (2025). Suppose you performed two reactions in sequence: Hydration of 1-hexene D... Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Dimer Acid 2-Ethylhexyl Esters and their Physicochemical Properties as Biolubricant Base Stock and their Potential as Additive in Commercial Base Oils. Retrieved from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of 2-ethyl hexenal and 2-ethyl hexanol.
-
ResearchGate. (n.d.). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylhexyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Improved 2-ethyl hexyl acrylate producing process.
-
ResearchGate. (n.d.). Reactive Chromatography for the Synthesis of 2-Ethylhexyl Acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 2-ethyl hexanol fatty acid esters in a packed bed bioreactor using a lipase immobilized on a textile membrane. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Retrieved from [Link]
-
Scientific Research Publishing. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Retrieved from [Link]
-
Jurnal Teknik Kimia. (2023). Reaction Kinetics of Acetic Acid with Ethanol to Ethyl Acetate with Sulfuric Acid Catalyst. Retrieved from [Link]
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- 2. Reaction Kinetics of Acetic Acid with Ethanol to Ethyl Acetate with Sulfuric Acid Catalyst | Engineering And Technology Journal [everant.org]
- 3. Suppose you performed two reactions in sequence: Hydration of 1-hexene D.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing High-Yield Isooctyl Acetate Synthesis
Welcome to the Technical Support Center for the synthesis of isooctyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to facilitate high-yield synthesis of this compound. Our focus is on the widely-used Fischer esterification method, a cornerstone of organic synthesis.
Introduction to this compound Synthesis
This compound is synthesized through the esterification of isooctyl alcohol with acetic acid. The most common and established method for this transformation is the Fischer esterification, an acid-catalyzed reversible reaction.[1][2] The equilibrium nature of this reaction presents a primary challenge to achieving high yields.[3] This guide will provide the foundational knowledge and practical advice to overcome these challenges.
The overall reaction is as follows:
CH₃COOH (Acetic Acid) + C₈H₁₇OH (Isooctyl Alcohol) ⇌ CH₃COOC₈H₁₇ (this compound) + H₂O (Water)
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Fischer esterification for this compound synthesis?
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (isooctyl alcohol) to form an ester (this compound) and water.[1][2] The reaction is driven by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[1]
Q2: What is the role of the acid catalyst and which one should I choose?
The acid catalyst is crucial for accelerating the slow esterification reaction.[4] It does so by protonating the carbonyl group of the acetic acid, making it more susceptible to nucleophilic attack by isooctyl alcohol.[1][5]
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts for Fischer esterification.[3][6]
-
Catalyst Choice Considerations: For long-chain alcohols like isooctyl alcohol, TsOH can be advantageous due to its better solubility in less polar solvents.[3] Solid acid catalysts, such as cation-exchange resins, are also an option and can simplify purification.[7]
Q3: How can I shift the reaction equilibrium to favor the formation of this compound and increase the yield?
Due to the reversible nature of the Fischer esterification, several strategies can be employed to drive the reaction towards the product side, in accordance with Le Chatelier's principle:
-
Use of Excess Reactant: Employing a large excess of one of the reactants is a common and effective method.[8][9] Since isooctyl alcohol is generally more expensive than acetic acid, using an excess of acetic acid is the more economical choice.[3]
-
Removal of Water: Water is a byproduct of the reaction, and its removal will shift the equilibrium to the right, favoring ester formation.[9] This can be achieved by using a Dean-Stark apparatus during the reaction, which continuously removes water as it is formed.
Q4: What are the typical starting molar ratios of reactants?
To maximize the yield, an excess of the less expensive reactant, acetic acid, is recommended. While the optimal ratio can be determined empirically, a starting point for similar long-chain alcohol esterifications is a molar ratio of alcohol to acetic acid of approximately 1:1.5 to 1:4.[10][11] For instance, a successful synthesis of isoamyl acetate, a similar ester, utilized an alcohol to acetic acid molar ratio of 1:3.7.[10][11]
Q5: What is the optimal reaction temperature?
The reaction is typically carried out at the reflux temperature of the solvent or the excess reactant.[6] For the synthesis of similar esters, reaction temperatures around 98°C have been reported to give high yields.[10][11] It is important to ensure vigorous reflux to facilitate the removal of water when using a Dean-Stark trap.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Isooctyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (if using a Dean-Stark apparatus)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (recommended)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isooctyl alcohol and an excess of glacial acetic acid (e.g., a 1:3 molar ratio).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, approximately 1-2% of the total reactant weight) to the reaction mixture.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap filled with a suitable solvent like toluene, if used) and heat the mixture to a gentle reflux for 1-2 hours.[8]
-
Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water to remove the bulk of the unreacted acetic acid and sulfuric acid.
-
Carefully wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.[8]
-
Wash with a saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers and to remove residual water.[12]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[8]
-
Purification: Decant or filter the dried organic layer into a clean, dry flask and purify the this compound by distillation.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
-
Fattahi, A. H., Dekamin, M. G., & Clark, J. H. (2023). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Scientific Reports, 13(1), 2803. [Link]
-
Wyzant. (2018). If a student reacts 4.40 mL of acetic acid with 3.35 mL of isopentyl alcohol and obtains 3.25 mL of isopentyl acetate as the product, what was the percent yield. Retrieved from [Link]
-
hemical Synthesis of Isoamyl Acetate through Fischer Esterification: A Comprehensive Practical Report. (n.d.). Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
-
UKEssays. (2017). Fischer Esterification of Isopentyl Acetate. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry Steps. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]
-
White Rose Research Online. (2023). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Li, Y., et al. (2020). Thermodynamic and Kinetic Study on the Catalysis of Isoamyl Acetate by a Cation-Exchange Resin in an Intensified Fixed-Bed Reactor. ACS Omega, 5(39), 25267–25276. [Link]
-
Sciencemadness.org. (2015). Separating a Mixture of 1-Octanol and Octyl Acetate. Retrieved from [Link]
-
Reddit. (n.d.). What are the impurities in isoamyl acetate? Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Octyl Acetate. Retrieved from [Link]
-
ResearchGate. (2013). Optimization of Isoamyl Acetate Production in a Solvent-Free System. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Octyl acetate. Retrieved from [Link]
-
Britannica. (2026). Alcohol - Esterification, Chemistry, Reactions. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Course Hero. (n.d.). An esterification reaction is when an alcohol reacts with a carboxylic acid to produce an ester and water. Retrieved from [Link]
Sources
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- 2. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ukessays.com [ukessays.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Thermodynamic and Kinetic Study on the Catalysis of Isoamyl Acetate by a Cation-Exchange Resin in an Intensified Fixed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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Stability of isooctyl acetate under acidic or basic conditions
Technical Support Center: Isooctyl Acetate Stability
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth answers and troubleshooting guides related to the chemical stability of this compound, particularly under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve challenges in your experiments.
Frequently Asked Questions (FAQs): The Chemistry of this compound Stability
This section addresses fundamental questions about the degradation pathways of this compound.
Q1: What is this compound and why is its pH stability a critical parameter?
This compound is an organic compound, specifically an ester formed from isooctyl alcohol and acetic acid. In pharmaceutical and research settings, it can be used as a solvent or a fragrance component.[1] The stability of any compound within a formulation is paramount as degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and changes in the physical properties of the product.[2][3] Understanding its stability profile under different pH conditions is essential for developing robust, safe, and effective formulations with an appropriate shelf life.[4]
Q2: What occurs when this compound is exposed to acidic conditions?
Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis. This is a chemical reaction where water, with the help of an acid catalyst (like a strong mineral acid), splits the ester back into its constituent parts: isooctyl alcohol and acetic acid.[5]
A key feature of this reaction is that it is reversible.[5][6] The system will eventually reach a state of chemical equilibrium where the forward reaction (hydrolysis) and the reverse reaction (esterification) occur at the same rate.[6][7] To drive the reaction towards complete hydrolysis, a large excess of water is required.[6]
Q3: How does this compound behave in a basic (alkaline) environment?
In the presence of a base, such as sodium hydroxide (NaOH), this compound undergoes base-promoted hydrolysis, a process commonly known as saponification.[8] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process yields isooctyl alcohol and a salt of the carboxylic acid (in this case, sodium acetate).[5][8]
Unlike acid hydrolysis, this reaction is effectively irreversible.[7][9] The final step involves the deprotonation of the acetic acid by the base, forming a carboxylate salt. This salt is negatively charged and thus not susceptible to nucleophilic attack by the alcohol, preventing the reverse reaction from occurring.[7][9]
Q4: Which process is faster and more complete: acid- or base-catalyzed hydrolysis?
For most esters, base-catalyzed hydrolysis is both faster and proceeds to completion more readily than acid-catalyzed hydrolysis. The irreversibility of the saponification reaction ensures that the ester is fully converted to its degradation products, whereas the acid-catalyzed reaction is limited by its equilibrium nature.[6][7]
Q5: What are the primary degradation products I should monitor in a stability study?
The primary degradation products from the hydrolysis of this compound, regardless of the catalyst, are isooctyl alcohol and acetic acid (or its conjugate base, acetate, under basic conditions).[5] Analytical methods should be developed to quantify the decrease in this compound concentration and the corresponding increase in the concentration of these two products.
Q6: Beyond pH, what other factors can influence the stability of this compound?
Several environmental factors can accelerate the degradation of this compound and other pharmaceutical compounds:
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4][10]
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[4][10]
-
Moisture: As a reactant in hydrolysis, the presence of water is critical. Formulations must be protected from ambient humidity.[2][10]
-
Oxidizing Agents: this compound can react violently with strong oxidizers.[11]
Visualizing the Degradation Mechanisms
Understanding the reaction pathways is key to controlling them. The following diagrams illustrate the step-by-step chemical mechanisms for both acid- and base-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolysis of this compound (reversible).
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocol: Kinetic Analysis of Hydrolysis
This protocol provides a framework for quantifying the rate of this compound degradation across a range of pH values.
Objective: To determine the rate of hydrolysis of this compound at constant temperature in acidic, neutral, and basic buffer systems.
Materials:
-
This compound (≥99% purity)
-
Buffer solutions: pH 2.0 (HCl/KCl), pH 7.0 (Phosphate), pH 12.0 (KCl/NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV detector (e.g., monitoring at 210 nm) or GC-FID system
-
HPLC/GC vials with caps
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Initiation:
-
For each pH condition, place 9.9 mL of the buffer solution into a sealed, temperature-resistant vial.
-
Allow the buffers to equilibrate to the desired study temperature (e.g., 50°C) in the incubator for at least 30 minutes.
-
To initiate the reaction, add 100 µL of the this compound stock solution to each vial, cap immediately, and vortex for 10 seconds. This results in a starting concentration of 100 µg/mL. Note this as T=0.
-
-
Time-Point Sampling:
-
Immediately withdraw a 1.0 mL aliquot from the T=0 sample, and transfer it to an HPLC/GC vial. If necessary, quench the reaction by adding an equal volume of mobile phase or a neutralizing agent.
-
Place the reaction vials back into the incubator.
-
Withdraw subsequent 1.0 mL aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours). The frequency should be higher for the basic solution where degradation is expected to be fastest.
-
-
Sample Analysis:
-
Analyze all samples by a validated chromatographic method (HPLC or GC) to determine the concentration of this compound remaining.
-
The method should also be capable of separating and ideally quantifying the appearance of isooctyl alcohol.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration (ln[C]) versus time.
-
If the plot is linear, the reaction follows first-order kinetics. The slope of the line is equal to the negative of the apparent rate constant (-k).
-
Compare the rate constants (k) at each pH to quantify the effect of pH on stability.
-
Data Summary: Impact of pH and Temperature
The following table presents hypothetical data from a stability study conducted according to the protocol above, illustrating the expected trends.
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| 2.0 | 50 | 0 | 100.0 |
| 24 | 95.2 | ||
| 48 | 90.7 | ||
| 7.0 | 50 | 0 | 100.0 |
| 24 | 99.8 | ||
| 48 | 99.5 | ||
| 12.0 | 50 | 0 | 100.0 |
| 4 | 70.1 | ||
| 8 | 49.2 |
Analysis: This data clearly demonstrates that this compound is significantly less stable under basic conditions compared to acidic or neutral conditions at elevated temperatures. The stability at pH 7.0 is very high, showing minimal degradation over 48 hours. Degradation under acidic conditions is observable but much slower than under basic conditions.
References
-
Chem-Space. (n.d.). Safety Data Sheet: Isopropyl acetate. Chemos GmbH&Co.KG. [Link]
-
National Toxicology Program. (1994). Nomination Background: Isoamyl acetate (CASRN: 123-92-2). U.S. Department of Health and Human Services. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7915, Isopropyl Acetate. [Link]
-
The Good Scents Company. (n.d.). Isopropyl acetate. [Link]
-
Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31276, Isoamyl Acetate. [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]
-
Caballero-Casero, N., Lunar, L., & Rubio, S. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169321, Acetic acid, isooctyl ester. [Link]
-
Centers for Disease Control and Prevention. (2003). ISOPROPYL ACETATE: METHOD 1460. NIOSH Manual of Analytical Methods. [Link]
-
IJSDR. (n.d.). DRUG STABILITY. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]
-
Azolearn. (2020). Preparing Isopentyl Acetate by the Fischer Esterification Part-1. YouTube. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Sarel, S., Tsai, L., & Newman, M. S. (1956). Rates of Alkaline Hydrolysis of a Series of Primary and Secondary Alkyl Acetates. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Isopropyl acetate. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. [Link]
-
Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?[Link]
-
Chemguide. (n.d.). HYDROLYSING ESTERS. [Link]
-
ResearchGate. (n.d.). Hydrolysis of isoamyl acetate by olfactory and hepatic tissues. [Link]
-
Ministry of the Environment, Japan. (n.d.). Detailed Method Manuals for Environmental Surveys. [Link]
-
Al-Fahad, A. A. (n.d.). "Drug Stability and factors that affect on the drug stability" Review. [Link]
Sources
- 1. Acetic acid, isooctyl ester | C10H20O2 | CID 169321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ijsdr.org [ijsdr.org]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. Isopropyl acetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Isooctyl Acetate Purification
Welcome to the technical support center for isooctyl acetate purification. This guide is designed for researchers, scientists, and drug development professionals who require dry this compound for their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while removing water from this solvent.
I. Understanding Water Contamination in this compound
Why is removing water from this compound critical for my research?
Water is a common impurity in organic solvents, including this compound. Its presence can have significant detrimental effects on many chemical reactions and analytical procedures. For instance, water can:
-
Act as a nucleophile: In reactions involving strong electrophiles, water can compete with the desired nucleophile, leading to unwanted side products and reduced yields.
-
Deactivate catalysts: Many catalysts, particularly those used in organometallic chemistry and certain polymerization reactions, are sensitive to moisture and can be rendered inactive by its presence.
-
Interfere with analytical measurements: In techniques like Karl Fischer titration, the presence of water will give inaccurate readings. In spectroscopy (e.g., NMR, IR), water can obscure important signals or cause peak broadening.
-
Promote hydrolysis: As an ester, this compound can slowly hydrolyze back to isooctanol and acetic acid in the presence of water, especially under acidic or basic conditions.
Given these potential issues, ensuring the dryness of this compound is a crucial step in maintaining the integrity and reproducibility of your experimental results.
How does water get into my this compound?
Water can be introduced into this compound through several pathways:
-
Atmospheric moisture: this compound is hygroscopic, meaning it can absorb moisture from the air. Improper storage in containers that are not airtight is a common source of contamination.
-
During synthesis: The synthesis of this compound via Fischer esterification of isooctanol and acetic acid produces water as a byproduct. Incomplete removal of this water during purification will result in a wet solvent.
-
During experimental workup: Aqueous extraction steps are frequently used to remove water-soluble impurities. This process can saturate the organic layer with water.
II. Methods for Removing Water from this compound
There are several effective methods for drying this compound. The best choice depends on the required level of dryness, the volume of solvent to be dried, and the available equipment.
Method 1: Using Anhydrous Inorganic Salts (Desiccants)
This is a common and straightforward method for removing bulk water from organic solvents. The principle involves adding an anhydrous salt that readily forms hydrates by incorporating water molecules into its crystal structure.[1]
Frequently Asked Questions (FAQs): Anhydrous Salts
Q: Which anhydrous salt should I use for drying this compound?
A: Anhydrous sodium sulfate (Na₂SO₄) is a good choice for drying esters like this compound. It is a neutral salt, which is important as acidic or basic desiccants could potentially catalyze the hydrolysis of the ester.[2] It is also affordable and has a high capacity for water absorption.[2][3]
Q: How do I know when I've added enough sodium sulfate?
A: When you first add anhydrous sodium sulfate to wet this compound, it will clump together as it absorbs water.[1][4] You have added enough when newly added crystals no longer clump and swirl freely in the solution, appearing like a "snow globe" effect when the flask is gently agitated.[2][5]
Q: How long should I leave the solvent in contact with the drying agent?
A: The drying process with sodium sulfate is relatively slow.[3][6] For ethyl acetate, a similar ester, it is recommended to let it stand for at least 30 minutes.[6] A similar timeframe should be sufficient for this compound. For very wet solvents, allowing it to stand overnight is a good practice.
Troubleshooting Guide: Anhydrous Salts
| Problem | Possible Cause | Solution |
| The solvent is still wet after adding a large amount of sodium sulfate. | The solvent was excessively wet to begin with. | Before adding the drying agent, "pre-dry" the this compound by washing it with a saturated sodium chloride solution (brine). Brine helps to pull a significant amount of water out of the organic layer.[3][6] |
| A gelatinous layer forms at the bottom of the flask. | You have added so much sodium sulfate to a very wet solvent that a saturated aqueous solution of the salt has formed. | Separate the this compound layer from the aqueous layer and start the drying process again with fresh anhydrous sodium sulfate. |
| The dried solvent appears cloudy. | Fine particles of the drying agent are suspended in the solvent. | After decanting the bulk of the liquid, filter the remaining solvent through a fluted filter paper or a small plug of cotton or glass wool in a pipette.[7] |
Experimental Protocol: Drying with Anhydrous Sodium Sulfate
-
Place the this compound in an Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (a few spatulas worth for 100 mL of solvent).
-
Gently swirl the flask. Observe for clumping of the sodium sulfate.[5]
-
Continue adding small portions of sodium sulfate until some of the newly added crystals no longer clump and move freely in the solution upon swirling.[2]
-
Loosely stopper the flask and let it stand for at least 30 minutes.
-
Carefully decant (pour off) the dry this compound into a clean, dry storage bottle, leaving the clumped sodium sulfate behind.[3][5] For quantitative transfer, the remaining solid can be rinsed with a small amount of fresh, dry solvent, and this rinsing can be combined with the decanted liquid.
Method 2: Using Molecular Sieves
Molecular sieves are crystalline aluminosilicates with a uniform pore structure that can selectively adsorb molecules of a specific size. They are highly effective at removing trace amounts of water to achieve very low water content.[8]
Frequently Asked Questions (FAQs): Molecular Sieves
Q: What type and size of molecular sieves should I use for this compound?
A: For drying solvents like this compound, 3Å or 4Å molecular sieves are appropriate. The pore size of 3Å sieves is small enough to exclude most organic molecules while allowing water to be adsorbed. 4Å sieves can also be used effectively.[9]
Q: How do I activate molecular sieves?
A: Molecular sieves must be activated before use to remove any water they have already adsorbed from the atmosphere. This is done by heating them in an oven.[10][11][12] Heat the sieves in a shallow dish at a high temperature (e.g., 200-300°C) for several hours under a vacuum or in a stream of dry, inert gas.[11][13] After activation, allow them to cool in a desiccator to prevent re-adsorption of moisture.
Q: Can I reuse molecular sieves?
A: Yes, molecular sieves can be regenerated and reused multiple times by following the activation procedure.[10][13]
Troubleshooting Guide: Molecular Sieves
| Problem | Possible Cause | Solution |
| The solvent is not drying effectively. | The molecular sieves were not properly activated or have become saturated with water. | Reactivate the molecular sieves by heating them as described above. Ensure they are stored in a tightly sealed container after activation. |
| The molecular sieve beads have turned to powder. | The sieves may have been exposed to acidic conditions, which can degrade their structure. | Ensure the this compound is free from acidic impurities before adding molecular sieves. If necessary, wash with a dilute sodium bicarbonate solution, followed by water and a pre-drying step with anhydrous sodium sulfate. |
Experimental Protocol: Drying with Molecular Sieves
-
Ensure the this compound has had bulk water removed by a preliminary drying step with anhydrous sodium sulfate.
-
Add activated 3Å or 4Å molecular sieves to the this compound (approximately 5-10% by volume).
-
Seal the container and allow it to stand for at least 24 hours. Occasional gentle swirling can improve efficiency.
-
Carefully decant or filter the dry solvent from the molecular sieves.
Method 3: Azeotropic Distillation
This method takes advantage of the formation of an azeotrope, which is a mixture of liquids that has a constant boiling point and composition throughout distillation. This compound forms a minimum-boiling azeotrope with water. By distilling the wet solvent, the water is removed as part of the azeotrope.
Frequently Asked Questions (FAQs): Azeotropic Distillation
Q: What is an azeotrope?
A: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. When an azeotrope is boiled, the vapor has the same proportions of constituents as the unboiled mixture.
Q: How does azeotropic distillation work to dry this compound?
A: this compound and water form a heterogeneous azeotrope. When the mixture is heated, the azeotrope boils at a temperature lower than the boiling point of either pure component. The vapor is condensed and collected. Since this compound and water are immiscible, the condensate will separate into two layers in a Dean-Stark apparatus. The water layer can be removed, and the this compound layer can be returned to the distillation flask.
Troubleshooting Guide: Azeotropic Distillation
| Problem | Possible Cause | Solution |
| Water is not being effectively removed. | The distillation is not being carried out correctly, or there is a leak in the system. | Ensure the Dean-Stark apparatus is set up correctly. Check all joints for leaks. The distillation should be run at a steady rate to allow for efficient separation of the azeotrope. |
| The this compound is decomposing. | The distillation is being carried out at too high a temperature. | While this compound is relatively stable, prolonged heating at high temperatures, especially in the presence of acidic or basic impurities, can cause decomposition. Distillation under reduced pressure will lower the boiling point and can mitigate this issue. |
Experimental Protocol: Azeotropic Distillation using a Dean-Stark Apparatus
-
Set up a distillation apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Charge the flask with the wet this compound. A co-solvent such as toluene can be added to facilitate the azeotropic removal of water.
-
Heat the flask to boiling. The vapor, consisting of the azeotrope, will rise, condense, and collect in the Dean-Stark trap.
-
As the condensate collects, it will separate into an upper organic layer and a lower aqueous layer.
-
Continue the distillation until no more water collects in the trap.
-
Allow the apparatus to cool. The dry this compound remains in the distillation flask.
III. Safety Precautions
When working with this compound and the associated drying agents, it is crucial to adhere to standard laboratory safety practices.
-
Handling this compound: this compound is a flammable liquid.[14][15][16] Keep it away from ignition sources such as open flames, hot surfaces, and sparks.[14][15][17] Use in a well-ventilated area or a fume hood to avoid inhaling vapors.[14][15][16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]
-
Handling Drying Agents: While anhydrous sodium sulfate is relatively benign, it is good practice to avoid inhaling the dust. Molecular sieves should also be handled with care to avoid dust inhalation.[9]
-
Distillation: When performing a distillation, ensure the apparatus is assembled correctly and securely clamped. Never heat a closed system. Use a heating mantle as the heat source and add boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
IV. Visual Diagrams
Workflow for Drying this compound
Caption: A decision-making workflow for selecting the appropriate method to dry this compound.
Logic for Using Anhydrous Sodium Sulfate
Caption: A logical diagram illustrating the process of drying an organic solvent with anhydrous sodium sulfate.
V. References
-
Understanding Molecular Sieve Beads and Their Regeneration Process. (2025). Soair
-
Ultimate Guide to 13X Molecular Sieve Regeneration. Jalon Zeolite.
-
The principle of molecular sieve regeneration. (2021). OIM Chemical.
-
Understanding Molecular Sieve Reusability. (2024). Pressure Vessel Manufacturer.
-
Safety Data Sheet: Isopropyl acetate. Chemos GmbH&Co.KG.
-
Regenerating Molecular Sieve. (2019). Dry & Dry.
-
Isopropyl Acetate - SAFETY DATA SHEET. (2023). Univar Solutions.
-
Isopropyl acetate. ChemicalBook.
-
Isopropyl acetate - Safety Data Sheet. (2016). Sigma-Aldrich.
-
Isopropyl Acetate. PubChem.
-
Sodium Sulfate in Chemical Labs: Applications as a Drying Agent. (2025). Elchemy.
-
Separation of isopropyl acetate from isopropanol by extractive distillation. Google Patents.
-
HAZARD SUMMARY: ISOPROPYL ACETATE. NJ.gov.
-
Isopropyl acetate. Sigma-Aldrich.
-
Isopropyl acetate. Wikipedia.
-
SAFETY DATA SHEET: Isopropyl acetate. Fisher Scientific.
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
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How To: Remove Residual Water. University of Rochester Department of Chemistry.
-
Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. (2017). YouTube.
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Using molecular sieves for solvent drying. University of Michigan Department of Chemistry.
-
Drying an Organic Solution. Utah Tech University.
-
Anhydrous sodium suflate for fatty acid esters. Chromatography Forum.
-
Drying Organic Solutions. University of Colorado Boulder Department of Chemistry.
-
Isopropyl acetate. The Good Scents Company.
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Molecular Sieves. Sigma-Aldrich.
-
Drying solvents. Sciencemadness Wiki.
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Removal of water from solvent. Chromatography Forum.
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What is the easiest way to remove the water from organic solvents? ResearchGate.
-
Method for separating isobutyl acetate, ethanol and water by azeotropic distillation. Google Patents.
-
Using Drying Agents. (2022). Chemistry LibreTexts.
-
Drying with Anhydrous Sodium Sulfate. (2015). YouTube.
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- 17. nj.gov [nj.gov]
Technical Support Center: Isooctyl Acetate Production Scale-Up
Welcome to the technical support center for challenges in scaling up isooctyl acetate production. This guide is designed for researchers, scientists, and process development professionals. It provides field-proven insights and troubleshooting advice in a direct question-and-answer format to address common issues encountered during the transition from laboratory to pilot and production scales.
Introduction: The Scale-Up Challenge
The synthesis of this compound, typically via the Fischer-Speier esterification of isooctyl alcohol (e.g., 2-ethylhexanol) and acetic acid, appears straightforward on the lab bench.[1][2] However, scaling this process introduces significant challenges related to reaction kinetics, thermodynamics, and fluid dynamics that are often non-linear.[3] Issues that are negligible in a 1-liter flask can become process-limiting in a 100-liter reactor.
This guide is structured to help you anticipate and resolve these issues, ensuring a robust, reproducible, and efficient scale-up process.
Troubleshooting Guide
Reaction & Yield Issues
Question 1: My reaction yield has dropped from >95% at the 1L scale to ~70% in a 50L reactor, and the reaction time has increased significantly. What's happening?
Answer: This is a classic scale-up problem rooted in mass and heat transfer limitations. Several factors are likely at play:
-
Inefficient Water Removal: The esterification of isooctyl alcohol and acetic acid is an equilibrium-limited reaction.[1] At the lab scale, efficient removal of the water byproduct (e.g., with a Dean-Stark trap) effectively drives the reaction to completion. At larger scales, the surface-area-to-volume ratio decreases, making it harder to remove water at the same rate. The larger volume may require more vigorous boiling or a more efficient condenser setup to maintain the necessary distillation rate to remove the water azeotrope.
-
Poor Mixing & Mass Transfer: In a large reactor, inadequate agitation can create non-homogenous zones.[3][4] This leads to localized areas where reactants are depleted or where the catalyst concentration is not optimal, slowing the overall reaction rate. The choice of impeller type, agitation speed (RPM), and reactor geometry are critical and must be re-evaluated during scale-up.
-
Heat Transfer Inefficiency: Exothermic or endothermic processes are harder to control at scale.[3] While this specific esterification is not violently exothermic, maintaining a consistent, optimal temperature throughout the reaction mass is crucial. Cold spots can slow the reaction, while hot spots near heating surfaces can cause side reactions, such as the dehydration of isooctyl alcohol to form alkenes or the formation of ethers.
Troubleshooting Protocol: Addressing Low Yield at Scale
-
Verify Water Removal Efficiency:
-
Monitor the rate of water collection in your trap. Is it proportional to the increased batch size?
-
If the rate is low, increase the heating mantle temperature to ensure a steady reflux.
-
Ensure your condenser has sufficient cooling capacity for the larger vapor volume. An undersized condenser will result in the loss of volatile reactants.
-
-
Characterize Mixing:
-
Use process modeling software (if available) to simulate mixing in your reactor geometry.[3]
-
Visually inspect for vortex formation and ensure the entire batch is in motion. Consider installing baffles to improve turbulence and top-to-bottom mixing.
-
Experiment with different impeller designs (e.g., anchor vs. pitched-blade turbine) during pilot runs.
-
-
Monitor Temperature Distribution:
-
Place multiple temperature probes at different locations (bottom, middle, top) within the reactor to map the temperature profile.
-
If significant gradients exist, improve agitation or adjust the heating/cooling jacket protocol.
-
Question 2: I'm observing a significant amount of a high-boiling impurity in my crude product after scaling up. What is it and how do I prevent it?
Answer: A common high-boiling impurity is di-isooctyl ether. This is formed via an acid-catalyzed self-condensation of isooctyl alcohol, particularly at elevated temperatures.
Causality: The mechanism involves the protonation of one alcohol molecule by the acid catalyst (e.g., sulfuric acid), which then leaves as water. The resulting carbocation is attacked by a second molecule of isooctyl alcohol. This side reaction becomes more prominent under conditions of:
-
High Catalyst Concentration: Excess strong acid catalyst can accelerate this side reaction.
-
High Temperature: As discussed, localized hot spots in a large reactor can significantly increase the rate of ether formation.
-
Water Accumulation: If water removal is inefficient, the equilibrium may not be driven towards the ester, allowing more time and opportunity for the alcohol to undergo self-condensation.
Prevention Strategy:
-
Optimize Catalyst Loading: Titrate the catalyst amount. Use the minimum concentration required for an acceptable reaction rate. Consider switching to a solid acid catalyst (e.g., Amberlyst® resin) which can be easily filtered out and may offer better selectivity.[1]
-
Strict Temperature Control: Ensure your heating system does not create hot spots. A temperature ceiling should be established and rigorously maintained.
-
Efficient Water Removal: As previously noted, this is key. Removing water quickly shifts the equilibrium favorably and minimizes the residency time under conditions that favor side reactions.
Purification & Separation Issues
Question 3: My final product purity is inconsistent after distillation at the pilot scale. I'm struggling to separate unreacted acetic acid.
Answer: Separating acetic acid from the product ester can be challenging due to their boiling points and the potential for azeotrope formation, making simple distillation inefficient at a large scale.[5]
Troubleshooting Protocol: Improving Purification
-
Aqueous Workup (Neutralization): Before distillation, wash the crude product with a basic solution to remove the bulk of the unreacted acetic acid and the acid catalyst.
-
Step 1: Cool the reaction mixture.
-
Step 2: Transfer to a separation funnel or a jacketed vessel with a bottom outlet.
-
Step 3: Add a 5% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in portions. Caution: This is an exothermic reaction that releases CO₂ gas. Add slowly with adequate venting and agitation.
-
Step 4: Mix thoroughly and allow the layers to separate. Drain the lower aqueous layer.
-
Step 5: Wash with brine (saturated NaCl solution) to "break" any emulsions and remove residual water.
-
Step 6: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation.
-
-
Fractional Distillation Optimization:
-
Ensure you are using a distillation column with sufficient theoretical plates for the separation.
-
Control the reflux ratio carefully. A higher reflux ratio improves separation but increases distillation time and energy cost.
-
Consider vacuum distillation. Lowering the pressure reduces the boiling points, which can prevent thermal degradation of the product and improve separation efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for scaling up this compound production?
-
A: While concentrated sulfuric acid is a common and inexpensive catalyst, it can cause corrosion and lead to colored byproducts at scale.[1][6] Solid acid catalysts like expandable graphite or ion-exchange resins (e.g., Amberlyst-15) are often superior for large-scale operations.[1] They are less corrosive, minimize side reactions, and can be easily recovered and reused, simplifying purification and reducing waste streams.
Q2: How can I effectively apply Le Châtelier's principle at a large scale to maximize yield?
-
A: There are two primary strategies based on Le Châtelier's principle:[2]
-
Removal of a Product: As detailed in the troubleshooting section, continuous removal of water via azeotropic distillation is the most common and effective method.[7]
-
Use of Excess Reactant: Using an excess of one of the reactants can also drive the equilibrium forward.[1] Acetic acid is typically chosen as it is less expensive and more easily removed during the aqueous workup compared to unreacted isooctyl alcohol.[1] A molar ratio of 1.5:1 or 2:1 (acetic acid to alcohol) is a common starting point for optimization.
-
Q3: What are the critical safety considerations for this process at scale?
-
A:
-
Corrosion: Glacial acetic acid and strong acid catalysts are corrosive.[6] Ensure reactors and associated pipework are constructed from compatible materials (e.g., glass-lined steel, Hastelloy).
-
Flammability: Isooctyl alcohol and this compound are flammable. Ensure the reactor is properly grounded to prevent static discharge. Use intrinsically safe equipment in areas where flammable vapors may be present.
-
Pressure Management: The neutralization step generates CO₂ gas. This must be done in a vessel that is not sealed and has adequate venting to avoid a dangerous pressure buildup.
-
Personal Protective Equipment (PPE): Handling large volumes of corrosive and flammable materials requires enhanced PPE, including chemical-resistant suits, face shields, and appropriate gloves.
-
Data Summary & Experimental Protocols
Table 1: Lab vs. Pilot Scale Parameter Comparison
| Parameter | Lab Scale (1L Flask) | Pilot Scale (50L Reactor) | Rationale for Change |
| Reactants | |||
| Isooctyl Alcohol | 1.0 mol | 50.0 mol | Direct linear scale-up. |
| Glacial Acetic Acid | 1.5 mol (1.5 equiv.) | 75.0 mol (1.5 equiv.) | Maintain excess to drive equilibrium.[1] |
| Catalyst | |||
| Conc. H₂SO₄ | 0.02 mol | 0.75 mol (reduced mol%) | Reduced mol% to minimize side reactions and corrosion at scale.[6] |
| Conditions | |||
| Temperature | 120-130°C (Reflux) | 120-130°C (Jacket Temp) | Maintain optimal reaction temperature. |
| Agitation | Magnetic Stirrer (500 RPM) | PBT Impeller (250 RPM) | Mechanical agitation required for homogeneity in large volumes.[4] |
| Reaction Time | 4 hours | 8-10 hours | Slower effective reaction rate due to mass/heat transfer limitations.[3] |
| Outcome | |||
| Yield (Isolated) | 95% | 85-90% (Optimized) | Yield is typically lower at scale due to transfer losses and side reactions. |
Visualized Workflows
Fischer-Speier Esterification Mechanism
The acid-catalyzed reaction proceeds through a well-defined nucleophilic acyl substitution pathway.
Caption: Acid-catalyzed esterification workflow.
Troubleshooting Workflow: Low Yield
This decision tree helps diagnose the root cause of decreased yield during scale-up.
Caption: Decision tree for diagnosing low yield.
References
- Vertex AI Search. (2025). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes.
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
- MDPI. (n.d.).
- Unknown. (n.d.).
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]
-
MDPI. (2020). Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach. [Link]
- Thermo Scientific. (n.d.).
- Acetate Series Technology Company. (2024).
-
CORE. (n.d.). Esterification of Acetic Acid with Isoamyl Alcohol over Expandable Graphite Catalyst. [Link]
-
Chemistry LibreTexts. (2019). 11.6: Nucleophilic Acyl Substitution Reactions in the Laboratory. [Link]
-
ACS Publications. (2010). Semibatch Reactive Distillation for Isopropyl Acetate Synthesis. [Link]
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach [mdpi.com]
- 6. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
- 7. Production Methods of Acetate Series Technology Company [slchemtech.com]
Minimizing side reactions in the esterification of isooctyl alcohol
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the esterification of isooctyl alcohol. Isooctyl esters are valuable compounds used as plasticizers, lubricants, and intermediates in various industries. However, their synthesis via classic methods like Fischer-Speier esterification is often complicated by competing side reactions that can significantly reduce yield and complicate purification.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize these side reactions and optimize your ester synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the success and reproducibility of your work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the esterification of isooctyl alcohol. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: My reaction yield is consistently low, even after extended reaction times.
Question: I'm performing a Fischer esterification with isooctyl alcohol and a carboxylic acid using sulfuric acid as a catalyst. Despite refluxing for several hours, my yield of the desired ester is below 50%. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer esterification are most often traced back to two core issues: the reaction failing to reach completion due to equilibrium limitations, or loss of product during the workup phase.
Probable Causes & Solutions:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction that produces water as a byproduct.[2][3][4] As water accumulates, the reverse reaction—ester hydrolysis—accelerates, establishing an equilibrium that may favor the reactants.[2][5]
-
Solution: Water Removal. To drive the reaction toward the product side, water must be removed as it is formed, in accordance with Le Châtelier's principle.[4][6] The most effective method is using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[1][7] Alternatively, incorporating a dehydrating agent like molecular sieves into the reaction mixture can also sequester water.[1][6]
-
-
Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by isooctyl alcohol.[1][3]
-
Solution: Verify Catalyst Loading and Quality. Ensure you are using an appropriate catalytic amount (typically 1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][8] Using an old or improperly stored acid that has absorbed atmospheric moisture can reduce its effectiveness. Always use a fresh, high-quality catalyst.
-
-
Unfavorable Reactant Stoichiometry: The equilibrium can also be shifted by using a large excess of one of the reactants.[1][2]
-
Product Loss During Workup: The ester product can be lost through hydrolysis if exposed to aqueous acidic or basic conditions for too long, especially at elevated temperatures.[5]
-
Solution: Optimize Workup Conditions. When neutralizing the remaining acid catalyst, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[5] Avoid strong bases (e.g., NaOH), which can aggressively saponify the ester. Perform all aqueous washes quickly and with ice-cold solutions to minimize the rate of hydrolysis.[5]
-
Issue 2: My final product is contaminated with an alkene.
Question: My post-reaction analysis (GC-MS and NMR) shows the presence of isooctene isomers alongside my desired ester. Why is this happening and how can I prevent it?
Answer: The formation of alkenes is a classic side reaction in acid-catalyzed alcohol chemistry, resulting from the dehydration of the alcohol.[10][11]
Causative Mechanism:
Under strong acidic conditions and elevated temperatures, the hydroxyl group of isooctyl alcohol is protonated, forming a good leaving group (water).[11][12] Subsequent elimination of water generates a carbocation, which can then lose a proton from an adjacent carbon to form an alkene. While primary alcohols like isooctyl alcohol are less susceptible to this than secondary or tertiary alcohols, the reaction can still occur, especially at higher temperatures.[11]
dot
Caption: Competing reaction pathways in isooctyl alcohol esterification.
Solutions to Minimize Alkene Formation:
-
Temperature Control: This is the most critical factor. Dehydration reactions have a higher activation energy than esterification.[13] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor ester formation. Typical esterification temperatures range from 60-110 °C.[1] Avoid excessive heating; aim for a gentle reflux.
-
Choice of Catalyst: While strong mineral acids like H₂SO₄ are effective, they are also harsh and strongly promote dehydration.[10]
-
Consider using a milder, less-corrosive solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15) or certain zeolites.[8][14] These heterogeneous catalysts can offer higher selectivity towards esterification and are more easily removed from the reaction mixture.
-
p-Toluenesulfonic acid (p-TsOH) is another alternative that is often considered milder than sulfuric acid.[1]
-
Issue 3: I'm observing a high-boiling impurity that I suspect is an ether.
Question: Besides my starting materials and ester product, I have a significant peak in my GC trace with a higher retention time, which I believe is di-isooctyl ether. How is this formed and what can I do to avoid it?
Answer: The formation of a symmetrical ether (di-isooctyl ether) is another acid-catalyzed side reaction known as bimolecular dehydration.[15]
Causative Mechanism:
This reaction pathway competes with both esterification and alkene formation. It involves the protonation of one molecule of isooctyl alcohol, which is then attacked by the nucleophilic oxygen of a second molecule of isooctyl alcohol in an Sₙ2-type reaction. This process is generally favored at slightly lower temperatures than alkene formation but can be significant when the alcohol concentration is very high.[11]
Solutions to Minimize Ether Formation:
-
Strict Temperature Management: As with alkene formation, precise temperature control is key. While ether formation can occur at lower temperatures than dehydration, excessively low temperatures will also slow the desired esterification.[15] Monitor your reaction temperature closely and aim for the optimal balance that favors esterification.
-
Control Stoichiometry: While using an excess of alcohol can drive the esterification equilibrium, an extremely large excess can also increase the probability of alcohol-alcohol coupling to form the ether. If ether formation is a persistent issue, try reducing the excess of isooctyl alcohol to 1.5-2.0 equivalents and ensure efficient water removal to compensate.
-
Catalyst Selection: Milder catalysts, as suggested for preventing alkene formation, are also beneficial here. Solid acid catalysts can provide steric hindrance within their pores that may disfavor the bimolecular ether formation compared to the reaction between the alcohol and the carboxylic acid.[14]
| Parameter | Effect on Ester Yield | Effect on Alkene Formation | Effect on Ether Formation | Recommendation |
| Temperature | Increases rate, but high temp can reverse reaction | Strongly promoted at high temperatures (>150°C)[15] | Promoted at moderate-to-high temperatures | Use the lowest temperature for effective reflux (80-120°C) |
| Catalyst | Strong acids (H₂SO₄) are effective but non-selective | Promoted by strong, non-volatile acids | Promoted by strong acids | Use p-TsOH or a solid acid catalyst for higher selectivity |
| Water Removal | Crucial; significantly increases yield by shifting equilibrium | Indirectly disfavored by allowing lower reaction temp/time | Indirectly disfavored by allowing lower reaction temp/time | Use a Dean-Stark trap or molecular sieves |
| Alcohol Conc. | Using excess alcohol increases ester yield | Not directly affected | Promoted by very high alcohol concentrations | Use a moderate excess (1.5-3 eq.) if ether is an issue |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between kinetic and thermodynamic control in this reaction?
A1: In the context of competing esterification and dehydration reactions, temperature determines whether the product distribution is under kinetic or thermodynamic control.[16]
-
Kinetic Control: At lower temperatures, reactions follow the path with the lowest activation energy. Esterification generally has a lower activation energy than dehydration. Therefore, running the reaction at a moderate temperature favors the formation of the kinetic product , which is the desired ester.
-
Thermodynamic Control: At higher temperatures, all reaction pathways become accessible, and the system has enough energy to reach equilibrium. The product distribution will then favor the most stable products. While the ester is often the desired product, under harsh conditions, the formation of highly stable, substituted alkenes can become significant, leading to a mixture of thermodynamic products .[16]
To maximize ester yield, conditions should be set to favor kinetic control.
dot
Caption: Troubleshooting decision tree for isooctyl ester synthesis.
Q2: How do I effectively purify my isooctyl ester from unreacted starting materials and side products?
A2: A multi-step workup and purification protocol is essential.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.[17] Vent the funnel frequently to release the CO₂ gas that evolves.[5]
-
Aqueous Wash: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities, including residual isooctyl alcohol.[18]
-
Drying: Dry the separated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (e.g., toluene) using a rotary evaporator.
-
Final Purification: The final purification method depends on the properties of your ester and the impurities.
-
Fractional Distillation: If there is a sufficient boiling point difference between your ester and any side products (like di-isooctyl ether), fractional distillation under reduced pressure is the most common and scalable method.[7]
-
Column Chromatography: For smaller scale preparations or when impurities have very similar boiling points, silica gel chromatography can be used.[7][19] A non-polar eluent system, such as hexane/ethyl acetate, will typically separate the non-polar alkene and ether byproducts from the more polar ester.
-
Experimental Protocol: Synthesis of Isooctyl Acetate
This protocol provides a generalized procedure for the esterification of isooctyl alcohol with acetic acid, employing a Dean-Stark apparatus to maximize yield.
Materials:
-
Isooctyl alcohol (1.0 eq)
-
Glacial Acetic Acid (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene (approx. 2 mL per gram of isooctyl alcohol)
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The apparatus should be flame-dried or oven-dried before use to remove adsorbed water.
-
Charging Reactants: To the round-bottom flask, add isooctyl alcohol, acetic acid, p-TsOH·H₂O, and toluene.
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue refluxing until water no longer collects in the trap (typically 3-6 hours). The reaction can also be monitored by TLC or GC analysis of small aliquots.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) until CO₂ evolution ceases.
-
Water (1x).
-
Brine (1x).
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
References
- Journal of the Chemical Society, Faraday Transactions. (n.d.). Mechanistic studies of the catalytic dehydration of isobutyl alcohol on NaH-ZSM-5. RSC Publishing.
- Sparkl. (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025).
- Chemguide. (n.d.).
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- MDPI. (n.d.).
- YouTube. (2021).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ChemSusChem. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- YouTube. (2024).
- ResearchGate. (2016).
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2014).
- PubMed. (1996).
- Science Ready. (n.d.).
- Reddit. (2024).
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Validation & Comparative
A Comparative Guide to Isooctyl Acetate and Other Ester Solvents for Extraction in Pharmaceutical and Research Applications
In the landscape of pharmaceutical development and scientific research, the selection of an appropriate extraction solvent is a critical decision that profoundly influences the efficiency, selectivity, and overall sustainability of a process. Among the diverse classes of solvents, esters are frequently favored for their versatile solvency, moderate polarity, and often favorable safety profiles. This guide provides an in-depth comparison of isooctyl acetate against other commonly used ester solvents—ethyl acetate, butyl acetate, and isopropyl acetate—offering researchers, scientists, and drug development professionals a comprehensive resource to inform their solvent selection process.
The Crucial Role of Solvent Selection in Extraction
Liquid-liquid extraction is a cornerstone technique for the separation and purification of compounds from complex mixtures. The choice of solvent is paramount and is dictated by a multitude of factors including the solubility of the target analyte, the solvent's immiscibility with the initial sample matrix (typically aqueous), its boiling point for ease of removal, and its safety and environmental footprint. An ideal extraction solvent should exhibit high affinity for the target compound, leading to a high partition coefficient, while demonstrating low solubility for impurities.
This guide will dissect the nuanced differences between this compound and its shorter-chain counterparts, providing a framework for rational solvent selection based on physicochemical properties, performance data, and safety considerations.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent in an extraction process is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical parameters of this compound, ethyl acetate, butyl acetate, and isopropyl acetate, providing a foundation for understanding their behavior in extraction systems.
| Property | This compound | Ethyl Acetate | Butyl Acetate | Isopropyl Acetate |
| Molecular Formula | C₁₀H₂₀O₂ | C₄H₈O₂ | C₆H₁₂O₂ | C₅H₁₀O₂ |
| Molecular Weight ( g/mol ) | 172.27 | 88.11 | 116.16 | 102.13 |
| Boiling Point (°C) | 198[1] | 77.1 | 126.1 | 88.8[2] |
| Flash Point (°C) | 71[1] | -4 | 22 | 2 |
| Density (g/mL at 20°C) | 0.868[1] | 0.902 | 0.88 | 0.872 |
| Water Solubility ( g/100 mL at 20°C) | ~0.0039 (estimated)[3] | 8.3 | 0.7 | 3.1 |
| logP (Octanol-Water Partition Coefficient) | 3.7 (estimated)[3] | 0.73 | 1.8 | 1.1 |
Causality Behind the Properties:
The trend in these properties can be largely explained by the increasing carbon chain length from ethyl to this compound.
-
Boiling Point and Flash Point: The significant increase in boiling and flash points for this compound is a direct consequence of its larger molecular size and stronger van der Waals forces. This makes it a less volatile and less flammable option compared to the other esters, which can be a considerable advantage in terms of process safety and reduced solvent loss through evaporation.
-
Water Solubility: The water solubility dramatically decreases with increasing alkyl chain length. Ethyl acetate exhibits moderate water solubility, which can lead to the formation of emulsions and a loss of solvent in the aqueous phase during extraction. In contrast, the very low water solubility of this compound ensures a cleaner phase separation and minimizes solvent loss.
-
Density: All four esters are less dense than water, meaning they will form the upper layer in an aqueous extraction, simplifying the separation process.
-
logP (Octanol-Water Partition Coefficient): The logP value is a critical indicator of a solvent's hydrophobicity and its ability to extract nonpolar compounds from an aqueous phase. The higher logP of this compound suggests a stronger affinity for lipophilic molecules, potentially leading to higher extraction efficiencies for such compounds.
Performance in Extraction: A Data-Driven Perspective
A study on the selective extraction of mono-, di-, triglycerides, and free fatty acids from soapstock investigated the efficiency of several green solvents, including ethyl acetate and isopropyl acetate. The results demonstrated that ethyl acetate showed the highest efficiency in this particular application.[4] This suggests that for moderately polar lipids, the balance of polarity and solvent power in ethyl acetate is optimal.
In another study focusing on the extraction of volatile compounds from rose aromatic water, ethyl acetate demonstrated recovery values ranging from 57.49% to 95.29%, which were generally higher than those obtained with n-hexane.[5] This highlights the effectiveness of ethyl acetate for a range of semi-polar to non-polar analytes.
Diagram of Solvent Selection Logic:
Sources
A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Isooctyl Acetate Detection
Introduction: The Analytical Imperative for Isooctyl Acetate
This compound, a carboxylic ester characterized by its sweet, fruity odor, serves as a critical component in numerous industrial applications.[1][2] It is widely utilized as a solvent in the production of coatings, printing inks, adhesives, and sealants.[3] Furthermore, its pleasant aroma makes it a common ingredient in fragrances and personal care products.[3] Given its volatility and widespread use, ensuring its precise and accurate quantification in various matrices is paramount for quality control, regulatory compliance, and safety assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile organic compounds (VOCs) like this compound. Its power lies in the synergistic combination of gas chromatography's exceptional separating capability with mass spectrometry's definitive identification power. This guide provides a comprehensive, in-depth validation of a headspace GC-MS method designed for the robust detection of this compound. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, ensuring a self-validating system that aligns with the highest standards of scientific integrity as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]
Pillar 1: The Experimental Protocol
A method's validity is fundamentally grounded in its meticulous design and execution. The following protocol for headspace GC-MS analysis is optimized for sensitivity, specificity, and minimal matrix interference.[9][10]
Instrumentation and Reagents
-
Gas Chromatograph-Mass Spectrometer (GC-MS): An Agilent 7890B GC system coupled to a 5977A Mass Selective Detector (or equivalent).
-
Headspace Sampler: An automated headspace sampler (e.g., Agilent 7697A).
-
GC Column: A DB-624 capillary column (30 m x 0.32 mm ID, 1.8 µm film thickness) or a similar mid-polarity column suitable for VOC analysis. The 6% Cyanopropylphenyl and 94% dimethyl polysiloxane phase provides excellent separation for esters.[11]
-
Reagents: this compound (analytical standard, >99.5% purity), 1-Methyl-2-pyrrolidinone (NMP) or Dimethyl sulfoxide (DMSO) (analytical grade, as diluent/solvent), Helium (carrier gas, 99.999% purity).
Step-by-Step Methodology: From Sample to Signal
-
Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with NMP.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with NMP to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. This range is chosen to encompass expected sample concentrations and establish a robust calibration curve.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the test sample (e.g., a pharmaceutical excipient, a polymer matrix) into a 20 mL headspace vial.
-
Add 1 mL of diluent (NMP) to the vial.
-
Immediately seal the vial with a butyl rubber septum and an aluminum crimp cap to prevent the loss of the volatile analyte.
-
-
Headspace GC-MS Analysis:
-
Place the prepared standard and sample vials into the automated headspace sampler tray.
-
The headspace sampler incubates the vials at a specific temperature (e.g., 90°C) for a set time (e.g., 15 minutes) to allow the volatile this compound to partition into the headspace gas phase.[10]
-
A heated syringe then automatically injects a specific volume (e.g., 500 µL) of the headspace vapor into the GC inlet.[10]
-
The GC separates the components of the vapor, and the MS detects and quantifies the this compound.
-
Experimental Workflow Diagram
Caption: Headspace GC-MS workflow for this compound analysis.
Pillar 2: Method Validation - The Self-Validating System
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[12][13] Our approach is rigorously aligned with ICH Q2(R2) guidelines, ensuring the data is reliable and reproducible.[7][12][14]
Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from this compound, free from interference. | Peak purity analysis; no interfering peaks at the retention time of this compound in blank samples. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The interval where the method is precise, accurate, and linear. | 1.0 µg/mL to 50 µg/mL. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 90.0% and 110.0% at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Repeatability | Precision over a short interval with the same operator and equipment. | RSD of 6 replicate injections ≤ 5.0%. |
| Intermediate Precision | Precision within the same lab but on different days with different analysts. | RSD between two data sets ≤ 5.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | RSD of results under varied conditions ≤ 5.0%. |
Validation Results Summary
The following tables summarize the quantitative data obtained during the validation study.
Table 1: GC-MS System Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas Flow | 1.5 mL/min (Helium) | Optimal flow rate for column efficiency and peak separation. |
| Oven Program | 50°C (hold 2 min), ramp to 220°C at 15°C/min, hold 3 min | Provides separation from other potential volatiles and ensures elution of the analyte. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp | 230°C | Standard temperature for efficient ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 43, 56, 70, 87). |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (n=3) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 76,105 |
| 10.0 | 151,980 |
| 25.0 | 380,050 |
| 50.0 | 758,990 |
| Correlation Coefficient (R²) | 0.9995 |
Table 3: Accuracy (% Recovery)
| Spiked Level | Concentration (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery |
|---|---|---|---|
| Low | 5.0 | 4.91 | 98.2% |
| Mid | 25.0 | 25.45 | 101.8% |
| High | 45.0 | 44.19 | 98.2% |
Table 4: Precision (Repeatability & Intermediate Precision)
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | Mean Peak Area | % RSD |
|---|---|---|---|---|
| Repeatability | 25.0 | 380150, 382541, 379980, 385102, 378895, 381123 | 381298.5 | 0.65% |
| Intermediate Precision (Day 2) | 25.0 | 384521, 386110, 383995, 387543, 382011, 385500 | 384946.7 | 0.52% |
Table 5: Sensitivity
| Parameter | Value | Method |
|---|---|---|
| Limit of Detection (LOD) | 0.15 µg/mL | Based on S/N ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.50 µg/mL | Based on S/N ratio of 10:1 and confirmed with RSD < 10% |
Logical Flow of Method Validation
Caption: Logical flow of the analytical method validation process.
Pillar 3: Comparative Analysis & Authoritative Grounding
While this validated headspace GC-MS method demonstrates exceptional performance, it is beneficial to understand its position relative to other analytical techniques.
-
Headspace GC-MS vs. SPME-GC-MS: Solid-Phase Microextraction (SPME) is another popular sample introduction technique for GC-MS.[15][16] SPME can offer lower detection limits for certain compounds by pre-concentrating analytes on a coated fiber. However, it can be susceptible to matrix effects and fiber-to-fiber variability, whereas automated static headspace analysis often provides higher throughput and superior robustness for routine quality control.
-
GC-MS vs. Other Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool but is generally not suitable for highly volatile compounds like this compound without derivatization, which adds complexity and potential sources of error.[17] Gas chromatography is inherently designed for such analytes.
-
The Role of the Mass Spectrometer: The "MS" in GC-MS is the key to the method's authoritativeness. While a Flame Ionization Detector (GC-FID) can quantify compounds, it cannot provide structural information.[18] The mass spectrometer fragments the this compound molecule in a predictable way, generating a unique mass spectrum or "fingerprint." This provides unambiguous identification, fulfilling the critical validation parameter of specificity.[19]
Conclusion
This guide has detailed the validation of a headspace GC-MS method for the detection of this compound. The experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. By adhering to the principles of scientific integrity and following internationally recognized guidelines like ICH Q2(R2), we have established a self-validating analytical system.[12][20] This method is fit for purpose and can be confidently deployed by researchers, scientists, and drug development professionals for the reliable quantification of this compound in a variety of sample matrices.
References
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NAMSA. Determination of Extractable Volatile Organic Compounds by Headspace GC/MS. Available from: [Link]
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Innovatech Labs. Headspace GC/MS Analysis. Available from: [Link]
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As-Syifa, I., et al. (2018). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Taylor & Francis Online. Available from: [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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Herrington, J. S. (2016). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. National Center for Biotechnology Information. Available from: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
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ECA Academy. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]
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Shimadzu Corporation. Ultra-Fast Analysis of Volatile Organic Compounds in Water By Headspace-GC/MS/MS. Available from: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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Radtke, C. W., et al. (2005). Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. PubMed. Available from: [Link]
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U.S. Environmental Protection Agency. Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater. Available from: [Link]
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Allsbc. [Chemical Knowledge]:Detection Methods and Analytical Techniques of Isopropyl Acetate. Available from: [Link]
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Vertec BioSolvents. (2024). What Is Isobutyl Acetate?. Available from: [Link]
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Kumar, P., et al. (2023). A Novel Validated HS-GC-MS method for the Trace Level Determination of Acetyl Chloride as Isopropyl Acetate in Various. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]
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Radtke, C. W., et al. (2005). Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. ElectronicsAndBooks. Available from: [Link]
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Shanghai Topfine Chemical Co., Ltd. What Are the Uses of Isopropyl Acetate?. Available from: [Link]
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Tumanov, S., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. Available from: [Link]
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Tumanov, S., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. ResearchGate. Available from: [Link]
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Povarov, A. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. Available from: [Link]
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National Center for Biotechnology Information. Acetic acid, isooctyl ester. PubChem. Available from: [Link]
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Nagarajan, B., & Ramachandran, G. (2023). GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material. ResearchGate. Available from: [Link]
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Chromatography Forum. (2005). GCMS analysis of Butyrate, Propionate and acetate. Available from: [Link]
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The Good Scents Company. This compound. Available from: [Link]
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De Weirdt, R., et al. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate. Lirias. Available from: [Link]
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Barreto-Bergter, E., et al. (2025). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. Available from: [Link]
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De la Torre, A., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. MDPI. Available from: [Link]
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A Guide to Spectroscopic Differentiation: Isooctyl Acetate and its Precursors
In the synthesis of esters, such as isooctyl acetate, rigorous analytical oversight is paramount to ensure reaction completion, product purity, and optimal yield. Spectroscopic techniques offer a powerful, non-destructive suite of tools for real-time reaction monitoring and final product verification.[1][2] This guide provides an in-depth comparison of the key spectroscopic signatures of this compound and its precursors—isooctyl alcohol and acetic acid—across Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Understanding these distinct spectral fingerprints is fundamental for researchers and process chemists in the pharmaceutical and chemical industries.
The esterification reaction to form this compound involves the condensation of isooctyl alcohol and acetic acid, typically catalyzed by an acid. The core chemical transformation is the conversion of a carboxylic acid and an alcohol into an ester and water. This change in functional groups provides a clear basis for spectroscopic differentiation.
Caption: Fischer esterification of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation
FTIR spectroscopy is exceptionally well-suited for monitoring this esterification, primarily because it directly probes the vibrational modes of the key functional groups involved: the hydroxyl (O-H) and carbonyl (C=O) groups.[3] The transition from reactants to products is marked by distinct and easily identifiable changes in the IR spectrum.[2]
-
Causality of Spectral Changes: The reaction consumes the O-H groups of both the alcohol and the carboxylic acid and creates a new ester carbonyl group. This provides three clear spectral regions to monitor. The disappearance of the broad O-H bands is a strong indicator of reactant consumption, while the growth of the sharp ester C=O band signifies product formation.
Key Spectral Features:
-
Acetic Acid: The spectrum is dominated by two prominent features: a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer, and a sharp, strong carbonyl (C=O) stretch between 1760 and 1690 cm⁻¹.[4][5]
-
Isooctyl Alcohol: This spectrum shows a strong, broad O-H stretching band centered around 3300 cm⁻¹. It lacks the carbonyl absorption seen in acetic acid.
-
This compound: The hallmark of the product is the complete disappearance of the broad O-H bands from both precursors.[6] Concurrently, a new, very strong C=O stretching band appears around 1745-1735 cm⁻¹, which is at a slightly higher wavenumber than the carboxylic acid carbonyl.[7] Additionally, two distinct C-O stretching bands emerge in the 1300-1000 cm⁻¹ region, which are characteristic of the ester linkage.[7]
Table 1: Comparative FTIR Absorption Bands (cm⁻¹)
| Functional Group | Acetic Acid | Isooctyl Alcohol | This compound | Rationale for Change |
| O-H Stretch | 3300-2500 (very broad) | ~3300 (broad) | Absent | Consumption of alcohol and carboxylic acid functional groups. |
| C-H Stretch | ~2950 (medium) | ~2950 (strong) | ~2950 (strong) | The alkyl backbone remains largely unchanged. |
| C=O Stretch | 1760-1690 (strong) | Absent | 1745-1735 (strong) | Conversion of carboxylic acid C=O to ester C=O. |
| C-O Stretch | ~1300-1200 | ~1100-1000 | ~1240 & ~1040 | Formation of the C-O-C ester linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous confirmation of the final ester structure.
¹H NMR Spectroscopy
The conversion from precursors to product results in significant changes in the chemical shifts of protons near the reaction center.
-
Expert Insight: The most telling transformation in the ¹H NMR spectrum is the downfield shift of the methylene protons (-CH₂-) adjacent to the oxygen in isooctyl alcohol. In the alcohol, these protons typically resonate around 3.6 ppm. Upon esterification, the electron-withdrawing effect of the adjacent carbonyl group deshields these protons further, shifting their signal downfield to approximately 4.0-4.1 ppm.
Key Spectral Features:
-
Acetic Acid: Exhibits two singlets: one for the methyl protons (CH₃) around 2.1 ppm and another, highly variable and broad singlet for the acidic proton (-COOH) typically found far downfield between 10-13 ppm.[8][9]
-
Isooctyl Alcohol: The spectrum is more complex, showing signals for the alkyl chain. Critically, it displays a triplet around 3.6 ppm corresponding to the -CH₂OH protons and a broad singlet for the -OH proton.
-
This compound: The spectrum confirms the new structure. The broad O-H signals from the precursors are absent. A new sharp singlet appears around 2.0 ppm, characteristic of the acetate methyl group (CH₃-C=O). The -CH₂- protons from the alcohol moiety are now shifted downfield to ~4.05 ppm, confirming the formation of the -CH₂-O-C=O linkage.
Table 2: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton Environment | Acetic Acid | Isooctyl Alcohol | This compound | Rationale for Change |
| -COOH / -OH | 10-13 (broad s) | ~1.5-3 (broad s) | Absent | Protons consumed in the formation of water. |
| CH₃-C=O | ~2.1 (s) | N/A | ~2.0 (s) | Signature of the newly formed acetate group. |
| -CH₂-O- | N/A | ~3.6 (t) | ~4.05 (t) | Deshielding effect of the ester carbonyl group. |
| Alkyl Protons | N/A | ~0.8-1.6 | ~0.8-1.6 | The isooctyl carbon skeleton remains intact. |
¹³C NMR Spectroscopy
¹³C NMR complements the proton data by mapping the carbon skeleton of the molecules.
-
Expert Insight: The carbonyl carbon signal is a key diagnostic peak. In acetic acid, the carboxylic acid carbonyl carbon appears around 178-180 ppm. In the final product, this compound, this signal shifts slightly upfield to around 171 ppm, a characteristic chemical shift for an ester carbonyl.
Table 3: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon Environment | Acetic Acid | Isooctyl Alcohol | This compound | Rationale for Change |
| C=O | ~178 | N/A | ~171 | Change in the electronic environment of the carbonyl carbon. |
| CH₃-C=O | ~21 | N/A | ~21 | This carbon's environment is largely preserved. |
| -CH₂-O- | N/A | ~63 | ~65 | Slight downfield shift due to the carbonyl's influence. |
| Alkyl Carbons | N/A | ~14-39 | ~14-39 | The isooctyl carbon skeleton remains intact. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight of the compounds and offers structural clues through analysis of their fragmentation patterns.
-
Trustworthiness of Data: Electron Ionization (EI) is a common technique for these relatively small molecules. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern serves as a fingerprint. For this compound, the molecular weight increases from 60.05 g/mol (acetic acid) and 130.23 g/mol (isooctyl alcohol) to 172.26 g/mol .[10][11][12]
Key Fragmentation Features:
-
Acetic Acid: The molecular ion peak is observed at m/z = 60. A prominent peak is seen at m/z = 43, corresponding to the loss of the hydroxyl group ([CH₃CO]⁺).[10][13]
-
Isooctyl Alcohol: The molecular ion at m/z = 130 is often weak or absent. The spectrum is characterized by the loss of water (m/z = 112) and alpha-cleavage, leading to fragments from the alkyl chain.
-
This compound: The molecular ion peak at m/z = 172 is observable.[14] A characteristic fragmentation for esters is the McLafferty rearrangement, which for this compound would yield a peak at m/z = 60 (corresponding to acetic acid). Another key fragment is often seen at m/z = 43, representing the acetyl cation ([CH₃CO]⁺).
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions | Fragmentation Pathway |
| Acetic Acid | 60 | 45, 43 | Loss of -CH₃, Loss of -OH |
| Isooctyl Alcohol | 130 (weak) | 112, 84, 70, 56 | Loss of H₂O, Alkyl chain cleavage |
| This compound | 172 | 112, 60, 43 | Loss of acetic acid, McLafferty rearrangement, Acetyl cation |
Experimental Protocols and Workflow
To ensure reproducible and high-quality data, standardized protocols must be followed.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic comparison.
Protocol 1: FTIR-ATR Analysis
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan.
-
Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal, ensuring it is fully covered.
-
Data Acquisition: Collect the spectrum. A typical setting is a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹, with 16 or 32 co-added scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe between samples to prevent cross-contamination.
-
Self-Validation: The cleanliness of the crystal is validated by the background scan and by checking for residual peaks before applying the next sample.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte into a clean, dry NMR tube.
-
Solvent Addition: Using a pipette, add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum and is used to lock the magnetic field frequency.
-
Mixing: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument protocols.
-
Causality: CDCl₃ is chosen for its excellent solubilizing power for these compounds and its single residual solvent peak that does not typically interfere with analyte signals.
Conclusion
The spectroscopic comparison of this compound with its precursors, isooctyl alcohol and acetic acid, reveals a set of distinct and quantifiable differences. FTIR spectroscopy provides a rapid, real-time method for tracking the key functional group changes inherent to the esterification reaction.[2] NMR spectroscopy offers an unparalleled level of structural detail, confirming the precise atomic connectivity of the final product. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By leveraging this multi-technique spectroscopic approach, researchers and drug development professionals can maintain stringent control over the synthesis process, ensuring the identity, purity, and quality of the final product.
References
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- Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR.
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Scribd. Atr Ft-Ir Imaging of Acetic Acid. [Link]
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A Comparative Performance Evaluation: Isooctyl Acetate as a Superior Process Solvent Alternative to Ethyl Acetate
For decades, ethyl acetate has been a ubiquitous solvent in the pharmaceutical and chemical industries, valued for its broad solvency and low cost.[1][2][3] However, its high volatility, low flash point, and significant water solubility present persistent challenges related to process safety, environmental emissions, and extraction efficiency. As the industry pivots towards greener, safer, and more robust manufacturing processes, the need for high-performance alternatives has become critical. This guide provides an in-depth technical comparison between ethyl acetate and isooctyl acetate, presenting the supporting data and experimental frameworks necessary for researchers, scientists, and drug development professionals to justify a transition to a more advantageous process solvent.
Physicochemical Properties: The Foundation for Performance
A solvent's utility is dictated by its fundamental physical and chemical properties. A direct comparison reveals the stark contrasts between these two ester solvents and establishes the basis for this compound's superior process profile.
| Property | This compound | Ethyl Acetate |
| CAS Number | 31565-19-2[4] | 141-78-6[1] |
| Molecular Formula | C10H20O2[5] | C4H8O2[1][6] |
| Molecular Weight | 172.26 g/mol [5] | 88.11 g/mol [6][7] |
| Boiling Point | 195-198 °C[4][8] | 77.1 °C[1][6][9] |
| Flash Point | 71-77 °C[4][8] | -4 °C[9][10] |
| Vapor Pressure | 0.413 mmHg @ 25 °C[8] | 73 mmHg @ 20 °C[10] |
| Density | ~0.87 g/mL[4] | 0.902 g/mL @ 20°C[9] |
| Solubility in Water | Very Low / Immiscible | 8.7% @ 20 °C[10] |
| Hansen Solubility Parameters (δ) | δD: ~14.9, δP: ~4.5, δH: ~8.2 (Est. for similar isomers)[11][12][13][14] | δD: 15.8, δP: 5.3, δH: 7.2[15][16] |
The data unequivocally highlights this compound's advantages in a process environment. Its significantly higher boiling point and flash point, coupled with a vapor pressure that is over 175 times lower than ethyl acetate's, translate directly to reduced flammability risk and minimized volatile organic compound (VOC) emissions.
Experimental Evaluation Framework
To move beyond theoretical properties to practical application, we propose a series of standardized experiments. These protocols are designed to deliver quantifiable performance data, enabling a direct and objective comparison.
Experiment 1: Liquid-Liquid Extraction (LLE) Efficiency
Objective: To compare the efficiency of this compound and ethyl acetate in extracting a model active pharmaceutical ingredient (API) from a common polar aprotic solvent like Dimethylformamide (DMF), a frequent challenge in process chemistry.
Expertise & Rationale: Standard LLE protocols often suffer when using ethyl acetate for DMF-based reaction workups due to the partial miscibility of both ethyl acetate and DMF in water, leading to problematic emulsions and product loss. A superior extraction solvent should have minimal miscibility with the aqueous phase, ensuring clean phase separation. This experiment is designed to quantify this critical performance attribute.
Experimental Protocol:
-
System Preparation: Create a solution of a model compound in DMF.
-
Extraction: To the DMF solution, add an equal volume of the extraction solvent (this compound or ethyl acetate) and three volumes of a 5% brine (LiCl) solution. The use of brine is a standard technique to reduce the miscibility of organic solvents and break emulsions.
-
Equilibration & Separation: Agitate the mixture in a separatory funnel and allow the phases to separate. Record the time required for a clean interface to form.
-
Analysis: Quantify the concentration of the model compound in the organic layer using an appropriate method (e.g., HPLC, GC).
-
Efficiency Calculation: Determine the percentage of the compound recovered in the organic phase.
Logical Workflow for LLE:
Caption: Workflow for comparing solvent extraction efficiency from DMF.
Experiment 2: Solvency Power via Kauri-Butanol (Kb) Value
Objective: To determine the solvency power of each solvent using the standardized Kauri-Butanol (Kb) value test.
Expertise & Rationale: The "like dissolves like" principle is quantified by tests like the Kauri-Butanol value, governed by ASTM D1133.[17] This test measures a solvent's ability to dissolve a standard, nonpolar kauri resin.[18][19] A higher Kb value indicates stronger solvency for nonpolar materials like oils, greases, and many organic compounds.[17] This is a critical parameter for predicting a solvent's effectiveness in dissolving reactants and impurities.
Experimental Protocol (Following ASTM D1133):
-
Standard Preparation: A standardized solution of 20g of kauri resin in n-butanol is prepared.
-
Titration: The test solvent (this compound or ethyl acetate) is slowly titrated into the kauri-butanol solution at 25 °C, with constant swirling.
-
Endpoint Determination: The titration continues until a defined "cloud-point" is reached, where the solution becomes turbid enough to blur the text of a 10-point font placed underneath the flask.[18][19]
-
Kb Value: The volume, in milliliters, of the solvent required to reach the cloud-point is the Kauri-Butanol value.[19]
Kauri-Butanol Test Workflow:
Caption: Standardized workflow for Kauri-Butanol (Kb) value determination.
Experiment 3: Evaporation Rate and Process Stability
Objective: To quantify the difference in evaporation rates, which directly impacts process control, solvent loss, and worker exposure.
Expertise & Rationale: High solvent loss during transfers, reactions, or distillations is inefficient and costly. A lower evaporation rate, as governed by ASTM D3539, provides a more stable process environment, ensuring consistent concentrations and reducing the need for solvent replenishment.[20][21][22]
Experimental Protocol:
-
Sample Preparation: Place a precise, equal volume (e.g., 0.7 mL) of each solvent onto a filter paper disk on an analytical balance under controlled temperature and humidity.[21]
-
Data Acquisition: Record the mass of the solvent and disk at regular intervals until 90% of the solvent has evaporated.
-
Rate Calculation: The time required for 90% weight loss is used to calculate the evaporation rate, often reported relative to a standard like n-butyl acetate.[21]
Evaporation Rate Measurement Workflow:
Caption: Experimental workflow for determining relative evaporation rate.
Authoritative Analysis and Performance Comparison
| Performance Metric | This compound | Ethyl Acetate | Advantage |
| Process Safety | Excellent: High flash point (71-77 °C) and low vapor pressure significantly reduce fire risk and fugitive emissions. | Poor: Extremely low flash point (-4 °C) and high vapor pressure create a significant fire hazard and high potential for worker exposure.[3][9][23] | This compound |
| Extraction & Phase Separation | Excellent: Very low water miscibility ensures rapid and clean phase separation, minimizing emulsion formation and improving product recovery. | Poor to Fair: Significant water solubility (8.7%) complicates extractions, often requiring salting-out procedures and risking product loss in the aqueous phase.[10] | This compound |
| Process Control & Stability | Excellent: Very low evaporation rate provides a stable process environment, minimizing solvent loss during transfers and reactions. | Poor: High volatility leads to significant solvent loss, inconsistent concentrations, and difficulty in maintaining process parameters.[9] | This compound |
| Solvency Power | Good to Excellent: Effective for a wide range of non-polar to moderately polar compounds. Ideal for dissolving oils, resins, and many APIs. | Good: A versatile solvent for many resins and polymers used in coatings and adhesives.[2][7][24] However, its utility can be limited by its higher polarity. | Application Dependent |
Conclusion and Recommendation for Drug Development Professionals
The selection of a process solvent is a decision with far-reaching consequences for safety, efficiency, and environmental compliance. While ethyl acetate has a long history of use, the data-driven comparison clearly demonstrates that This compound is the superior choice for modern, safety-conscious process development and manufacturing.
Its low volatility, high flash point, and immiscibility with water directly address the primary weaknesses of ethyl acetate. This translates to safer operating conditions, reduced solvent losses, simplified and more efficient downstream processing, and a significantly lower environmental impact. For researchers and chemical engineers developing robust and scalable synthetic routes, the adoption of this compound over ethyl acetate is not merely an incremental improvement but a fundamental step towards a safer, more stable, and more sustainable process.
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ASTM International. D3539 Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer. [Link]
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ANSI Webstore. ASTM D3539-87(1996) - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer. [Link]
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ACL Staticide. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths. (2014-07-26). [Link]
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ASTM International. Kauri-Butanol Value of Hydrocarbon Solvents1. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Isooctyl Acetate Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of isooctyl acetate is paramount. This versatile ester finds applications as a solvent, flavoring agent, and intermediate in pharmaceutical synthesis. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth, objective comparison of three common analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and classic Titrimetry via saponification.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to provide a comprehensive and trustworthy resource for your laboratory.
The Analytical Challenge: Defining this compound Purity
This compound is typically synthesized via Fischer esterification of isooctanol and acetic acid. Consequently, the primary impurities are the unreacted starting materials. The term "isooctyl" itself can be ambiguous, often referring to a mixture of C8 isomers, with 2-ethylhexanol being a common precursor. Therefore, a robust purity assessment must not only quantify the main ester but also separate and identify potential isomeric impurities and residual reactants.
Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Volatile Compounds
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds, making it inherently suitable for the analysis of esters like this compound.[1] The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbons, making it the detector of choice for this application.
The "Why" Behind the GC-FID Method
The choice of a GC-FID system is predicated on its ability to separate compounds based on their boiling points and interactions with the stationary phase of the GC column. This compound and its likely impurities (isooctanol and acetic acid) have distinct boiling points, facilitating their separation. The FID is selected for its high sensitivity to organic compounds and its robustness, providing reliable quantification.
A non-polar stationary phase is often chosen for the analysis of relatively non-polar esters. This allows for an elution order that is primarily dependent on the boiling points of the analytes.
Experimental Protocol: GC-FID Purity Assay of this compound
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC (or equivalent) with FID.[1]
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Reagents and Standards:
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Isooctanol: ACS reagent grade.
-
Glacial Acetic Acid: ACS reagent grade.
-
Solvent: Dichloromethane or a suitable organic solvent, HPLC grade.
3. Standard and Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
System Suitability Solution: Prepare a solution containing this compound (1000 µg/mL), isooctanol (100 µg/mL), and acetic acid (100 µg/mL) in the chosen solvent.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
4. Analysis and System Suitability:
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Inject the system suitability solution five times. The relative standard deviation (RSD) of the peak area for this compound should be ≤ 2.0%. The resolution between the isooctanol and this compound peaks should be ≥ 2.0.
-
Inject the standard solution in duplicate.
-
Inject the sample solution in duplicate.
5. Calculation of Purity:
The purity of this compound is calculated using the area normalization method, assuming that all components of the sample are eluted and detected.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Versatility for a Broader Range of Analytes
While GC is often the go-to for volatile esters, HPLC offers a viable alternative, particularly when dealing with less volatile impurities or when a GC is unavailable.[2] A reverse-phase HPLC method with UV detection is the most common approach.
The Rationale for an HPLC-UV Approach
Reverse-phase HPLC separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds (like this compound) are retained longer on the column than more polar compounds. This technique is advantageous as it is performed at ambient temperature, avoiding thermal degradation of any potential impurities.[3] UV detection is suitable as the ester functional group exhibits some UV absorbance at lower wavelengths.
Experimental Protocol: HPLC-UV Purity Assay of this compound
This protocol is designed for robustness and is based on common practices for the analysis of organic esters.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series (or equivalent) with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Reagents and Standards:
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade.
-
Phosphoric Acid: ACS reagent grade.
3. Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
4. Analysis and System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the mobile phase as a blank.
-
Inject the standard solution five times. The RSD of the peak area for this compound should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0.
-
Inject the sample solution in duplicate.
5. Calculation of Purity:
Purity is calculated by comparing the peak area of the this compound in the sample to that of the reference standard.
Titrimetry: The Classic Approach to Ester Quantification
Titrimetry, specifically saponification followed by back-titration, is a classic and often pharmacopoeial method for determining the ester content.[4] This method relies on the chemical reaction of the ester with a strong base.
The Principle of Saponification Titration
Saponification is the hydrolysis of an ester in the presence of a strong base to produce an alcohol and the salt of a carboxylic acid. In this method, a known excess of a strong base (e.g., potassium hydroxide) is reacted with the this compound sample. The unreacted base is then titrated with a standardized acid. By determining the amount of base consumed in the saponification reaction, the amount of ester in the sample can be calculated.
Experimental Protocol: Titrimetric Purity Assay of this compound
This protocol is adapted from established methods for ester content determination and emphasizes accuracy through the use of a blank determination.
1. Reagents:
-
0.5 M Ethanolic Potassium Hydroxide: Dissolve approximately 30 g of potassium hydroxide in 20 mL of water and dilute to 1 L with ethanol.
-
0.5 M Hydrochloric Acid: Standardized volumetric solution.
-
Phenolphthalein Indicator Solution: 1% in ethanol.
-
This compound Sample.
2. Procedure:
-
Sample Preparation: Accurately weigh approximately 2 g of the this compound sample into a 250 mL flask with a ground-glass joint.
-
Saponification: Add 50.0 mL of 0.5 M ethanolic potassium hydroxide to the flask. Attach a reflux condenser and heat the mixture in a water bath for 1 hour.
-
Blank Determination: Concurrently, perform a blank determination using 50.0 mL of the 0.5 M ethanolic potassium hydroxide solution without the sample.
-
Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess potassium hydroxide with 0.5 M hydrochloric acid until the pink color disappears.
5. Calculation of Purity:
The percentage purity of this compound is calculated using the following formula:
% Purity = [((Vb - Vs) * M * FW) / (W * 10)]
Where:
-
Vb = Volume of HCl used for the blank titration (mL)
-
Vs = Volume of HCl used for the sample titration (mL)
-
M = Molarity of the HCl solution
-
FW = Formula weight of this compound (172.26 g/mol )
-
W = Weight of the sample (g)
Comparative Analysis of Techniques
| Feature | GC-FID | HPLC-UV | Titrimetry |
| Principle | Separation based on volatility and column interaction | Separation based on polarity | Chemical reaction (saponification) |
| Specificity | High; can separate isomers and related impurities | Moderate to High; depends on impurity polarity | Low; measures total ester content |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Low (mg level) |
| Precision | Excellent (RSD < 2%) | Very Good (RSD < 2%) | Good (RSD < 5%) |
| Accuracy | Excellent | Excellent | Good |
| Analysis Time | ~15-20 minutes per sample | ~10-15 minutes per sample | ~1.5 hours per sample |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | Low | Moderate | Moderate |
| Impurity Profiling | Excellent | Good | Not possible |
Visualizing the Workflows
GC-FID Experimental Workflow
Caption: GC-FID experimental workflow for this compound purity analysis.
HPLC-UV Experimental Workflow
Caption: HPLC-UV experimental workflow for this compound purity analysis.
Titrimetry Experimental Workflow
Caption: Titrimetry workflow for determining this compound purity.
Conclusion and Recommendations
The choice of the most suitable analytical technique for determining this compound purity depends on the specific requirements of the analysis.
-
GC-FID is the recommended method for a comprehensive purity assessment. Its high specificity allows for the separation and quantification of isomeric impurities and residual starting materials, providing a complete purity profile.
-
HPLC-UV is a viable alternative, particularly when a GC is not available or if there is a concern about thermal degradation of impurities. It offers good precision and accuracy for the quantification of the main component.
-
Titrimetry is a cost-effective method for determining the total ester content. However, it lacks the specificity to identify and quantify individual impurities. It is best suited for routine quality control where the impurity profile is well-characterized and known to be consistent.
For a complete and robust quality control strategy, a chromatographic method (preferably GC-FID) should be used for the primary purity assessment and impurity profiling. Titrimetry can then be employed as a complementary and cost-effective method for routine batch release testing. This cross-validation approach ensures the highest level of confidence in the quality of your this compound.
References
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Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Publication Number 5994-0634EN. [Link]
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Boston Apothecary. (2019). Advanced Acid And Ester Titration Basics. [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Food and Agriculture Organization of the United Nations. (1992). ISOPROPYL ACETATE. [Link]
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IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Khan Academy. (2014, October 23). Saponification - Base promoted ester hydrolysis | MCAT | Khan Academy [Video]. YouTube. [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetic acid, isooctyl ester on Newcrom R1 HPLC column. [Link]
-
Wikipedia. (2023, November 29). Acid–base titration. [Link]
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A Comparative Guide to Catalysts for Isooctyl Acetate Synthesis
For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and selective production of esters is a critical endeavor. Isooctyl acetate, a key intermediate and solvent, is no exception. Its synthesis, primarily through the esterification of isooctyl alcohol with acetic acid, is highly dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of the most prevalent catalytic systems for this transformation: homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols to provide a comprehensive resource for informed catalyst selection.
Introduction to Catalytic Esterification for this compound Production
The synthesis of this compound is a reversible reaction governed by Le Châtelier's principle. The primary challenge lies in shifting the equilibrium towards the product side, which is typically achieved by using an excess of one reactant or by removing the water byproduct. The choice of catalyst is paramount, as it dictates the reaction rate, operating conditions, and overall process sustainability. This guide will focus on three major classes of catalysts:
-
Homogeneous Acid Catalysts (e.g., Sulfuric Acid): Traditional and effective, but plagued by issues of corrosivity and difficult separation.
-
Heterogeneous Solid Acid Catalysts (e.g., Amberlyst-15): Offer the significant advantage of easy separation and reusability, aligning with green chemistry principles.
-
Enzymatic Catalysts (e.g., Immobilized Lipases): Provide high selectivity under mild reaction conditions, representing a biocompatible and sustainable approach.
An alternative route, transesterification, involves the reaction of an ester like ethyl acetate with isooctyl alcohol. This method can also be an effective pathway to this compound, particularly when catalyzed by solid acids or enzymes.
Mechanistic Insights into Catalytic Pathways
Understanding the mechanism by which each catalyst facilitates the esterification reaction is crucial for optimizing reaction conditions and troubleshooting potential issues.
Homogeneous Acid Catalysis: The Fischer-Speier Mechanism
Concentrated sulfuric acid catalyzes the esterification of isooctyl alcohol via the well-established Fischer-Speier mechanism. The process is initiated by the protonation of the carbonyl oxygen of acetic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of isooctyl alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the catalyst, yield the this compound ester.
Caption: Steps in heterogeneous solid acid catalysis.
Enzymatic Catalysis: The Ping-Pong Bi-Bi Mechanism
Lipases, a class of enzymes that hydrolyze fats, can be effectively used in reverse to catalyze esterification in non-aqueous environments. The catalytic mechanism of lipase in ester synthesis typically follows a Ping-Pong Bi-Bi mechanism. This involves a two-step process where the enzyme first reacts with the acyl donor (acetic acid) to form an acyl-enzyme intermediate, releasing the first product (which is not applicable in direct esterification). In the second step, the nucleophile (isooctyl alcohol) attacks the acyl-enzyme intermediate to form the ester and regenerate the free enzyme.
Caption: Lipase-catalyzed esterification via Ping-Pong Bi-Bi mechanism.
Comparative Performance Analysis
The choice of catalyst has a profound impact on the efficiency, selectivity, and sustainability of this compound synthesis. The following table summarizes the key performance indicators for each catalyst type based on available literature for similar esterification reactions, as direct comparative data for this compound is limited.
| Catalyst Type | Typical Catalyst | Advantages | Disadvantages | Typical Yield | Reusability |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity, low cost. | Corrosive, difficult to separate from product, generates acidic waste. [1] | High | Not reusable |
| Heterogeneous Solid Acid | Amberlyst-15 | Easily separable, reusable, non-corrosive, environmentally friendly. [2] | Lower activity than H₂SO₄, potential for deactivation by water, mass transfer limitations. [3] | Good to High | Good, can be regenerated. [4] |
| Enzymatic | Immobilized Lipase | High selectivity, mild reaction conditions, biodegradable. [5] | Higher cost, potential for inhibition by substrates or products, requires specific solvent systems. [5] | Good to High | Good, can be reused for multiple cycles. [6] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using each of the three catalyst types. These are based on established procedures for similar esters and should be optimized for specific laboratory conditions.
Sulfuric Acid Catalyzed Synthesis of this compound (Fischer Esterification)
Materials:
-
Isooctyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a 100 mL round-bottom flask, add isooctyl alcohol and a 1.5 to 2-fold molar excess of glacial acetic acid. [7]2. Carefully add concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the flask while swirling. [7]3. Add a few boiling chips and assemble a reflux condenser.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with cold water.
-
Carefully wash the organic layer with 5% sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Decant the dried ester and purify by simple distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 199-201 °C).
Amberlyst-15 Catalyzed Synthesis of this compound
Materials:
-
Isooctyl alcohol
-
Glacial acetic acid
-
Amberlyst-15 resin
-
Round-bottom flask, reflux condenser, filtration apparatus
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.
-
In a round-bottom flask, combine isooctyl alcohol and a 1.2 to 1.5 molar excess of glacial acetic acid. [8]3. Add the activated Amberlyst-15 resin (typically 10-20 wt% of the total reactants). [8]4. Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-8 hours.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by simple filtration. The catalyst can be washed with a suitable solvent (e.g., acetone or methanol), dried, and stored for reuse.
-
The filtrate containing the crude this compound can be purified by distillation.
Immobilized Lipase Catalyzed Synthesis of this compound
Materials:
-
Isooctyl alcohol
-
Acetic acid or an acyl donor like ethyl acetate (for transesterification)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)
-
Anhydrous organic solvent (e.g., n-heptane, isooctane)
-
Molecular sieves (3Å or 4Å)
-
Shaking incubator or stirred reactor
Procedure:
-
In a sealed flask, dissolve isooctyl alcohol and a slight molar excess of acetic acid in an anhydrous organic solvent.
-
Add the immobilized lipase (typically 5-10 wt% of the substrates). [9]3. Add molecular sieves to the reaction mixture to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Incubate the mixture at a controlled temperature (typically 40-60 °C) with continuous shaking or stirring for 24-72 hours. [10]5. Monitor the reaction progress by GC.
-
After the reaction, separate the immobilized lipase and molecular sieves by filtration. The enzyme can be washed with the solvent and reused. 7. Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation if necessary.
Catalyst Deactivation and Regeneration
A crucial aspect of catalyst selection, particularly for industrial applications, is its stability and potential for regeneration.
-
Sulfuric Acid: As a homogeneous catalyst, it is consumed in the workup process and cannot be regenerated.
-
Amberlyst-15: The primary cause of deactivation is the adsorption of water onto the sulfonic acid sites, which can be reversed by washing with a solvent and drying. [3]Physical degradation of the resin beads due to mechanical stress or high temperatures can also occur. [4]* Immobilized Lipases: Deactivation can be caused by denaturation at high temperatures, inhibition by substrates or products, or leaching of the enzyme from the support. Regeneration can sometimes be achieved by washing with specific alcohols or buffer solutions to remove inhibitors and restore the enzyme's active conformation. [6]
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved using a variety of catalytic systems, each with its own set of advantages and disadvantages.
-
Sulfuric acid remains a viable option for its high activity and low cost, but its environmental and handling drawbacks are significant.
-
Amberlyst-15 and other solid acid catalysts represent a more sustainable alternative, offering ease of separation and reusability, making them well-suited for continuous processes.
-
Immobilized lipases provide a green and highly selective route to this compound under mild conditions, although the higher catalyst cost and potential for inhibition require careful process optimization.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the application, including scale, purity requirements, cost considerations, and environmental regulations. Future research in this area will likely focus on the development of more robust and active solid acid catalysts with improved resistance to deactivation, as well as the discovery and engineering of novel lipases with enhanced stability and broader substrate scope. The exploration of continuous flow reactor technologies in conjunction with these advanced catalysts holds significant promise for the efficient and sustainable production of this compound.
References
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- Emil, A., et al. (2010). Transesterification of Ethylacetate over Na2Si2O5 Solid Catalyst. Sains Malaysiana, 39(4), 623-627.
- Li, J., et al. (2011). Synthesis of this compound by transesterification and removal of alcohol with adsorption. Chemical Industry and Engineering Progress, 30(1), 133-137.
- Lee, D., et al. (2003). Regeneration of immobilized Candida antarctica lipase for transesterification. Journal of Bioscience and Bioengineering, 95(5), 466-469.
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Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
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- Žnidaršič-Plazl, P., & Plazl, I. (2016). Continuous Lipase B-Catalyzed Isoamyl Acetate Synthesis in a Two-Liquid Phase System Using Corning Advanced-Flow™ Reactor. Chemical and Biochemical Engineering Quarterly, 30(1), 57-64.
- Grüger, A., et al. (2017). 'Clean' hydrolase reactions using commercial washing powder. Green Chemistry, 19(24), 5869-5874.
- Güvenç, A., et al. (2002). The production of isoamyl acetate using immobilized lipases in a solvent-free system. Process Biochemistry, 38(3), 379-386.
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- Ma, J., et al. (2021). Synthesis of Ethyl Acetate by the Esterification Process. Journal of Chemistry and Chemical Engineering, 15(1), 1-5.
- Romero, M. D., et al. (2009). Lipase Mediated Isoamyl Acetate Synthesis. Food Technology and Biotechnology, 47(1), 13-18.
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- Thermo Fisher Scientific. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil).
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- Siril, P. F., et al. (2015). Amberlyst 15 as a new and reusable catalyst for the conversion of cellulose into cellulose acetate.
- Urresta, J., et al. (2019). Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst.
- Siong, L. S., et al. (2014). Process Modelling of Isoamyl Acetate Synthesis Catalyzed by Lipase from Candida Antarctica in Solvent-Free System.
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- El-Sharkawy, E. A., et al. (2016). Percentage yield of amyl acetate over the prepared catalysts.
- Yilmaz, E., & Sezer, E. (2021). Synthesis of isoamyl acetate using protein-coated microcrystals of different lipases. Preparative Biochemistry & Biotechnology, 51(8), 785-793.
- Grover, M., et al. (2005). Entrapment of lipase in polymer of polyvinyl alcohol-boric acid for esterification in organic media. Indian Journal of Biotechnology, 4(3), 373-377.
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A Comparative Guide to the Environmental Impact of Isooctyl Acetate and Other Common Solvents
For the modern researcher, solvent selection is a decision laden with consequences that extend far beyond the reaction vessel. While efficacy, purity, and cost remain paramount, the growing imperative of sustainable science compels a rigorous evaluation of a solvent's environmental, health, and safety (EHS) profile. This guide provides an in-depth, data-driven comparison of isooctyl acetate against a spectrum of conventional laboratory solvents. Our objective is to equip scientists and drug development professionals with the critical insights needed to make informed, responsible choices that align with the principles of green chemistry without compromising performance.
The Modern Imperative: A Solvent's Life Cycle
The environmental impact of a solvent is not confined to its disposal. A holistic assessment, known as a Life Cycle Assessment (LCA), considers the entire "cradle-to-grave" journey: from the environmental burden of its production to its ultimate fate after use.[1][2][3][4] Solvents contribute significantly to the environmental footprint of pharmaceutical and chemical industries, often accounting for 80-90% of the mass in a given process.[4] Key impact parameters that dictate a solvent's sustainability include its biodegradability, potential for bioaccumulation, aquatic toxicity, and its contribution to air pollution as a Volatile Organic Compound (VOC).
Comparative Environmental & Safety Data
The following table summarizes key environmental and safety metrics for this compound and several common laboratory solvents. This quantitative data provides an objective foundation for comparison. Note that comprehensive environmental data for this compound is less prevalent in public literature than for more common solvents; therefore, some values are estimated based on chemical properties and data for similar long-chain esters.
| Solvent | CAS No. | Vapor Pressure (mmHg @ 25°C) | Aquatic Toxicity (LC50, 96h, Fish) | Biodegradability | VOC Status | Primary Environmental Concerns |
| This compound | 31565-19-2 | ~0.41 (est.)[5] | Low (Expected) | Readily Biodegradable (Expected) | Yes | General VOC emissions |
| Ethyl Acetate | 141-78-6 | ~93 | 230 mg/L (Fathead Minnow) | Readily Biodegradable[6][7][8] | Yes | Smog formation, VOC emissions |
| Isopropyl Acetate | 108-21-4 | ~61 | Moderate | Readily Biodegradable | Yes (100%) | VOC emissions, Volatility |
| Acetone | 67-64-1 | ~228 | 5540 mg/L (Rainbow Trout) | Readily Biodegradable[9] | Yes | High volatility, smog formation[10][11][12] |
| MEK (Butanone) | 78-93-3 | ~95 | 2993 mg/L (Fathead Minnow) | Readily Biodegradable[13] | Yes | High volatility, air pollution[14][15] |
| n-Heptane | 142-82-5 | ~45 | 375 mg/L (Tilapia) | Readily Biodegradable | Yes | VOC emissions, flammable |
| Cyclohexane | 110-82-7 | ~95 | 4.53 mg/L (Fathead Minnow) | Resistant to Biodegradation[16] | Yes | Smog formation, aquatic toxicity[17][18] |
| Toluene | 108-88-3 | ~28 | 5.5 mg/L (Rainbow Trout) | Readily Biodegradable | Yes | High aquatic toxicity, air pollution[19] |
| Xylene (mixed) | 1330-20-7 | ~8 | 2.6 mg/L (Rainbow Trout) | Moderately Biodegradable | Yes | High acute aquatic toxicity[20][21] |
In-Depth Analysis of Environmental Impact Factors
Volatility, VOC Content, and Air Quality
A solvent's vapor pressure is a direct indicator of its tendency to evaporate and become a Volatile Organic Compound (VOC). In the atmosphere, VOCs react with nitrogen oxides in the presence of sunlight to form ground-level ozone, a primary component of smog.[18][22]
-
This compound: With an estimated vapor pressure of only ~0.41 mmHg, this compound exhibits significantly lower volatility compared to highly volatile solvents like Acetone (~228 mmHg) and Methyl Ethyl Ketone (MEK) (~95 mmHg).[10][14] This characteristic is crucial in laboratory settings, as it reduces fugitive emissions from open containers and transfer processes, thereby lowering both worker exposure and contributions to smog formation.
-
Traditional Solvents: Solvents such as acetone, MEK, cyclohexane, and ethyl acetate are major contributors to VOC emissions due to their high volatility.[15][18] Aromatic hydrocarbons like toluene and xylene are also significant VOCs, released from industrial sources and vehicle exhaust.[23][24]
Aquatic Toxicity
The accidental release of solvents into waterways can have devastating effects on aquatic ecosystems. Aquatic toxicity is typically measured by the LC50 (Lethal Concentration, 50%) value, which indicates the concentration of a chemical that is lethal to 50% of a test population over a specified period.
-
Aromatic Hydrocarbons: Toluene and xylene are highly toxic to aquatic life, with LC50 values in the single-digit mg/L range. This poses a severe risk in the event of a spill.
-
Alkanes and Ketones: Cyclohexane also demonstrates notable aquatic toxicity.[17] In contrast, common ketones and shorter-chain esters like acetone and ethyl acetate have much higher LC50 values, indicating lower acute toxicity to aquatic organisms.[6]
Biodegradability and Persistence
A solvent's ability to biodegrade is a measure of its persistence in the environment. Solvents that resist degradation can accumulate in soil and water systems, leading to long-term contamination.[22]
-
This compound: As an ester, this compound is expected to be readily biodegradable through hydrolysis and subsequent microbial action, similar to other common esters like ethyl acetate.[7][8] It breaks down into its constituent alcohol and acetic acid, which are easily metabolized by microorganisms.
-
Contrasting Examples: Cyclohexane is known to be highly resistant to biodegradation, increasing its potential for persistence if released into soil or water.[16] While many solvents like toluene and MEK are biodegradable, their overall environmental impact is also shaped by their high volatility and toxicity.[13]
A Framework for Greener Solvent Selection
Making an environmentally responsible solvent choice involves a multi-step evaluation process. It begins with the technical requirements of the application and progressively filters options through EHS criteria. The following workflow illustrates this decision-making process.
Caption: Green Solvent Selection Workflow.
This workflow emphasizes a proactive approach. Instead of defaulting to a traditional solvent, a researcher first identifies all functional alternatives and then systematically eliminates those with undesirable environmental characteristics. Resources such as the U.S. EPA's Safer Chemical Ingredients List (SCIL) can be invaluable during this screening phase, as they identify chemicals that are safer alternatives for their functional class.[25][26][27]
Experimental Protocol: Assessing Ready Biodegradability
To ensure trustworthiness and scientific integrity, environmental claims must be backed by standardized testing. The OECD Guideline for Testing of Chemicals 301F (Manometric Respirometry Test) is a gold standard for determining ready biodegradability.
Objective: To measure the oxygen consumed by microorganisms as they degrade the test substance (e.g., this compound) in an aqueous medium over 28 days.
Methodology:
-
Preparation of Medium: A mineral salt medium is prepared containing essential nutrients for microbial life (e.g., potassium, magnesium, calcium, and iron salts) in deionized water. The pH is adjusted to 7.4 ± 0.2.
-
Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant. This provides a diverse, environmentally relevant microbial population. The sludge is washed and aerated before use to reduce endogenous respiration.
-
Test Setup:
-
Test Flasks: A known concentration of the test substance (e.g., 100 mg/L) is added to the mineral medium along with the inoculum.
-
Control Flasks: A readily biodegradable substance (e.g., sodium benzoate) is used as a positive control to verify the viability of the inoculum.
-
Blank Flasks: Contain only the inoculum and mineral medium to measure endogenous respiration (the background oxygen consumption of the microbes).
-
-
Incubation and Measurement:
-
Flasks are sealed in a respirometer, which is a device that measures changes in gas pressure. A CO2 absorbent (e.g., potassium hydroxide) is placed in a separate compartment within the flask to ensure that pressure changes are solely due to oxygen consumption.
-
The flasks are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days with continuous stirring.
-
The respirometer records the oxygen uptake over time.
-
-
Data Analysis and Interpretation:
-
The percentage of biodegradation is calculated by comparing the measured oxygen uptake to the Theoretical Oxygen Demand (ThOD) of the test substance. The ThOD is the calculated amount of oxygen required to completely oxidize the chemical to CO2 and H2O.
-
Pass Criterion: A substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day test period.
-
Causality Behind Choices:
-
Why a mineral medium? It ensures that the test substance is the sole source of organic carbon, so oxygen consumption can be directly attributed to its degradation.
-
Why activated sludge? It represents a realistic and complex microbial community found in environments where the chemical might ultimately be released.
-
Why a 10-day window? This criterion ensures that biodegradation is rapid and does not require a long acclimatization period, which is a key characteristic of non-persistent chemicals.
Conclusion and Recommendations
The selection of a laboratory solvent is a critical decision point with far-reaching environmental consequences. While traditional solvents like toluene, xylene, and cyclohexane offer high performance, they often carry a significant burden of aquatic toxicity, air pollution potential, and environmental persistence.[17][20]
Based on its physicochemical properties, This compound presents a compelling profile as a greener alternative for applications requiring a solvent with low volatility and moderate polarity. Its key advantages lie in:
-
Reduced VOC Emissions: Its very low vapor pressure minimizes its contribution to air pollution and reduces worker exposure.
-
Expected Low Aquatic Toxicity: Poses a lower risk to aquatic ecosystems in case of accidental release.
-
Ready Biodegradability: It is not expected to persist in the environment.
For researchers and drug development professionals, the path toward greener chemistry involves a conscious shift in methodology:
-
Prioritize Hazard Reduction: Actively seek to replace solvents with high toxicity and environmental persistence (e.g., aromatic and halogenated hydrocarbons) with safer alternatives like esters, alcohols, or bio-based solvents.[28]
-
Consult Authoritative Resources: Utilize tools like the EPA's SCIL to identify pre-vetted safer chemical alternatives.[25][29][30]
-
Embrace a Life Cycle Perspective: Consider the entire journey of a solvent, from its synthesis to its disposal, when evaluating its true environmental cost.[3]
By integrating these principles and leveraging data-driven comparisons, the scientific community can significantly reduce its environmental footprint, one reaction at a time.
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A Comparative Performance Analysis of Isooctyl Acetate for Specialized Applications
This guide provides a detailed technical benchmark of isooctyl acetate, contextualizing its performance against established alternatives in key industrial and research applications. Recognizing the limited direct comparative data in publicly available literature, this document synthesizes known physicochemical properties with inferred performance characteristics based on its molecular structure. Crucially, we present robust, self-validating experimental protocols to empower researchers to generate direct, application-specific comparative data.
Introduction: Situating this compound in the Chemical Landscape
This compound (CAS No. 108-84-9), primarily 6-methylheptyl acetate, is a higher-order ester of acetic acid.[1] Its structure, featuring a branched eight-carbon alkyl chain, distinguishes it from lower-order acetates like ethyl or butyl acetate, granting it a unique profile of higher boiling point, lower volatility, and increased hydrophobicity. These characteristics suggest its utility in applications where slower evaporation, higher solvency for nonpolar compounds, and plasticizing effects are desired.
While often overshadowed by its lower-molecular-weight counterparts, this compound emerges as a compelling candidate in applications demanding a balance of solvency, compatibility, and low volatility, particularly as a potential "green" plasticizer and specialty solvent.[2] This guide will focus on its performance in two primary domains: Polymer Plasticization and Specialty Solvent Applications .
Comparative Physicochemical Properties
The performance of a solvent or plasticizer is fundamentally dictated by its physical properties. The following table compares this compound with common industry benchmarks.
| Property | This compound | Ethyl Acetate | n-Butyl Acetate | Dioctyl Phthalate (DOP) | Trioctyl Trimellitate (TOTM) |
| CAS Number | 108-84-9 | 141-78-6 | 123-86-4 | 117-81-7 | 3319-31-1 |
| Molecular Formula | C10H20O2 | C4H8O2 | C6H12O2 | C24H38O4 | C33H54O6 |
| Molecular Weight ( g/mol ) | 172.26[1] | 88.11 | 116.16 | 390.56 | 546.8 |
| Boiling Point (°C) | ~199 | 77.1 | 126 | 385 | 414 |
| Density (g/cm³ at 20°C) | ~0.87 | 0.902 | 0.88 | 0.986 | 0.984 |
| Evaporation Rate (n-BuOAc=1) | < 0.1 | 4.2[3] | 1.0[3] | Very Low | Very Low |
| Water Solubility | Low | Moderately Soluble | Slightly Soluble | Insoluble | Insoluble |
Application Benchmark I: this compound as a Plasticizer
Plasticizers are additives that increase the flexibility and durability of polymers. The demand for non-phthalate, biodegradable plasticizers has grown, positioning bio-based esters like this compound as attractive alternatives.[2][4]
Expertise & Causality: Why this compound Works
The efficacy of a plasticizer depends on its ability to embed itself between polymer chains, reducing intermolecular forces. This compound's long, branched alkyl chain provides the necessary steric hindrance to separate rigid polymer chains, such as those in Polyvinyl Chloride (PVC). Its ester functionality ensures a degree of polarity, which is critical for compatibility with the polar C-Cl bonds in PVC. Compared to the smaller ethyl or butyl acetates, its significantly lower volatility and migration potential are crucial for creating stable, long-lasting flexible materials.
Hypothetical Performance & Alternatives
-
vs. Dioctyl Phthalate (DOP): As a primary plasticizer, DOP is highly effective but faces regulatory and health scrutiny. This compound is expected to show lower plasticizing efficiency, meaning more of it might be needed to achieve the same flexibility. However, it offers a vastly improved safety and environmental profile.
-
vs. Citrate Esters (e.g., Tributyl Citrate): Citrates are common bio-based plasticizers. This compound may offer better compatibility in certain polymer systems due to its simpler mono-ester structure, potentially leading to lower leaching over time.
Diagram: Plasticizer Selection & Evaluation Workflow
This diagram outlines the logical steps a researcher would take when evaluating a novel plasticizer like this compound.
Caption: Workflow for evaluating a novel plasticizer.
Experimental Protocol: Comparative Evaluation of Plasticizer Performance in PVC Films
This protocol provides a framework for a head-to-head comparison of this compound, DOP, and tributyl citrate (TBC).
Objective: To quantify and compare the mechanical properties, thermal stability, and migration resistance of PVC films plasticized with this compound versus standard alternatives.
Materials:
-
PVC Resin (e.g., K-value 67)
-
Thermal Stabilizer (e.g., Tin or Ca/Zn based)
-
Plasticizers: this compound, Dioctyl Phthalate (DOP), Tributyl Citrate (TBC)
-
Laboratory Two-Roll Mill or Brabender Extruder
-
Hydraulic Press with heating/cooling platens
-
Universal Testing Machine (for tensile tests)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Analytical Balance (±0.1 mg)
Procedure:
-
Formulation Preparation (per 100 phr PVC):
-
Control: 100 phr PVC, 2 phr Stabilizer
-
Sample A: 100 phr PVC, 2 phr Stabilizer, 40 phr this compound
-
Sample B: 100 phr PVC, 2 phr Stabilizer, 40 phr DOP
-
Sample C: 100 phr PVC, 2 phr Stabilizer, 40 phr TBC
-
Rationale: A standard loading of 40 parts per hundred resin (phr) is used for initial screening of general-purpose flexible PVC.
-
-
Melt Compounding & Film Pressing:
-
Dry blend the components for each formulation in a high-speed mixer.
-
Melt compound the blend using a two-roll mill at 160-170°C until a homogenous sheet is formed.
-
Press the compounded material into films of uniform thickness (e.g., 1 mm) using a hydraulic press at ~175°C and 10,000 PSI, followed by controlled cooling.[5]
-
-
Mechanical Testing (ASTM D882):
-
Cut dumbbell-shaped specimens from each film.
-
Measure tensile strength and elongation at break using a universal testing machine.
-
Self-Validation: Test at least 5 specimens per sample to ensure statistical significance. The standard deviation should be below a pre-defined threshold (e.g., 10% of the mean).
-
-
Thermal Analysis:
-
DSC: Determine the glass transition temperature (Tg) of each film. A lower Tg indicates higher plasticizing efficiency.
-
TGA: Analyze the thermal stability and decomposition profile. This indicates the plasticizer's permanence at elevated temperatures.
-
-
Migration Test (ASTM D1239):
-
Cut film samples of known weight and surface area.
-
Place samples between activated carbon discs under a specified pressure and temperature (e.g., 70°C for 24 hours).
-
Measure the weight loss of the film, which corresponds to the amount of migrated plasticizer.
-
Application Benchmark II: this compound as a Specialty Solvent
The role of a solvent is to dissolve, suspend, or extract other materials.[6] this compound's properties make it suitable for applications where low volatility and strong solvency for nonpolar materials are required, such as in coatings, inks, or specialized extractions.
Expertise & Causality: Why this compound Works
-
In Coatings: Its slow evaporation rate is beneficial in high-gloss paints, preventing defects like "orange peel" and allowing for better film formation.[7][8] It can dissolve a range of synthetic resins.
-
In Extractions: Its hydrophobicity and low water solubility make it a candidate for liquid-liquid extraction of organic compounds from aqueous solutions. It could be a less toxic, more biodegradable alternative to solvents like toluene or chlorinated hydrocarbons. Compared to the more water-miscible ethyl acetate, this compound would likely provide cleaner phase separation.[9]
Diagram: Experimental Workflow for Solvent Extraction
This diagram illustrates the standardized procedure for testing the extraction efficiency of a solvent.
Caption: Protocol for evaluating solvent extraction efficiency.
Experimental Protocol: Quantifying Liquid-Liquid Extraction Efficiency
This protocol details a method to compare this compound with ethyl acetate and toluene for extracting a model organic compound.
Objective: To determine the partition coefficient and single-stage extraction efficiency of this compound for a model analyte from an aqueous matrix.
Materials:
-
Model Analyte: Caffeine
-
Solvents: this compound, Ethyl Acetate, Toluene (all HPLC grade)
-
Reagent Water (Type I)
-
Separatory Funnels (100 mL)
-
Anhydrous Sodium Sulfate
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Procedure:
-
Preparation of Standard Solution:
-
Prepare a 1.0 mg/mL stock solution of caffeine in reagent water.
-
Rationale: Caffeine is a well-characterized, moderately polar compound, making it a suitable model for evaluating solvent performance.
-
-
Extraction:
-
Pipette 20.0 mL of the caffeine stock solution into three separate separatory funnels.
-
Add 20.0 mL of this compound to the first funnel, 20.0 mL of ethyl acetate to the second, and 20.0 mL of toluene to the third.
-
Rationale: A 1:1 phase ratio is a standard starting point for comparing intrinsic solvent efficiency.
-
Stopper and shake each funnel vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate completely (this may take longer for emulsions).
-
-
Sample Analysis:
-
Carefully drain the aqueous (bottom) layer from each funnel into a separate labeled vial.
-
Drain the organic (top) layer from each funnel into a separate flask containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Prepare samples for HPLC analysis by appropriately diluting the aqueous and organic phases.
-
Analyze the concentration of caffeine in both the initial stock solution (C_initial) and the equilibrated aqueous phase (C_aq) using a validated HPLC method.
-
-
Calculations & Self-Validation:
-
Calculate the concentration of caffeine in the organic phase:
-
C_org = (C_initial - C_aq) * (V_aq / V_org)
-
-
Calculate the Partition Coefficient (Kd):
-
Kd = C_org / C_aq
-
-
Calculate the Percent Extraction Efficiency (%E):
-
%E = (1 - (C_aq / C_initial)) * 100
-
-
Trustworthiness: The experiment must be run in triplicate. The mass balance (C_aq * V_aq) + (C_org * V_org) should be within 95-105% of the initial mass (C_initial * V_aq) to be considered a valid run.
-
Conclusion and Future Outlook
This compound presents a compelling profile for applications requiring low volatility, good solvency for nonpolar resins, and a favorable environmental footprint. While direct, peer-reviewed comparative data is sparse, its physicochemical properties strongly suggest its potential as a non-phthalate plasticizer and a specialty solvent for coatings and extractions.
For researchers and drug development professionals, the path forward lies in direct, head-to-head comparisons. The standardized protocols provided in this guide offer a robust framework for generating the necessary data to validate the performance of this compound in specific formulations. By systematically evaluating its mechanical, thermal, and extraction properties against industry-standard materials, its true value and optimal use cases can be authoritatively determined.
References
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PubChem. Isopropyl acetate | C5H10O2 | CID 7915. [Link]
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Shanghai Topfine Chemical Co., Ltd. What Are the Uses of Isopropyl Acetate?. [Link]
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Japan Bioassay Research Center. (2009). Summary of Inhalation Carcinogenicity Study of Isopropyl Acetate in B6D2F1 Mice. [Link]
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PubChem. Isopropyl Acetate. [Link]
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PubChem. Acetic acid, isooctyl ester | C10H20O2 | CID 169321. [Link]
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Taylor & Francis Online. Isopropyl acetate – Knowledge and References. [Link]
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ResearchGate. (2021). Design and Control of Reactive Distillation for Ethyl and Isopropyl Acetates Production with Azeotropic Feeds. [Link]
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ResearchGate. (2007). Development of systematic procedures for the evaluation of solvent selection at an early stage in pharmaceutical processes. [Link]
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Kinam Park, Purdue University. SOLVENTS IN TODAY'S COATINGS. [Link]
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UL Prospector. (2017). Preservative Deep Dive: Phthalates, Silicones, and their Alternatives. [Link]
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PubMed. The effect of plasticizers on the erosion and mechanical properties of polymeric films. [Link]
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MDEQ. (2006). Toxic Screening Level Justification for Isopropyl acetate. [Link]
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Alpha Aromatics. (2023). How To Choose The Right Solvent When Creating A Fragrance. [Link]
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ResearchGate. (2021). Solubility and Liquid–Liquid Equilibria for the Isopropyl Acetate + Isopropanol + Acetic Acid + Water Quaternary System at 313.15 K and 101.3 kPa. [Link]
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MDPI. (2023). Plasticizer Design Strategies Enabling Advanced Applications of Cellulose Acetate. [Link]
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ResearchGate. Comparison of different solvents for the selection of extraction solvent. [Link]
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PubMed. (2022). Efficient biocatalytic synthesis of green plasticizer 2,5-furanediformate isooctyl ester using an immobilized lipase. [Link]
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MDPI. (2021). Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. [Link]
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MDPI. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isooctyl Acetate
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a detailed, procedural framework for the safe and compliant disposal of isooctyl acetate, moving beyond a simple checklist to explain the causality behind each critical step.
Our objective is to empower your laboratory with the knowledge to implement a self-validating system for chemical waste management, ensuring the safety of your team and the integrity of our environment.
Part 1: Immediate Safety & Spill Management
Before addressing long-term disposal, it is imperative to establish protocols for safe handling and immediate response in the event of a spill. This compound is a combustible liquid, and its vapors can form explosive mixtures with air.[1] Therefore, all handling and disposal procedures must be grounded in the principles of ignition source control and exposure prevention.
Essential Personal Protective Equipment (PPE)
Direct contact with this compound can cause skin and eye irritation.[1] Inhalation of vapors may irritate the respiratory tract.[1] Therefore, a baseline of appropriate PPE is required for all handling and disposal activities.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, irritation, and potential dermatitis from prolonged exposure.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Protects against accidental splashes which can cause eye irritation.[1] |
| Body Protection | Wear suitable protective clothing, such as a lab coat. | Minimizes the risk of skin contact from spills or splashes.[1] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. | This compound vapors are heavier than air; good ventilation prevents accumulation and reduces inhalation risk.[1] In case of inadequate ventilation or large spills, a respirator may be necessary. |
Spill Response Protocol
In the event of a spill, a swift and systematic response is crucial to prevent escalation. The immediate priorities are to control ignition sources and contain the material.
Step 1: Eliminate Ignition Sources. Immediately remove all sources of ignition from the area, including open flames, sparks from electrical equipment, and static discharge.[1][2] All equipment used in the cleanup must be properly grounded.[2]
Step 2: Ensure Adequate Ventilation. Work in a well-ventilated area to prevent the buildup of flammable vapors.[1]
Step 3: Contain the Spill. Prevent the spill from entering waterways, sewers, basements, or confined areas.[1][2] Use a non-combustible absorbent material like dry earth, sand, or vermiculite to absorb or cover the spill.[2] A vapor-suppressing foam may be used to reduce vapors for larger spills.[2]
Step 4: Collect and Secure the Waste. Use clean, non-sparking tools to collect the absorbed material.[1][2] Place the waste into a suitable, sealable, and properly labeled container for disposal.[1]
Step 5: Decontaminate the Area. Once the bulk of the material is collected, decontaminate the spill area according to your laboratory's standard procedures.
Part 2: Waste Characterization and Disposal Workflow
Proper disposal begins with correct waste characterization. While this compound is not classified as dangerous goods for transport by ADR/RID, IMDG, or IATA, waste disposal regulations are governed by local, state, and federal authorities (such as the EPA in the United States).[1] A discarded chemical may be classified as hazardous waste based on its characteristics or if it is mixed with other hazardous substances.[3]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Part 3: Procedural Disposal Plan
Based on authoritative safety data, the following methods are the professionally accepted procedures for the final disposal of this compound waste.[1] Under no circumstances should this compound be discharged into sewer systems or the environment. [1]
Primary Disposal Method: Controlled Incineration
Incineration is the preferred method for the disposal of organic materials like this compound.[1] This process uses high temperatures (typically 1,600 to 2,500ºF) to destroy the chemical contaminants.[4]
Procedural Steps:
-
Engage a Licensed Waste Vendor: Contract with a certified hazardous waste disposal company that operates a licensed chemical or industrial incinerator.
-
Package and Label Waste: Ensure the collected this compound waste is in a sealed, properly labeled container that complies with the vendor's and regulatory requirements.
-
Manifest and Transport: Complete all necessary hazardous waste manifests for transportation by the licensed vendor.
-
Certificate of Destruction: Obtain a certificate of destruction from the vendor for your laboratory's records. This is a critical step in maintaining a compliant and trustworthy waste management system.
The process of "controlled incineration" specifies the inclusion of flue gas scrubbing.[1] This is a critical secondary step that treats the exhaust gases from the incinerator to remove particulates and acid gases, ensuring the process does not simply transfer pollution to the atmosphere.[4]
Alternative Disposal Method: Chemical Destruction Plant
An alternative to incineration is to send the waste to a licensed chemical destruction plant.[1] These facilities use various chemical or physical processes to neutralize or destroy the hazardous components of the waste. The selection of this option depends on the capabilities of the waste disposal vendors available in your region. The procedural steps for packaging, transport, and documentation are identical to those for incineration.
Part 4: Management of Contaminated Packaging
Empty containers that held this compound must also be managed properly as they can retain chemical residues and flammable vapors.[5]
Procedural Steps:
-
Triple Rinse: Thoroughly rinse the empty container three times (or the equivalent) with a suitable solvent.[1] The rinsate (the rinse liquid) must be collected and disposed of as chemical waste, following the same procedures outlined for this compound.[1]
-
Render Unusable (for landfill): If the container is destined for a sanitary landfill, it must be punctured or otherwise damaged to prevent reuse.[1]
-
Disposal Options for Cleaned Containers:
-
Recycling or Reconditioning: Offer the triple-rinsed container to a licensed container recycling or reconditioning service.[1]
-
Sanitary Landfill: Dispose of the punctured, triple-rinsed container in a sanitary landfill in accordance with local regulations.[1]
-
Incineration: Combustible packaging materials can be disposed of via controlled incineration.[1]
-
By adhering to these detailed procedures, you ensure that your laboratory's handling of this compound meets the highest standards of safety, compliance, and environmental responsibility.
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Isopropyl Acetate - Safety Data Sheet. (n.d.). Monument Chemical. [Link]
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Safety Data Sheet: Isopropyl acetate. (2019). Chemos GmbH & Co.KG. [Link]
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Isopropyl Acetate. (n.d.). Osmium, LLC. [Link]
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Common Name: ISOPROPYL ACETATE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
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Isopropyl Acetate | C5H10O2. (n.d.). PubChem. [Link]
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Navigating the Safe Handling of Isooctyl Acetate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. Isooctyl acetate, a colorless liquid with a characteristic sweet, fruity odor, is a common solvent and intermediate. While not classified as a highly hazardous substance, its potential to cause irritation and central nervous system effects necessitates a robust understanding of appropriate safety protocols.[1][2] This guide provides in-depth, field-proven insights into the selection and use of personal protective equipment (PPE) for this compound, alongside essential operational and disposal plans to ensure a safe and compliant laboratory environment.
Understanding the Risks: The "Why" Behind the Precautions
This compound is a combustible liquid and its vapors are heavier than air, meaning they can accumulate in low-lying areas and travel to an ignition source.[2] The primary health hazards associated with this compound are irritation to the eyes, skin, and respiratory tract.[1][2] Prolonged or repeated skin contact can lead to dermatitis.[1][2] Inhalation of high concentrations of vapor may cause headaches, dizziness, and other central nervous system effects.[1] While there are no established Occupational Exposure Limits (OELs) from major regulatory bodies such as OSHA or ACGIH for this compound, it is prudent to handle it with care to minimize exposure.
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following provides a detailed breakdown of the necessary equipment for working with this compound, moving from the most fundamental to specialized protection.
Eye and Face Protection: The First Line of Defense
Given that this compound can cause eye irritation, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential for all procedures involving this compound.[1]
-
Enhanced Protection: For tasks with a higher risk of splashing or vapor generation, a full-face shield should be worn in conjunction with safety goggles.
Skin Protection: Choosing the Right Gloves and Apparel
Frequent or prolonged skin contact with this compound can cause irritation and dermatitis.[1][2] Therefore, appropriate skin protection is critical.
Glove Selection:
| Glove Material | Recommendation for this compound | Rationale & Considerations |
| Butyl Rubber | Excellent | Butyl rubber generally offers excellent resistance to esters.[3] This is the top recommendation for prolonged contact. |
| Viton™ | Excellent | Viton™ is another high-performance elastomer with broad chemical resistance that includes esters. |
| Nitrile Rubber | Good for Splash Protection | Nitrile gloves can provide adequate protection against incidental splashes, but they are not recommended for prolonged immersion as their resistance to esters can be limited.[4] If used, they should be replaced immediately upon contamination. |
| Natural Rubber (Latex) | Not Recommended | Natural rubber offers poor resistance to many organic solvents, including esters. |
| Neoprene | Fair to Good | Neoprene can offer moderate protection, but its performance against esters can vary. It is a reasonable alternative if Butyl or Viton™ are not available, but exposure times should be minimized. |
Important Note: Always consult the specific chemical resistance guide from your glove manufacturer for the most accurate information. It is also best practice to visually inspect gloves for any signs of degradation before and during use.
Protective Clothing:
-
A standard laboratory coat should be worn to protect against minor splashes.
-
For larger quantities or in situations with a significant risk of splashing, a chemically resistant apron or suit should be used.
-
Wear closed-toe shoes at all times in the laboratory.
Respiratory Protection: When and What to Use
Respiratory protection is necessary when engineering controls (like fume hoods) are not sufficient to maintain exposure below acceptable levels or during emergency situations.
-
Standard Operations: Handling small quantities of this compound in a well-ventilated area or a certified chemical fume hood should not require respiratory protection.
-
Elevated Risk Scenarios: If you experience any irritation or dizziness, or if you are working with large volumes in an area with inadequate ventilation, a respirator is required. A full-face respirator with organic vapor cartridges is the recommended choice in such situations.
Operational Blueprint: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE. The following procedural steps will guide you through the entire lifecycle of this compound in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Keep it away from strong oxidizing agents, acids, and bases.[5] Also, store it away from sources of ignition such as heat, sparks, and open flames.[5]
-
Grounding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.
-
Use of Tools: Use non-sparking tools when handling containers of this compound to prevent ignition sources.
-
Hygiene: Wash hands thoroughly after handling.
Spill Management: A Step-by-Step Protocol
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan: Responsible Waste Management
-
Waste Characterization: this compound waste should be treated as a flammable liquid.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through a licensed chemical waste disposal company. Do not pour it down the drain. Controlled incineration with flue gas scrubbing is a possible disposal method.[2]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be punctured to prevent reuse and disposed of according to local regulations.[2]
Visualizing Safety: A Decision-Making Workflow
To aid in the rapid selection of appropriate safety measures, the following workflow diagram illustrates the key decision points when preparing to work with this compound.
Caption: A workflow for selecting the appropriate PPE for handling this compound.
By integrating these robust safety protocols and a deep understanding of the material's properties into your daily laboratory practices, you can confidently and safely utilize this compound in your critical research and development endeavors.
References
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Monument Chemical. (2021). Isopropyl Acetate Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169321, Acetic acid, isooctyl ester. Retrieved from [Link]
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Isopropyl Acetate. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
Osmium, LLC. (2015). Isopropyl Acetate Safety Data Sheet. Retrieved from [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Isopropyl acetate. Retrieved from [Link]
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Health, Safety and Environment Office. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
